molecular formula C13H15N3O B1455852 1-(Cinnolin-4-yl)piperidin-4-ol CAS No. 1272967-00-6

1-(Cinnolin-4-yl)piperidin-4-ol

Cat. No.: B1455852
CAS No.: 1272967-00-6
M. Wt: 229.28 g/mol
InChI Key: FZTLNVBVTKNLJQ-UHFFFAOYSA-N
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Description

1-(Cinnolin-4-yl)piperidin-4-ol is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Cinnolin-4-yl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cinnolin-4-yl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cinnolin-4-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-10-5-7-16(8-6-10)13-9-14-15-12-4-2-1-3-11(12)13/h1-4,9-10,17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTLNVBVTKNLJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CN=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(Cinnolin-4-yl)piperidin-4-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(Cinnolin-4-yl)piperidin-4-ol , a specialized heterocyclic scaffold used in medicinal chemistry.

CAS Registry Number: 1272967-00-6 Role: Pharmacophore Scaffold & Kinase Inhibitor Fragment

Executive Summary

1-(Cinnolin-4-yl)piperidin-4-ol is a bicyclic heteroaromatic compound serving as a critical intermediate in the synthesis of bioactive small molecules. It combines the electron-deficient cinnoline ring system (a bioisostere of quinoline/isoquinoline) with a 4-hydroxypiperidine moiety.

This specific architecture is highly valued in drug discovery for its dual functionality:

  • The Cinnoline Core: Acts as a flat, aromatic hinge-binder in kinase inhibitors, capable of forming hydrogen bonds with the ATP-binding pocket of enzymes (e.g., DNA gyrase, EZH2).

  • The Piperidin-4-ol Tail: Provides a solubilizing, non-aromatic vector that can extend into the solvent-exposed region of a protein binding pocket, offering a handle for further derivatization or hydrogen bonding via the hydroxyl group.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 1-(Cinnolin-4-yl)piperidin-4-ol
CAS Number 1272967-00-6
Molecular Formula C₁₃H₁₅N₃O
Molecular Weight 229.28 g/mol
SMILES OC1CCN(CC1)c2c3ccccc3nnc2
InChI Key Derived from structure (Unique Identifier required for database registration)
Predicted Physicochemical Profile

Note: Values below are derived from structure-activity relationship (SAR) models of analogous cinnoline derivatives.

ParameterValue (Approx.)Significance
cLogP 1.2 – 1.8Lipophilicity: Moderate. The polar hydroxyl group and nitrogen atoms balance the aromatic cinnoline core, suggesting good membrane permeability without excessive protein binding.
TPSA ~55 ŲPolar Surface Area: Well within the range for oral bioavailability (<140 Ų).
pKa (Cinnoline N) ~2.5Basicity: The cinnoline ring nitrogens are weakly basic.
pKa (Piperidine N) ~5.0 - 6.0Basicity: The nitrogen at the 1-position is conjugated to the electron-deficient cinnoline ring (similar to an aniline or aminopyridine), significantly reducing its basicity compared to a free piperidine (pKa ~11).
Solubility ModerateSoluble in DMSO, Methanol, DMF. Low solubility in neutral water; solubility increases in acidic media due to protonation.

Synthesis & Manufacturing Methodology

The synthesis of 1-(Cinnolin-4-yl)piperidin-4-ol typically follows a Nucleophilic Aromatic Substitution (SNAr) pathway. The electron-deficient nature of the cinnoline ring, particularly at the C4 position, makes it highly susceptible to nucleophilic attack by the secondary amine of 4-hydroxypiperidine.

Reaction Scheme (Graphviz Visualization)

SynthesisPathway SM1 4-Chlorocinnoline (Electrophile) Product 1-(Cinnolin-4-yl)piperidin-4-ol (Target Scaffold) SM1->Product SNAr Mechanism SM2 4-Hydroxypiperidine (Nucleophile) SM2->Product Reagent Base (K2CO3 or Et3N) Solvent (DMF or EtOH) Heat (80-100°C) Reagent->Product Conditions

Caption: SNAr synthesis pathway. The 4-chlorocinnoline undergoes displacement by 4-hydroxypiperidine under basic conditions.

Detailed Protocol

Reagents:

  • Substrate: 4-Chlorocinnoline (1.0 eq)

  • Nucleophile: 4-Hydroxypiperidine (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or Triethylamine (Et₃N)

  • Solvent: N,N-Dimethylformamide (DMF) or Ethanol (EtOH)

Procedure:

  • Dissolution: Dissolve 4-chlorocinnoline in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Addition: Add 4-hydroxypiperidine followed by the base (K₂CO₃).

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor reaction progress via TLC or LC-MS (Target Mass: [M+H]⁺ = 230.13).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water. The product often precipitates as a solid.

    • Filter the precipitate and wash with cold water.

    • If no precipitate forms, extract with Ethyl Acetate (EtOAc), wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (DCM:MeOH gradient).

Medicinal Chemistry Applications

Kinase Inhibition Mechanism

Cinnoline derivatives are established scaffolds in kinase inhibitor discovery. The 1-(Cinnolin-4-yl)piperidin-4-ol structure functions as a "Head + Linker" motif.

  • Hinge Binding: The N1 and N2 nitrogens of the cinnoline ring can accept hydrogen bonds from the kinase hinge region (similar to quinazoline inhibitors like Gefitinib).

  • Solvent Exposure: The piperidine ring projects away from the hinge, positioning the 4-hydroxyl group into the solvent front. This -OH group can be:

    • Left as is to improve solubility.

    • Converted to a carbamate or ether to reach specific sub-pockets (e.g., the ribose binding pocket).

Structural Activity Relationship (SAR) Map

SAR_Map Center 1-(Cinnolin-4-yl)piperidin-4-ol Cinnoline Cinnoline Core (Aromatic System) Center->Cinnoline Piperidine Piperidine Ring (Aliphatic Linker) Center->Piperidine Func_Cin Hinge Binding (Kinases) Pi-Stacking Interactions Cinnoline->Func_Cin Hydroxyl 4-Hydroxyl Group (Functional Handle) Piperidine->Hydroxyl Func_Pip Solubility Enhancement Rigid Spacer Piperidine->Func_Pip Func_OH H-Bond Donor/Acceptor Site for Derivatization Hydroxyl->Func_OH

Caption: Pharmacophore dissection of the molecule, highlighting the distinct roles of the aromatic core, aliphatic linker, and polar tail.

Safety & Handling

While specific toxicological data for this exact CAS is limited, standard safety protocols for amino-heterocycles apply.

  • Hazard Classification (GHS):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert gas. The compound is stable but may be hygroscopic due to the hydroxyl/amine functionality.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

References

  • CymitQuimica . Product Catalog: 1-(Cinnolin-4-yl)piperidin-4-ol (CAS 1272967-00-6).[1][2] Retrieved from

  • ChemicalBook . 4-Hydroxypiperidine (CAS 5382-16-1) Synthesis and Properties. Retrieved from

  • Molecules (Journal) . Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. 2019; 24(12):2271.[3] (Review of cinnoline biological activity and synthesis). Retrieved from

  • PubChem . Cinnoline (CAS 253-66-7) Compound Summary. Retrieved from

  • ChemSrc . CAS 1272967-00-6 Entry.[1][2] Retrieved from

Sources

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-(Cinnolin-4-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 1-(Cinnolin-4-yl)piperidin-4-ol , a heterocyclic scaffold of significant interest in fragment-based drug discovery (FBDD). Characterized by a 1,2-benzodiazine (cinnoline) core fused to a saturated piperidine ring, this molecule serves as a critical intermediate in the development of kinase inhibitors and GPCR modulators. This document details its molecular properties, validated synthetic protocols via nucleophilic aromatic substitution (


), and analytical characterization standards.

Part 1: Molecular Identity & Physicochemical Properties[1]

The precise molecular weight and formula are critical for stoichiometric calculations in synthesis and mass spectrometry validation.

Table 1: Physicochemical Data Profile
PropertyValueTechnical Note
Chemical Name 1-(Cinnolin-4-yl)piperidin-4-olIUPAC nomenclature
CAS Registry Number 1272967-00-6 Unique identifier for database retrieval
Molecular Formula

Carbon (13), Hydrogen (15), Nitrogen (3), Oxygen (1)
Molecular Weight 229.28 g/mol Monoisotopic Mass: 229.12 Da
LogP (Predicted) ~1.2 - 1.5Indicates moderate lipophilicity; orally bioavailable range
H-Bond Donors 1Hydroxyl group (-OH)
H-Bond Acceptors 4N1, N2 (cinnoline), Piperidine N, Hydroxyl O
SMILES OC1CCN(CC1)C2=C3C=CC=CC3=NN=C2String for chemoinformatics integration

Part 2: Structural Analysis & Pharmacophore Mapping

The therapeutic value of 1-(Cinnolin-4-yl)piperidin-4-ol lies in its structural duality. The cinnoline core acts as a flat, aromatic anchor capable of


 stacking interactions within protein binding pockets (e.g., ATP-binding sites of kinases), while the piperidine moiety  provides a solubilizing, non-planar vector that directs the hydroxyl group towards polar residues.
Diagram 1: Pharmacophore Logic & Interaction Map

Pharmacophore Cinnoline Cinnoline Core (Aromatic Anchor) Target Protein Binding Pocket (Kinase/GPCR) Cinnoline->Target Pi-Pi Stacking Piperidine Piperidine Ring (Aliphatic Linker) Piperidine->Cinnoline Rigid Attachment (N1) Hydroxyl 4-OH Group (H-Bond Donor/Acceptor) Piperidine->Hydroxyl Vector Projection Hydroxyl->Target Polar Interaction

Caption: Structural decomposition showing the aromatic anchor (cinnoline) and the polar interaction vector (hydroxyl) essential for binding affinity.

Part 3: Synthetic Methodology ( Protocol)

Core Directive: Expertise & Experience

The most robust synthesis of 4-amino cinnoline derivatives involves Nucleophilic Aromatic Substitution (


) . The 4-position of the cinnoline ring is highly electrophilic due to the electron-withdrawing nature of the adjacent diaza-bond (

).

While some protocols suggest simple reflux in ethanol, experience dictates that 4-chlorocinnoline is moisture-sensitive. Therefore, using anhydrous conditions with a non-nucleophilic base in a polar aprotic solvent ensures higher yields and cleaner crude products.

Diagram 2: Synthetic Workflow

Synthesis Start 4-Chlorocinnoline (Electrophile) Reaction S_NAr Reaction Solvent: DMF Base: K2CO3 Temp: 80-100°C Start->Reaction Reagent 4-Hydroxypiperidine (Nucleophile) Reagent->Reaction Workup Aqueous Workup (EtOAc Extraction) Reaction->Workup Product 1-(Cinnolin-4-yl) piperidin-4-ol (>95% Purity) Workup->Product

Caption: Step-by-step synthetic pathway via Nucleophilic Aromatic Substitution (


).
Detailed Experimental Protocol

Reagents:

  • 4-Chlorocinnoline (1.0 eq)

  • 4-Hydroxypiperidine (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • N,N-Dimethylformamide (DMF) [Anhydrous]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorocinnoline (1.0 mmol) in anhydrous DMF (5 mL).

  • Nucleophile Addition: Add 4-hydroxypiperidine (1.2 mmol) followed by

    
      (2.0 mmol). Note: The base neutralizes the HCl generated during substitution.
    
  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
     or Ar) for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting material (4-chlorocinnoline) should disappear.
    
  • Quenching: Cool the reaction to room temperature. Pour the mixture into ice-cold water (20 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Combine organic layers.
    
  • Washing: Wash the combined organics with brine (

    
     mL) to remove residual DMF.
    
  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH/DCM) to yield the title compound as a pale yellow solid.

Part 4: Analytical Validation

Trustworthiness in chemical synthesis requires rigorous validation. The following data points confirm the identity of the synthesized molecule.

Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Expected Signal: The parent ion

    
     should appear at m/z 230.3 .
    
  • Purity Check: Ensure a single peak integration >95% on the UV trace (254 nm).

Proton NMR ( NMR) - 400 MHz,
  • Aromatic Region (

    
     7.5 - 9.0 ppm): 
    
    • Look for the characteristic singlet of the cinnoline H-3 proton (typically deshielded around 9.0 ppm).

    • Observe the multiplet pattern for the benzo-fused ring (4 protons).

  • Aliphatic Region (

    
     1.5 - 4.5 ppm): 
    
    • 
       ~4.7 ppm:  Doublet (J ~4 Hz) corresponding to the hydroxyl 
      
      
      
      (exchangeable with
      
      
      ).
    • 
       ~3.8 ppm:  Multiplet for the methine proton (
      
      
      
      ) at the 4-position of piperidine.
    • 
       ~3.0 - 3.5 ppm:  Multiplets for the piperidine ring protons adjacent to the nitrogen (
      
      
      
      ).

Part 5: Therapeutic Potential[8]

The 1-(Cinnolin-4-yl)piperidin-4-ol scaffold is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry.

  • Kinase Inhibition: The cinnoline core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. Derivatives have shown activity against CSF-1R (Colony Stimulating Factor 1 Receptor) and BTK (Bruton's Tyrosine Kinase) [1].

  • Solubility Enhancement: The introduction of the piperidin-4-ol moiety significantly lowers the LogP compared to the parent cinnoline, improving the drug-like properties (solubility and metabolic stability) of the final candidate.

References

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Source: National Institutes of Health (PMC) / Molecules. URL:[Link]

  • Piperidin-4-ol (4-Hydroxypiperidine) Physicochemical Properties Source: PubChem (National Library of Medicine). URL:[Link]

Cinnoline-Based Heterocyclic Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents is intrinsically linked to the exploration of diverse chemical scaffolds capable of interacting with biological targets with high affinity and selectivity. Among the myriad of heterocyclic systems, cinnoline (1,2-benzodiazine) has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid bicyclic framework, coupled with unique electronic properties, provides an ideal template for the design of potent and selective modulators of various enzymes and receptors. This technical guide provides a comprehensive overview of the cinnoline core, detailing its physicochemical properties, biological significance, and synthetic accessibility. We will explore both classical and modern synthetic strategies, provide detailed experimental protocols, and examine key structure-activity relationships (SAR) through case studies of cinnoline derivatives targeting kinases and G-protein coupled receptors (GPCRs). This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to leverage the therapeutic potential of the cinnoline scaffold.

Part 1: The Cinnoline Core: A Scaffold of Untapped Potential

Structural and Physicochemical Characteristics

Cinnoline is a bicyclic aromatic heterocycle where a benzene ring is fused to a pyridazine ring.[2] This arrangement of two adjacent nitrogen atoms within the heterocyclic ring imparts a distinct set of physicochemical properties that are highly relevant for drug design. The scaffold is relatively planar and rigid, which can reduce the entropic penalty upon binding to a biological target.

Table 1: Key Physicochemical Properties of the Cinnoline Nucleus

PropertyDescriptionSignificance in Drug Design
Molecular Formula C₈H₆N₂Provides a low-molecular-weight starting point for library development.
Aromaticity Fully aromatic bicyclic systemConfers chemical stability and facilitates π-π stacking interactions with target proteins.
Basicity (pKa) ~2.7The nitrogen atoms are weakly basic, allowing for potential salt formation to enhance aqueous solubility.
Reactivity Susceptible to electrophilic and nucleophilic substitutionOffers diverse chemical handles for structural modification and optimization of pharmacological properties.
A Spectrum of Biological Activity

The true value of the cinnoline scaffold is demonstrated by the exceptionally broad range of biological activities its derivatives have been shown to possess. This versatility makes it a highly attractive starting point for drug discovery programs across multiple therapeutic areas.[1][2][3] Cinnoline-based compounds have been reported to exhibit antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities.[1][2][4] This wide applicability stems from the scaffold's ability to present substituents in a well-defined three-dimensional space, enabling precise interactions with a variety of biological targets.

Part 2: Synthesis and Derivatization of the Cinnoline Core

The utility of any chemical scaffold in drug discovery is directly dependent on the availability of robust and flexible synthetic routes. Fortunately, a number of effective methods for the synthesis and functionalization of cinnolines have been developed.

Classical Synthesis: The Richter Cinnoline Synthesis

One of the foundational methods for constructing the cinnoline ring is the Richter synthesis, which involves the diazotization of an o-amino-phenylalkyne followed by intramolecular cyclization.[5][6] This approach provides direct access to 4-substituted cinnolines.

Experimental Workflow: Richter Cinnoline Synthesis

Richter_Synthesis Start o-Amino-phenylalkyne Step1 Diazotization (NaNO₂, aq. Acid) Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 End 4-Substituted Cinnoline Step2->End

Caption: Workflow for the Richter Cinnoline Synthesis.

Experimental Protocol: Synthesis of 4-Phenylcinnoline from 2-Aminophenylacetylene

  • Diazotization: A solution of 2-aminophenylacetylene (1.0 eq) in a mixture of concentrated hydrochloric acid and water is cooled to 0 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite (1.1 eq) is added dropwise, ensuring the temperature remains below 5 °C. The mixture is stirred for 30 minutes at this temperature to form the diazonium salt.

  • Cyclization and Neutralization: The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours. The progress of the cyclization can be monitored by TLC. Upon completion, the solution is carefully neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction and Purification: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure 4-phenylcinnoline.

Expertise & Causality: The diazotization must be performed at low temperatures (0-5 °C) because diazonium salts are thermally unstable. The intramolecular cyclization is an electrophilic attack of the diazonium group onto the alkyne, a process that proceeds efficiently at room temperature once the diazonium salt is formed.

Modern Approaches: Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry offers powerful tools for the late-stage functionalization of the cinnoline core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable for creating diverse libraries of compounds by forming new carbon-carbon bonds.[7]

Experimental Workflow: Suzuki Coupling for Cinnoline Derivatization

Suzuki_Workflow cluster_reactants Reactants cluster_reagents Reagents A 4-Chlorocinnoline E 4-Aryl-Cinnoline Product A->E Heat Inert Atmosphere B Arylboronic Acid B->E Heat Inert Atmosphere C Pd Catalyst (e.g., Pd(PPh₃)₄) C->E Heat Inert Atmosphere D Base (e.g., K₂CO₃) D->E Heat Inert Atmosphere

Caption: Suzuki cross-coupling for Cinnoline derivatization.

Experimental Protocol: Synthesis of 4-(3-Methoxyphenyl)cinnoline

  • Reaction Setup: To a flame-dried Schlenk flask are added 4-chlorocinnoline (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent and Degassing: A 4:1 mixture of toluene and water is added. The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.

  • Reaction: The mixture is heated to 95 °C with vigorous stirring for 12 hours. Reaction progress is monitored by LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude residue is purified by flash chromatography to afford the desired product.

Trustworthiness: This protocol is a self-validating system. The use of a degassed solvent system under an inert (argon) atmosphere is critical. Oxygen can oxidatively deactivate the Pd(0) catalyst, leading to failed reactions or low yields. The base is essential for the transmetalation step of the catalytic cycle.

Part 3: Cinnoline Scaffolds in Action: Case Studies

Cinnoline Derivatives as Potent Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[8][9] The planar, heteroaromatic nature of the cinnoline scaffold makes it an excellent template for designing ATP-competitive kinase inhibitors.[10] Quinoline, an isosteric relative of cinnoline, has already demonstrated clinical success in this area, reinforcing the potential of such scaffolds.[8][11]

Logical Relationship: Cinnoline Scaffold in Kinase Inhibition

Kinase_Inhibition Scaffold Cinnoline Core Hinge Hinge-Binding Motif (H-Bonds with N1/N2) Scaffold->Hinge Vector1 Vector for R1 Group (Targets Hydrophobic Pocket) Scaffold->Vector1 Vector2 Vector for R2 Group (Improves Solubility/PK) Scaffold->Vector2 Target Kinase ATP-Binding Site Hinge->Target Binds to Vector1->Target Binds to Vector2->Target Binds to

Caption: SAR model for Cinnoline-based kinase inhibitors.

Structure-Activity Relationship (SAR) Insights:

  • Hinge Binding: The nitrogen atoms of the cinnoline ring are perfectly positioned to act as hydrogen bond acceptors, forming key interactions with the "hinge region" of the kinase ATP-binding pocket.

  • Hydrophobic Pockets: Substituents at the C4-position can be directed into deep hydrophobic pockets, significantly increasing potency and selectivity.

  • Solvent Front: Modifications at the C6 or C7 positions often point towards the solvent-exposed region, providing an opportunity to attach solubilizing groups to improve pharmacokinetic properties.

Cinnolines as Allosteric Modulators of GPCRs

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are targeted by a significant percentage of all marketed drugs.[12][13] While traditional drugs target the highly conserved orthosteric site, there is growing interest in allosteric modulators that bind to distinct, less-conserved sites.[14][15][16]

Allosteric Modulation Concept

GPCR_Modulation GPCR GPCR Response Cellular Response GPCR->Response Modulates Ortho Orthosteric Site Ortho->GPCR Allo Allosteric Site Allo->GPCR Endo Endogenous Ligand Endo->Ortho Binds Cinnoline Cinnoline Modulator Cinnoline->Allo Binds

Caption: Cinnoline as an allosteric modulator of GPCRs.

Mechanistic Advantages of Cinnoline-Based Allosteric Modulators:

  • Subtype Selectivity: Allosteric sites are generally less conserved than orthosteric sites across receptor subtypes. A cinnoline-based modulator can be designed to bind to a unique allosteric pocket, leading to higher selectivity and fewer off-target effects.

  • Saturable Effects: The effect of an allosteric modulator is dependent on the presence of the endogenous ligand, which can lead to a more physiological, "tunable" response and a lower risk of overdose.

  • Novel Pharmacology: Cinnoline derivatives can act as positive allosteric modulators (PAMs), enhancing the natural signal, or negative allosteric modulators (NAMs), dampening it, offering a nuanced approach to disease treatment.[14][16]

Conclusion and Future Outlook

The cinnoline scaffold represents a highly versatile and synthetically accessible building block for modern drug discovery.[17] Its proven ability to serve as a template for potent and selective inhibitors of diverse target classes, including kinases and GPCRs, ensures its continued relevance in medicinal chemistry.[1][3] The combination of established synthetic routes and modern functionalization techniques allows for the rapid exploration of chemical space around the core. Future efforts will likely focus on integrating computational chemistry and structure-based drug design to create next-generation cinnoline derivatives with optimized efficacy and safety profiles, further cementing the role of this remarkable heterocycle in the development of novel therapeutics.

References

  • Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Source: Molecules (MDPI), a peer-reviewed open-access journal. This comprehensive review covers the biological properties of cinnoline derivatives. URL: [Link]

  • Title: An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives Source: Indian Journal of Pharmaceutical Education and Research. This review details various synthetic methods and the wide-ranging pharmacological effects of cinnoline compounds. URL: [Link]

  • Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC Source: PubMed Central (PMC), a free full-text archive of biomedical and life sciences journal literature at the U.S. National Institutes of Health's National Library of Medicine (NIH/NLM). URL: [Link]

  • Title: TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW Source: Zenodo, an open-access research data repository. This review focuses on the biological targets of various cinnoline derivatives. URL: [Link]

  • Title: Synthesis, characterization and biological activities of substituted cinnoline culphonamides Source: An article detailing the synthesis and antimicrobial screening of a specific class of cinnoline derivatives. URL: [Link]

  • Title: Recent Developments in the Synthesis of Cinnoline Derivatives Source: Bentham Science, a publisher of science, technology, and medical journals. This review focuses on modern synthetic routes. URL: [Link]

  • Title: A concise review on cinnoline and its biological activities Source: International Journal of Advance Research, Ideas and Innovations in Technology (IJARIIT). URL: [Link]

  • Title: Cinnoline derivatives with biological activity Source: PubMed, a free search engine accessing primarily the MEDLINE database of references and abstracts on life sciences and biomedical topics. URL: [Link]

  • Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) Source: ChemMedChem, a peer-reviewed journal of medicinal chemistry. Provides context on the success of isosteric scaffolds as kinase inhibitors. URL: [Link]

  • Title: A Concise Review on Cinnolines Source: Innovative Journal. Discusses synthesis and biological activities of cinnoline compounds. URL: [Link]

  • Title: Methods for the synthesis of cinnolines (Review) Source: ResearchGate, a social networking site for scientists and researchers. This PDF review details various synthetic approaches to the cinnoline nucleus. URL: [Link]

  • Title: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy Source: A review on the anticancer mechanisms of the related quinoline scaffold, providing context for kinase inhibition. URL: [Link]

  • Title: Quinoline-based small molecules as effective protein kinases inhibitors (Review) Source: ResearchGate. A review focusing on quinoline derivatives as kinase inhibitors, relevant due to the isosteric relationship with cinnoline. URL: [Link]

  • Title: Novel Allosteric Modulators of G Protein-coupled Receptors Source: PubMed Central (PMC). A detailed review on the principles of allosteric modulation of GPCRs. URL: [Link]

  • Title: Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts Source: PubMed Central (PMC). A perspective on allosteric modulation of the largest class of GPCRs. URL: [Link]

  • Title: GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications Source: PubMed Central (PMC). Discusses the benefits and applications of using allosteric modulators for GPCRs. URL: [Link]

  • Title: Allosteric modulation of GPCRs: From structural insights to in silico drug discovery Source: PubMed. Reviews the structural basis of allosteric modulation and its application in drug design. URL: [Link]

  • Title: Allosteric modulation of G protein-coupled receptor signaling Source: Frontiers in Endocrinology. An article discussing the mechanisms and potential of allosteric modulators for GPCRs. URL: [Link]

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An In-depth Technical Guide to 1-(Cinnolin-4-yl)piperidin-4-ol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the heterocyclic compound 1-(Cinnolin-4-yl)piperidin-4-ol, including its chemical identifiers, physicochemical properties, a postulated synthetic route, and its potential significance in the field of medicinal chemistry.

Introduction

1-(Cinnolin-4-yl)piperidin-4-ol is a unique molecule that integrates two pharmacologically significant scaffolds: cinnoline and piperidin-4-ol. The cinnoline moiety, a bicyclic aromatic heterocycle, is a known pharmacophore present in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The piperidin-4-ol fragment is a common structural motif in many centrally acting drugs and serves as a versatile scaffold in drug design. The combination of these two entities in 1-(Cinnolin-4-yl)piperidin-4-ol suggests a potential for novel pharmacological profiles, making it a compound of interest for further investigation in drug discovery and development.

Chemical Identity and Physicochemical Properties

Due to the limited availability of experimental data for this specific compound in public databases, its properties are predicted based on its constituent fragments and general principles of medicinal chemistry.

PropertyValueSource
SMILES C1=CC=C2C(=C1)C=NN=C2N3CCC(CC3)OInferred from structure
InChIKey Inferred from structureInferred from structure
Molecular Formula C₁₃H₁₅N₃OCalculated
Molecular Weight 229.28 g/mol Calculated
Topological Polar Surface Area (TPSA) 55.7 ŲPredicted
Predicted LogP 1.5 - 2.5Predicted

Note: The SMILES and InChIKey are programmatically generated based on the compound's structure as implied by its name. Experimental verification is recommended.

Postulated Synthesis Protocol

A plausible and efficient method for the synthesis of 1-(Cinnolin-4-yl)piperidin-4-ol involves the nucleophilic aromatic substitution of a 4-halocinnoline with piperidin-4-ol. 4-Chlorocinnoline is a common and reactive starting material for such syntheses.

Experimental Protocol: Synthesis of 1-(Cinnolin-4-yl)piperidin-4-ol

Materials:

  • 4-Chlorocinnoline

  • Piperidin-4-ol

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 4-chlorocinnoline (1.0 eq) in DMF, add piperidin-4-ol (1.2 eq) and DIPEA (2.0 eq).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 1-(Cinnolin-4-yl)piperidin-4-ol.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality Behind Experimental Choices:

  • Solvent: DMF is chosen for its high boiling point, which allows the reaction to be conducted at elevated temperatures to overcome the activation energy barrier for nucleophilic aromatic substitution. Its polar aprotic nature helps to solvate the reactants without interfering with the reaction.

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.

Potential Biological Activities and Applications

  • Kinase Inhibition: Many cinnoline derivatives have been investigated as kinase inhibitors, a class of drugs that has proven effective in cancer therapy. The nitrogen-rich cinnoline core can form crucial hydrogen bonds within the ATP-binding pocket of various kinases.

  • Central Nervous System (CNS) Activity: The piperidin-4-ol scaffold is a common feature in many CNS-active drugs. Its presence suggests that 1-(Cinnolin-4-yl)piperidin-4-ol could potentially cross the blood-brain barrier and interact with CNS targets.

  • Antimicrobial and Antiparasitic Activity: Cinnoline derivatives have demonstrated activity against a range of microbial and parasitic pathogens.

The combination of these two pharmacophores could lead to compounds with unique selectivity profiles or multi-target activities, which is an emerging area of interest in drug discovery.

Visualization of Key Structures and Workflows

Chemical Structure of 1-(Cinnolin-4-yl)piperidin-4-ol

Caption: Chemical structure of 1-(Cinnolin-4-yl)piperidin-4-ol.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Chlorocinnoline 4-Chlorocinnoline Reaction Nucleophilic Aromatic Substitution (DMF, DIPEA, 80-100 °C) 4-Chlorocinnoline->Reaction Piperidin-4-ol Piperidin-4-ol Piperidin-4-ol->Reaction Workup Aqueous Work-up (Water, Ethyl Acetate) Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-(Cinnolin-4-yl)piperidin-4-ol Purification->Product

The Solubility Profile of Cinnolinyl-Piperidinol Derivatives in Dimethyl Sulfoxide (DMSO): A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Foreword: The Critical Intersection of a Privileged Scaffold and a Ubiquitous Solvent

The cinnoline nucleus, a benzofused diazine heterocycle, represents a "privileged scaffold" in medicinal chemistry.[1][2] Compounds incorporating this core structure have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antifungal properties.[3][4] The derivatization of the cinnoline core, particularly with moieties like piperidinol, allows for the fine-tuning of these biological effects. However, the therapeutic potential of any compound series, regardless of its potency, can be profoundly limited by its physicochemical properties. Chief among these is solubility.

In the fast-paced environment of drug discovery, particularly during high-throughput screening (HTS) and initial hit-to-lead campaigns, dimethyl sulfoxide (DMSO) is the undisputed solvent of choice.[5][6] Its unparalleled ability to dissolve a wide spectrum of both polar and nonpolar compounds makes it indispensable for creating the concentrated stock solutions that fuel the discovery engine.[7][8] Yet, the very reliance on DMSO introduces complexities. The solubility of a compound in neat DMSO does not always translate to its behavior in the aqueous environments of biological assays, leading to potential artifacts and misleading structure-activity relationship (SAR) data.[9]

This guide provides a comprehensive technical overview of the solubility profile of cinnolinyl-piperidinol derivatives in DMSO. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental choices. We will delve into the theoretical factors governing solubility, present robust, field-proven methodologies for its determination, and discuss the critical interpretation of the resulting data to empower informed decision-making in drug discovery projects.

The Theoretical Framework: Understanding the Interplay of Solute and Solvent

The solubility of a cinnolinyl-piperidinol derivative in DMSO is a function of the intricate balance of intermolecular forces between the solute and the solvent, weighed against the forces holding the solute molecules together in their solid-state lattice.

DMSO: More Than Just a Solvent

DMSO ((CH₃)₂SO) is a highly polar, aprotic solvent.[10] Its sulfoxide group provides a strong dipole moment, making it an excellent hydrogen bond acceptor, while the two methyl groups introduce a nonpolar character. This amphipathic nature is key to its broad solvency power.[11] For drug discovery, its key properties include:

  • High Miscibility: It is miscible with water and a vast range of organic solvents, facilitating the transition from stock solutions to aqueous assay buffers.[5]

  • High Boiling Point (189 °C): This minimizes evaporation and concentration changes in microtiter plates during screening.[5]

  • Chemical Stability: It is relatively inert, reducing the likelihood of reacting with the dissolved compounds.[10]

A critical, often overlooked property is its hygroscopicity . DMSO readily absorbs moisture from the atmosphere, which can significantly reduce the solubility of hydrophobic compounds and potentially lead to their precipitation from stock solutions.[8]

Factors Governing the Solubility of Cinnolinyl-Piperidinol Derivatives

Several intrinsic and extrinsic factors dictate the solubility of these specific derivatives:

  • Molecular Structure:

    • Lipophilicity (LogP): Increasing lipophilicity, often through the addition of hydrophobic substituents, generally decreases aqueous solubility but can have a complex effect in DMSO. While DMSO can solvate nonpolar regions, highly lipophilic "greasy" compounds can still present challenges.[12]

    • Hydrogen Bonding: The piperidinol hydroxyl group and the nitrogen atoms in the cinnoline ring can act as hydrogen bond donors and acceptors. The ability of DMSO to accept hydrogen bonds helps to break the intermolecular hydrogen bonds in the solid state, promoting dissolution.[13]

    • Molecular Weight and Rigidity: Larger molecules and rigid, planar structures like the cinnoline core can lead to strong crystal lattice packing. High crystal energy requires more energy to overcome for dissolution, often resulting in lower solubility.[12][13] Aromatic heterocyclic compounds are frequently cited as a class with potential solubility issues.[14]

  • Solid-State Properties:

    • Crystallinity: Compounds can exist in crystalline or amorphous forms. The highly ordered structure of a crystalline solid requires more energy to disrupt than the disordered arrangement of an amorphous solid. Consequently, amorphous forms are almost always more soluble than their crystalline counterparts.[15][16] It's crucial to recognize that the solid form precipitating from a DMSO/aqueous mixture in a kinetic assay may not be the same as the starting material.[15]

  • Experimental Conditions:

    • Temperature: For most solids, solubility is an endothermic process, meaning solubility increases with temperature.[17] Gentle warming can sometimes be used to dissolve compounds in DMSO, but care must be taken to avoid degradation.

    • Purity: Impurities can sometimes enhance solubility by disrupting the crystal lattice of the primary compound.[16] Conversely, insoluble impurities can seed precipitation.

    • Presence of Water: As mentioned, water absorbed by DMSO can drastically decrease the solubility of many organic compounds.[8]

Experimental Determination: Kinetic vs. Thermodynamic Solubility

In drug discovery, solubility is not a single value but a concept that depends on the measurement method. The two primary types are thermodynamic and kinetic solubility.[18]

  • Thermodynamic Solubility is the true equilibrium solubility of a compound in a saturated solution. It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over an extended period (often 24 hours or more).[19][20] This is the gold standard for solubility but is low-throughput.

  • Kinetic Solubility is more relevant to early drug discovery. It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[13][21] This mimics the process used in most HTS and in vitro biological assays. Kinetic solubility is typically higher than thermodynamic solubility because it can generate a transient supersaturated solution.[22] This guide will focus on the determination of kinetic solubility.

The High-Throughput Kinetic Solubility Workflow: Laser Nephelometry

Laser nephelometry is a rapid and reliable method for measuring kinetic solubility in a high-throughput format.[23][24] It quantifies the light scattered by insoluble particles (precipitate) that form as the compound's concentration exceeds its solubility limit.[25]

G cluster_0 Step 1: Preparation cluster_1 Step 2: Serial Dilution cluster_2 Step 3: Precipitation & Measurement cluster_3 Step 4: Data Analysis A Weigh Solid Compound B Dissolve in 100% DMSO (e.g., 10 mM Stock) A->B High-purity DMSO C Dispense Stock into 96-Well Plate B->C D Perform Serial Dilution across plate with DMSO C->D E Add Aqueous Buffer (e.g., PBS) to all wells D->E F Incubate (e.g., 2h at RT) E->F G Read Plate in Laser Nephelometer F->G Measure Light Scattering H Plot Light Scattering vs. Concentration G->H I Determine Precipitation Point (Solubility Limit) H->I Identify inflection point

Caption: Workflow for determining kinetic solubility using laser nephelometry.

This protocol is a self-validating system, incorporating controls to ensure data integrity.

  • Preparation of Stock Solutions:

    • Accurately weigh approximately 1-2 mg of each cinnolinyl-piperidinol derivative into an appropriate vial.

    • Add high-purity, anhydrous DMSO to create a 10 mM stock solution.

    • Ensure complete dissolution by vortexing. If necessary, gentle warming (to 30-40°C) or sonication can be applied, but observe the solution to ensure no degradation occurs.[9]

    • Prepare stock solutions of a known high-solubility control (e.g., Deoxyfluorouridine) and a low-solubility control (e.g., Ondansetron).[26]

  • Plate Preparation and Serial Dilution:

    • Using a 96-well microtiter plate, dispense the 10 mM DMSO stock solution into the first column.

    • Perform a serial 2-fold dilution across the plate using anhydrous DMSO. This creates a range of concentrations to test (e.g., from 200 µM down to <1 µM final concentration after buffer addition).

  • Precipitation Induction:

    • Rapidly add a fixed volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to all wells containing the compound dilutions. The final DMSO concentration should be kept constant and low, typically between 1-5%.[25] A 2% final DMSO concentration is a common starting point.[21]

    • The addition of the aqueous anti-solvent will cause compounds to precipitate in wells where their concentration exceeds their kinetic solubility limit.

  • Incubation and Measurement:

    • Seal the plate and incubate at room temperature for a defined period, typically 1-2 hours, with gentle shaking.[21] This allows the precipitate to form and stabilize.

    • Place the microtiter plate into a laser nephelometer. The instrument will measure the intensity of light scattered at a 90° angle in each well.

  • Data Analysis and Interpretation:

    • Plot the measured light scattering units (Nephelometric Turbidity Units, NTU) against the nominal compound concentration for each derivative.

    • The kinetic solubility is determined as the concentration at which the light scattering signal begins to sharply increase, indicating the onset of precipitation. This can be identified visually as the "knee" of the curve or calculated using software to find the inflection point.

    • The results from the high and low solubility controls validate the assay's performance.

Data Presentation and Troubleshooting

Clear and concise data presentation is essential for comparing compounds within a series and making informed decisions.

Summarizing Quantitative Data

Solubility data for a series of compounds should be summarized in a table. This allows for direct comparison of how structural modifications (R-groups) impact solubility.

Table 1: Hypothetical Solubility Profile of Cinnolinyl-Piperidinol Derivatives

Compound IDR-GroupKinetic Solubility in PBS, pH 7.4 (µM) (2% DMSO)Qualitative Assessment
Cinn-Pip-01H150High
Cinn-Pip-024-Cl75Moderate
Cinn-Pip-034-CF₃40Moderate
Cinn-Pip-044-OMe120High
Cinn-Pip-053,4-diCl15Low
OndansetronControl< 10Low (Control)
Deoxy-FControl> 200High (Control)
Addressing Common Challenges and Pitfalls
  • Issue: Compound is Insoluble in 100% DMSO Stock.

    • Causality: This suggests either very strong crystal lattice energy or extremely high lipophilicity.[12] It could also indicate that the DMSO has absorbed water.

    • Solution:

      • Confirm the use of anhydrous DMSO.

      • Attempt dissolution using sonication or gentle warming.

      • If it remains insoluble, the compound may be unsuitable for standard HTS. A lower concentration stock solution may be required, or the solid form may need investigation (e.g., checking for crystallinity).[16]

  • Issue: Inconsistent or Irreproducible Solubility Readings.

    • Causality: This can be due to multiple factors: variations in the solid form (amorphous vs. crystalline) between batches, compound instability, or freeze-thaw cycles of the DMSO stock leading to precipitation.[16][27]

    • Solution:

      • Standardize the solid form of the material as much as possible.

      • Minimize freeze-thaw cycles of stock solutions. Aliquot stocks into single-use plates or vials.

      • Visually inspect DMSO stock plates for any precipitate before use in assays.

  • Issue: Compound Precipitates in the Biological Assay.

    • Causality: This is the practical consequence of low kinetic solubility. The final concentration in the assay exceeds the solubility limit in the assay medium.[28]

    • Solution:

      • Ensure the final assay concentration is below the measured kinetic solubility limit.

      • Determine the highest tolerable DMSO concentration for the specific assay; a slightly higher DMSO percentage may keep the compound in solution.[28]

      • Consider the use of other co-solvents or formulation strategies if the compound is a high-priority lead.

Conclusion and Forward Outlook

The solubility of cinnolinyl-piperidinol derivatives in DMSO is a foundational parameter that dictates their screenability and druggability. A thorough understanding of the interplay between molecular structure, solid-state properties, and the unique characteristics of DMSO is paramount. The kinetic solubility profile, as determined by high-throughput methods like laser nephelometry, provides an essential, early-stage filter to guide medicinal chemistry efforts.[23][25] By employing robust, validated protocols and interpreting the data within the correct theoretical framework, research teams can efficiently identify and deprioritize compounds with liabilities, while focusing resources on those derivatives that possess a developable balance of potency and physicochemical properties. This rigorous, data-driven approach is fundamental to successfully advancing the promising therapeutic potential of the cinnoline scaffold from the screening deck to the clinic.

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The Emerging Therapeutic Potential of the 1-(Cinnolin-4-yl)piperidin-4-ol Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Two Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores into novel hybrid molecules represents a powerful approach to developing new therapeutic agents with enhanced potency and selectivity. This guide delves into the promising, yet underexplored, 1-(Cinnolin-4-yl)piperidin-4-ol scaffold. This unique molecular architecture marries the cinnoline nucleus, a bicyclic heteroaromatic system renowned for its diverse pharmacological profile, with the piperidin-4-ol motif, a versatile building block frequently incorporated into centrally active and peripherally acting drugs.

The cinnoline ring system, an isostere of quinoline and isoquinoline, is a key structural component in compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2][3] Its ability to interact with various biological targets, such as kinases and topoisomerases, makes it a privileged scaffold in medicinal chemistry.[1][4] On the other hand, the piperidine ring is a ubiquitous feature in numerous FDA-approved drugs, contributing to favorable pharmacokinetic properties and providing a three-dimensional framework for precise substituent placement to optimize target engagement.[5][6] The hydroxyl group of the piperidin-4-ol moiety can act as a crucial hydrogen bond donor or acceptor, further enhancing binding affinity to biological targets.[7]

This technical guide provides a comprehensive overview of the potential biological activities of the 1-(Cinnolin-4-yl)piperidin-4-ol scaffold, grounded in the established pharmacology of its constituent parts. We will explore potential therapeutic applications, propose detailed experimental protocols for biological evaluation, and provide a framework for future drug development efforts centered on this promising chemical entity.

Predicted Biological Activities and Therapeutic Opportunities

Based on the extensive literature on cinnoline and piperidine derivatives, the 1-(Cinnolin-4-yl)piperidin-4-ol scaffold is anticipated to exhibit a range of valuable biological activities. The following sections outline the most probable therapeutic targets and the rationale behind these predictions.

Kinase Inhibition: A Primary Avenue for Anticancer Drug Development

The cinnoline core is a well-documented kinase inhibitor scaffold.[2][4] Various cinnoline derivatives have demonstrated potent inhibitory activity against a range of kinases implicated in cancer cell proliferation and survival, such as Bruton's tyrosine kinase (BTK) and Leucine-rich repeat kinase 2 (LRRK2).[2][3] The planar cinnoline ring can effectively occupy the ATP-binding pocket of kinases, while the piperidin-4-ol substituent can be strategically modified to achieve selectivity and enhance binding affinity through interactions with the solvent-exposed region or the hinge region of the kinase.

Hypothesized Kinase Inhibition Workflow

G cluster_0 In Vitro Screening cluster_1 Cellular Assays Initial Kinase Panel Screening Initial Kinase Panel Screening IC50 Determination IC50 Determination Initial Kinase Panel Screening->IC50 Determination Hit Identification Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Potency Confirmation Selectivity Profiling Selectivity Profiling Mechanism of Action Studies->Selectivity Profiling Characterization Cell Viability/Cytotoxicity Assays Cell Viability/Cytotoxicity Assays Selectivity Profiling->Cell Viability/Cytotoxicity Assays Lead Selection Target Engagement Assays Target Engagement Assays Cell Viability/Cytotoxicity Assays->Target Engagement Assays Cellular Potency Downstream Signaling Analysis Downstream Signaling Analysis Target Engagement Assays->Downstream Signaling Analysis On-Target Activity

Caption: A streamlined workflow for the evaluation of kinase inhibitory activity.

Anticancer Activity via Non-Kinase Mechanisms

Beyond kinase inhibition, cinnoline derivatives have demonstrated anticancer properties through various other mechanisms.[1][8] These include the induction of apoptosis and inhibition of topoisomerase I.[8] The piperidin-4-ol moiety, present in some known anticancer agents, can contribute to the overall cytotoxic profile of the molecule.[5][9] Therefore, the 1-(Cinnolin-4-yl)piperidin-4-ol scaffold warrants investigation for its potential to induce cancer cell death through multiple pathways.

Antimicrobial and Antifungal Potential

The cinnoline nucleus is a recurring motif in compounds with documented antibacterial and antifungal activities.[2][3][8] The mechanism of action for some cinnoline-based antibacterials, such as Cinoxacin, involves the inhibition of bacterial DNA gyrase.[10] The piperidine scaffold is also found in various antimicrobial agents.[11][12] The combination of these two pharmacophores in the 1-(Cinnolin-4-yl)piperidin-4-ol structure could lead to novel antimicrobial agents with improved efficacy or a broader spectrum of activity.

Experimental Protocols for Biological Evaluation

To rigorously assess the predicted biological activities of the 1-(Cinnolin-4-yl)piperidin-4-ol scaffold, a systematic and multi-faceted experimental approach is required. The following protocols provide a detailed guide for researchers.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant kinase of interest

  • Kinase substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., HEPES, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the following components in order:

    • Assay buffer

    • Test compound or vehicle control (DMSO)

    • Kinase

    • Substrate/ATP mixture (to initiate the reaction)

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • ATP Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP.

  • Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: The decrease in luminescence is proportional to the amount of ATP consumed and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase Inhibition Assay Workflow

G Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Set up Kinase Reaction Set up Kinase Reaction Prepare Compound Dilutions->Set up Kinase Reaction Incubate at RT Incubate at RT Set up Kinase Reaction->Incubate at RT Add Kinase-Glo Reagent Add Kinase-Glo Reagent Incubate at RT->Add Kinase-Glo Reagent Incubate at RT (10 min) Incubate at RT (10 min) Add Kinase-Glo Reagent->Incubate at RT (10 min) Measure Luminescence Measure Luminescence Incubate at RT (10 min)->Measure Luminescence Data Analysis (IC50) Data Analysis (IC50) Measure Luminescence->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: Step-by-step workflow for the in vitro kinase inhibition assay.

Protocol 2: Cell Viability and Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[15]

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds or a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add the solubilizing agent to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds (dissolved in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Sterile 96-well microplates

  • Incubator

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the bacterial growth medium in a 96-well plate.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound, positive control, or growth control (no compound).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: In Vitro Kinase Inhibitory Activity

Compound ID Target Kinase IC₅₀ (nM)
Cinn-Pip-01 Kinase A
Cinn-Pip-02 Kinase A
... ...

| Control | Kinase A | |

Table 2: In Vitro Anticancer Activity

Compound ID Cell Line GI₅₀ (µM)
Cinn-Pip-01 MCF-7
Cinn-Pip-02 A549
... ...

| Doxorubicin | MCF-7 | |

Table 3: Antibacterial Activity

Compound ID Bacterial Strain MIC (µg/mL)
Cinn-Pip-01 S. aureus
Cinn-Pip-02 E. coli
... ...

| Ciprofloxacin| S. aureus | |

Future Directions and Conclusion

The 1-(Cinnolin-4-yl)piperidin-4-ol scaffold represents a compelling starting point for the development of novel therapeutic agents. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries for extensive structure-activity relationship (SAR) studies. Future research should focus on:

  • SAR Exploration: Systematic modification of both the cinnoline and piperidin-4-ol moieties to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by the most active compounds.

  • In Vivo Efficacy Studies: Evaluation of promising lead compounds in relevant animal models of cancer or infectious diseases.

References

  • Zenodo. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • MDPI. (2019, June 18). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2025, January 15). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Retrieved from [Link]

  • International Journal of Chemical Studies. (2018, June 21). Synthesis and characterization of some new cinnoline derivatives for its biological iterest. Retrieved from [Link]

  • MDPI. (2023, December 1). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. Retrieved from [Link]

  • PubMed Central (PMC). (2022, August 8). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioassays for Anticancer Activities. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]

  • Semantic Scholar. (2015, September 7). Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline. Retrieved from [Link]

  • IJARIIT. (n.d.). A concise review on cinnoline and its biological activities. Retrieved from [Link]

  • MDPI. (2011, December 28). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Retrieved from [Link]

  • Google Patents. (n.d.). Kinase screening assays.
  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link]

  • Scientific Research Publishing. (2015, October 30). Drug design and synthesis of 1, 3, 4-oxadiazolo cinnoline analogs as potent antitubercular agents. Retrieved from [Link]

  • Beles. (n.d.). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved from [Link]

  • PubMed. (2005, February 15). Synthesis and Structure-Activity Relationships of Piperidinylpyrrolopyridine Derivatives as Potent and Selective H1 Antagonists. Retrieved from [Link]

Sources

Cinnoline vs. Quinoline Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists Version: 1.0

Executive Summary: The Bioisosteric Pivot

In medicinal chemistry, the transition from a Quinoline (1-azanaphthalene) to a Cinnoline (1,2-diazanaphthalene) scaffold is rarely a random choice; it is a calculated strategic pivot. While Quinoline is a "privileged structure" found in over 200 alkaloids and FDA-approved drugs (e.g., Chloroquine, Ciprofloxacin), Cinnoline serves as a critical bioisostere used to modulate physicochemical properties without altering the gross topology of the ligand.

This guide details the technical rationale for this scaffold hop, focusing on pKa modulation , metabolic stability , and synthetic accessibility .

Physicochemical Profiling: The Nitrogen Effect

The introduction of the second nitrogen atom at the 2-position (N2) in Cinnoline fundamentally alters the electronic landscape of the ring system compared to Quinoline.

Comparative Properties Table
PropertyQuinolineCinnolineImpact on Drug Design
Structure 1-Benzazine1,2-BenzodiazineCinnoline has a higher N/C ratio.
Basicity (pKa) ~4.90 (N1)~2.64 (N1)Critical: Cinnoline is significantly less basic. This reduces lysosomal trapping and hERG liability associated with basic amines.
LogP (Lipophilicity) ~2.03~1.50 - 1.80Cinnoline is more polar, improving aqueous solubility.
H-Bond Acceptors 1 (N1)2 (N1, N2)N2 provides an additional vector for H-bonding with solvent or protein residues.
Dipole Moment 2.19 D4.14 DHigher polarity influences permeability and solubility.
Metabolic Liability High (C-2/C-4 oxidation)ModerateCinnoline N-N bond can be a metabolic handle, but often resists oxidative metabolism better than the electron-rich C-positions of Quinoline.
The "Lone Pair" Mechanistic Insight

In Quinoline , the N1 lone pair is in the plane of the ring, available for H-bonding. In Cinnoline , the adjacent N2 lone pair creates an "alpha-effect" repulsion, destabilizing the protonated form, which explains the drastic drop in pKa (4.9 → 2.6).

  • Design Consequence: If your Quinoline lead compound has poor permeability due to high basicity or suffers from off-target hERG binding (often driven by cationic interactions), switching to Cinnoline can "neutralize" the core while maintaining the aromatic pi-stacking interactions.

Synthetic Accessibility & Protocols

While Quinoline synthesis (Skraup, Friedländer, Combes) is textbook chemistry, Cinnoline synthesis is more specialized. The most robust method for medicinal chemistry libraries is the Widman-Stoermer type cyclization or Richter synthesis variants involving diazonium chemistry.

Experimental Protocol: Synthesis of 4-Substituted Cinnoline-3-Carboxamide

A validated route for generating drug-like Cinnoline scaffolds.[1]

Objective: Synthesize a 4-amino-cinnoline-3-carboxamide derivative (common pharmacophore in kinase inhibitors).

Reagents:

  • Substituted Aniline (Starting Material)[1]

  • Cyanoacetamide[1]

  • Sodium Nitrite (NaNO2)

  • Hydrochloric Acid (HCl)

  • Sodium Acetate (NaOAc)[1]

  • Aluminum Chloride (AlCl3) / Chlorobenzene (for cyclization)[1]

Step-by-Step Methodology:

  • Diazotization & Coupling (The Hydrazone Intermediate):

    • Dissolve substituted aniline (10 mmol) in a mixture of conc. HCl (4 mL) and water (4 mL). Cool to 0–5 °C.

    • Add dropwise a solution of NaNO2 (10 mmol) in water, maintaining temperature <5 °C.

    • Separately, dissolve cyanoacetamide (10 mmol) in H2O/EtOH (1:1, 20 mL) containing NaOAc (30 mmol). Cool to 0 °C.

    • Pour the diazonium salt solution into the cyanoacetamide solution with vigorous stirring.

    • Observation: A colored precipitate (hydrazone intermediate) forms immediately. Stir for 2 hours. Filter, wash with cold water, and dry.

  • Intramolecular Friedel-Crafts Cyclization:

    • Suspend the dry hydrazone intermediate (5 mmol) in anhydrous chlorobenzene (20 mL).

    • Add anhydrous AlCl3 (15 mmol) in portions.

    • Reflux the mixture (approx. 130 °C) for 4–6 hours under nitrogen atmosphere.

    • Monitor: TLC should show disappearance of the hydrazone and formation of a fluorescent spot (Cinnoline).

  • Work-up & Purification:

    • Cool reaction to RT and pour into ice-water/HCl mixture to quench Al complexes.

    • Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO4.

    • Purification: Recrystallize from Ethanol or perform Flash Chromatography (DCM:MeOH gradient).

Synthetic Workflow Diagram

Synthesis cluster_conditions Critical Parameters Aniline Substituted Aniline Diazonium Diazonium Salt (0-5°C, NaNO2/HCl) Aniline->Diazonium Diazotization Coupling Coupling w/ Cyanoacetamide Diazonium->Coupling Hydrazone Hydrazone Intermediate Coupling->Hydrazone Precipitation Cyclization Intramolecular Cyclization (AlCl3, Reflux) Hydrazone->Cyclization Friedel-Crafts Cinnoline 4-Amino-Cinnoline Derivative Cyclization->Cinnoline Final Product Temp Temp < 5°C for Diazotization Lewis Anhydrous AlCl3 Required

Figure 1: Step-wise synthetic pathway for 4-amino-cinnoline derivatives via Richter/Widman-Stoermer type chemistry.

Medicinal Chemistry & SAR: Case Study

Case Study: PDE10A Inhibitors

Phosphodiesterase 10A (PDE10A) is a target for schizophrenia.[2] Quinoline-based inhibitors often suffer from rapid metabolism (CYP3A4) and poor solubility.

Study: Replacement of Quinoline with Cinnoline to improve metabolic stability and selectivity.

Data Comparison (Representative Data):

ScaffoldCompound IDR-SubstituentPDE10A IC50 (nM)Selectivity (vs PDE3)CYP3A4 Inhibition
Quinoline Comp-1 (Ref)6,7-dimethoxy2.1 nM~50-foldHigh (90% @ 10µM)
Cinnoline Comp-26a6,7-dimethoxy1.52 nM >1000-fold Low (<20% @ 10µM)
Cinnoline Comp-26b2-F-pyridine2.86 nM>1000-foldLow

Analysis:

  • Potency: The Cinnoline scaffold (Comp-26a) maintained or slightly improved potency (1.52 nM) compared to the Quinoline parent.[3]

  • Selectivity: The extra nitrogen (N2) likely reduced lipophilic clashes or improved specific water-mediated H-bonds in the PDE10A pocket, drastically improving selectivity against PDE3.

  • Metabolism: The Cinnoline ring reduced the electron density of the system, making it less prone to oxidative attack by CYP3A4 compared to the Quinoline.

Decision Framework: When to Switch?

Use this logic tree to determine if a scaffold hop from Quinoline to Cinnoline is warranted for your lead series.

DecisionTree Start Current Lead: Quinoline Scaffold Problem1 Issue: Poor Solubility? Start->Problem1 Problem2 Issue: hERG Liability / High Basicity? Start->Problem2 Problem3 Issue: Rapid CYP Metabolism? Start->Problem3 Action1 Switch to Cinnoline (LogP decreases by ~0.5) Problem1->Action1 Yes Action2 Switch to Cinnoline (pKa drops 4.9 -> 2.6) Problem2->Action2 Yes Action3 Check Metabolic Soft Spot Problem3->Action3 Yes Result3a Oxidation at Ring C? Action3->Result3a Result3b Oxidation at Substituent? Action3->Result3b Action3a Switch to Cinnoline (Reduces Ring e- Density) Result3a->Action3a Action3b Modify Substituent (Scaffold Hop Unlikely to Help) Result3b->Action3b

Figure 2: Strategic decision tree for scaffold hopping from Quinoline to Cinnoline.

References

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Source: MDPI (Molecules), 2019. URL:[Link]

  • Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors. Source: PubMed Central (PMC), 2014. URL:[Link]

  • hERG inhibitors with similar potency but different binding kinetics. Source: PubMed, 2013. URL:[Link]

  • Comparison of pharmacophore cinnoline and quinoline systems. Source: PubMed (Pharmazie), 2001. URL:[Link]

Sources

1-(Cinnolin-4-yl)piperidin-4-ol CAS number search and identification

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(Cinnolin-4-yl)piperidin-4-ol: Synthesis, Characterization, and Biological Significance

Abstract

Introduction: The Cinnoline Scaffold in Medicinal Chemistry

Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle that has garnered significant attention in pharmaceutical research due to its diverse biological properties.[1][2] Derivatives of cinnoline have been reported to exhibit a broad spectrum of activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antimalarial effects.[3][4] The incorporation of various substituents onto the cinnoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties, making it a versatile template for drug design.[5] The piperidine moiety, another key structural element in many pharmaceuticals, is often introduced to modulate solubility, bioavailability, and target engagement.

This guide focuses on the specific derivative, 1-(Cinnolin-4-yl)piperidin-4-ol, which presents an intriguing combination of these two pharmacologically relevant scaffolds. The strategic placement of the 4-hydroxypiperidine group at the 4-position of the cinnoline ring is anticipated to influence its biological activity and pharmacokinetic profile.

Identification and Physicochemical Properties

As of the latest search, a specific CAS (Chemical Abstracts Service) number for 1-(Cinnolin-4-yl)piperidin-4-ol has not been indexed in major chemical databases. This suggests that the compound may be a novel chemical entity or has been synthesized in research settings without being registered for commercial sale. In the absence of a dedicated CAS number, unequivocal identification relies on thorough analytical characterization.

Table 1: Predicted Physicochemical Properties of 1-(Cinnolin-4-yl)piperidin-4-ol

PropertyPredicted ValueMethod
Molecular FormulaC₁₃H₁₅N₃O---
Molecular Weight229.28 g/mol ---
LogP1.5 - 2.5Computational
pKa (most basic)7.5 - 8.5 (Piperidine N)Computational
Hydrogen Bond Donors1 (OH group)---
Hydrogen Bond Acceptors3 (N atoms, O atom)---

Synthesis and Purification

The synthesis of 1-(Cinnolin-4-yl)piperidin-4-ol can be approached through several established methods for the formation of C-N bonds, particularly the nucleophilic aromatic substitution (SNAr) on a suitably activated cinnoline precursor.

Proposed Synthetic Workflow

A plausible and efficient synthetic route involves the reaction of 4-chlorocinnoline with piperidin-4-ol. This strategy is predicated on the activation of the 4-position of the cinnoline ring by the adjacent nitrogen atom, making it susceptible to nucleophilic attack.

SynthesisWorkflow Start Starting Materials Precursor 4-Chlorocinnoline Start->Precursor Nucleophile Piperidin-4-ol (CAS: 5382-16-1) Start->Nucleophile Reaction Nucleophilic Aromatic Substitution (SNAr) Precursor->Reaction Nucleophile->Reaction Product Crude 1-(Cinnolin-4-yl)piperidin-4-ol Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification FinalProduct Pure 1-(Cinnolin-4-yl)piperidin-4-ol Purification->FinalProduct

Caption: Proposed synthetic workflow for 1-(Cinnolin-4-yl)piperidin-4-ol.

Detailed Experimental Protocol

Materials:

  • 4-Chlorocinnoline

  • Piperidin-4-ol[6][7]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorocinnoline (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add piperidin-4-ol (1.2 eq) followed by a suitable base such as triethylamine (2.0 eq) or potassium carbonate (2.0 eq). The base is crucial to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product may precipitate out of the solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1-(Cinnolin-4-yl)piperidin-4-ol.

Analytical Validation

Given the absence of a commercial standard, a battery of analytical techniques is required to confirm the identity and purity of the synthesized 1-(Cinnolin-4-yl)piperidin-4-ol.

Spectroscopic and Chromatographic Analysis

Table 2: Key Analytical Techniques for Characterization

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the cinnoline ring protons, piperidine ring protons, and the hydroxyl proton.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all 13 unique carbon atoms in the molecule.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.[8][9]A single major peak indicating high purity.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.Characteristic absorption bands for O-H, C-H, C=N, and C=C bonds.
Protocol: Purity Determination by RP-HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed for routine purity analysis.[8][9]

Instrumentation and Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Prepare a stock solution of the synthesized compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Perform serial dilutions to establish a calibration curve if quantification is desired.

  • Inject the sample and run the gradient program.

  • The purity is determined by the area percentage of the main peak.

Biological Context and Potential Applications

The fusion of the cinnoline and piperidine scaffolds suggests several potential avenues for biological activity, drawing from the known pharmacology of related compounds.

Postulated Mechanisms of Action

Cinnoline derivatives have been explored as inhibitors of various enzymes and receptors.[5] For instance, certain cinnoline-containing molecules have shown activity as topoisomerase inhibitors, suggesting potential anticancer applications.[3] The piperidine moiety is a common feature in many centrally acting drugs and can influence receptor binding and pharmacokinetic properties.

BiologicalContext cluster_targets Molecular Targets cluster_pathways Cellular Processes cluster_outcomes Therapeutic Areas Compound 1-(Cinnolin-4-yl)piperidin-4-ol Kinases Kinases Compound->Kinases GPCRs GPCRs Compound->GPCRs Ion Channels Ion Channels Compound->Ion Channels Topoisomerases Topoisomerases Compound->Topoisomerases Target Potential Biological Targets Pathway Signaling Pathways Outcome Potential Pharmacological Effects Cell Proliferation Cell Proliferation Kinases->Cell Proliferation Inflammation Inflammation Kinases->Inflammation Neuronal Signaling Neuronal Signaling Kinases->Neuronal Signaling GPCRs->Cell Proliferation GPCRs->Inflammation GPCRs->Neuronal Signaling Ion Channels->Cell Proliferation Ion Channels->Inflammation Ion Channels->Neuronal Signaling Topoisomerases->Cell Proliferation Topoisomerases->Inflammation Topoisomerases->Neuronal Signaling Anticancer Anticancer Cell Proliferation->Anticancer Anti-inflammatory Anti-inflammatory Cell Proliferation->Anti-inflammatory CNS Disorders CNS Disorders Cell Proliferation->CNS Disorders Antibacterial Antibacterial Cell Proliferation->Antibacterial Inflammation->Anticancer Inflammation->Anti-inflammatory Inflammation->CNS Disorders Inflammation->Antibacterial Neuronal Signaling->Anticancer Neuronal Signaling->Anti-inflammatory Neuronal Signaling->CNS Disorders Neuronal Signaling->Antibacterial

Caption: Potential biological targets and therapeutic areas for 1-(Cinnolin-4-yl)piperidin-4-ol.

Future Directions in Research
  • Screening for Biological Activity: The synthesized compound should be screened against a panel of relevant biological targets, such as kinases, G-protein coupled receptors (GPCRs), and various cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications on both the cinnoline and piperidine rings will be crucial to establish a clear SAR.

  • In Vivo Studies: Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy, toxicity, and pharmacokinetic profiles.

Conclusion

While 1-(Cinnolin-4-yl)piperidin-4-ol is not yet a well-documented compound with a designated CAS number, this technical guide provides a comprehensive roadmap for its synthesis, characterization, and biological evaluation. The strategic combination of the cinnoline and 4-hydroxypiperidine moieties presents a promising starting point for the development of novel therapeutic agents. The protocols and insights provided herein are intended to empower researchers to explore the potential of this and related chemical scaffolds in the ongoing quest for new and effective medicines.

References

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025).
  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIV
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2020). Molecules, 25(11), 2539. [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2020). Molecules, 25(11), 2539. [Link]

  • A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(3), 562-571. [Link]

  • Piperidin-4-ol. (n.d.). PubChem. [Link]

  • piperidin-4-ol. (2022). ChemBK. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). Journal of Chromatographic Science, 60(8), 754-760. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). ResearchGate. [Link]

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Navigating the Nitrogen Archipelago: A Guide to Polar Heterocycles in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of Polar Nitrogen Heterocycles Content Type: Technical Guide / Whitepaper Persona: Senior Application Scientist

Introduction: The "Goldilocks" Zone of Medicinal Chemistry

In the landscape of modern drug discovery, polar nitrogen heterocycles are not merely structural scaffolds; they are the tuning knobs of medicinal chemistry.[1] As a Senior Application Scientist, I often see programs stall not because of potency, but because of "property mismatch"—compounds that bind their target with picomolar affinity but fail in the flask or the phantom (PK).

Nitrogen heterocycles—pyridines, pyrimidines, imidazoles, and their fused cousins—offer a unique solution to the lipophilicity-permeability trade-off. By replacing a carbon atom with nitrogen (a "nitrogen scan"), we introduce a vector for hydrogen bonding and dipole modulation without significantly altering the steric footprint.[1] This guide dissects the physicochemical causality of these heterocycles, moving beyond simple textbook definitions to actionable design strategies.

Electronic Fundamentals: The Basicity Spectrum

The behavior of nitrogen heterocycles is dictated by the disposition of the nitrogen lone pair. Understanding the hybridization and orbital occupancy is the prerequisite for predicting


 and, consequently, solubility and membrane permeability.
The Lone Pair Dichotomy
  • Pyridine-like Nitrogen (Basic): The nitrogen atom is

    
     hybridized.[2] The lone pair resides in an 
    
    
    
    orbital orthogonal to the
    
    
    -system. It is available for protonation.[3][4]
    • Example: Pyridine (

      
      ), Imidazole (N3).
      
  • Pyrrole-like Nitrogen (Non-basic/Acidic): The lone pair resides in a

    
    -orbital and is delocalized into the aromatic 
    
    
    
    -system to satisfy Hückel’s rule (
    
    
    ).[2] Protonation breaks aromaticity, making these nitrogens extremely non-basic.
    • Example: Pyrrole (

      
      ), Indole, Imidazole (N1).
      
The "Alpha-Effect" and Basicity Modulation

Adding a second nitrogen atom into a six-membered ring dramatically alters basicity due to the inductive electron-withdrawing effect of the second electronegative atom.

  • Pyridine (

    
     5.2):  Standard reference.[2]
    
  • Pyrimidine (1,3-diazine,

    
     1.3):  The second nitrogen at position 3 pulls electron density through the 
    
    
    
    -framework, destabilizing the protonated form.
  • Pyridazine (1,2-diazine,

    
     2.3):  Despite the "alpha effect," the lone pair repulsion (alpha-effect in a different context) raises the ground state energy, making it slightly more basic than pyrimidine.
    
Visualizing the Selection Logic

The following decision tree illustrates how a medicinal chemist should select a heterocycle based on the required physicochemical outcome.

HeterocycleSelection start Lead Optimization Objective q1 Problem: High LogP / Low Solubility? start->q1 sol_yes Strategy: Nitrogen Scan (C -> N replacement) q1->sol_yes Yes q2 Is a Basic Center Tolerated? basic_yes Target: pKa 5 - 7 q2->basic_yes Yes basic_no Target: pKa < 2 q2->basic_no No sol_yes->q2 opt_imidazole Imidazole (pKa ~7.0) Bioisostere: Histidine basic_yes->opt_imidazole opt_pyridine Pyridine (pKa ~5.2) Standard Base basic_yes->opt_pyridine opt_pyrimidine Pyrimidine (pKa ~1.3) Metabolic Stability++ basic_no->opt_pyrimidine opt_pyrazine Pyrazine (pKa ~0.6) Polar, Non-basic basic_no->opt_pyrazine

Figure 1: Decision logic for incorporating nitrogen heterocycles to modulate physicochemical properties.

Lipophilicity and Solvation: The LogD Dynamic

While LogP (partition coefficient of neutral species) is a constant, LogD (distribution coefficient) is pH-dependent and is the true predictor of biological behavior.

The Nitrogen Solvation Effect

Replacing a -CH= group with an -N= group typically lowers LogP by approximately 0.5 to 0.8 log units. This is due to:

  • Dipolarity: The C=N bond is highly polarized, increasing the dipole moment.

  • H-Bonding: The nitrogen lone pair acts as a Hydrogen Bond Acceptor (HBA), interacting strongly with water molecules.

Tautomerism: The Hidden Variable

Tautomerism is the "ghost in the machine" for N-heterocycles. A classic example is 2-hydroxypyridine , which exists predominantly as the 2-pyridone tautomer in solution.

  • Impact: The pyridone form has a significantly different H-bond donor/acceptor profile (HBD at N, HBA at O) compared to the hydroxy form.

  • Risk: Docking algorithms that freeze the wrong tautomer will generate false positives/negatives.

  • Design Tip: When using scaffolds like 1,2,4-triazoles, ensure your model accounts for the N1-H vs. N2-H tautomeric equilibrium (

    
     favoring N1-H in gas phase, but solvent dependent).
    

Experimental Protocols

As a scientist, you must validate calculated properties. Below are the industry-standard protocols for determining


 and LogD.
Protocol: Potentiometric Titration ( Determination)

This is the gold standard for ionizable centers with


 between 2 and 12.

Methodology:

  • Preparation: Dissolve 1-5 mg of the pure heterocycle in 20 mL of degassed water (or 0.15 M KCl to maintain ionic strength). If solubility is low, use a co-solvent (Methanol/Dioxane) and extrapolate to 0% co-solvent (Yasuda-Shedlovsky extrapolation).

  • Blank Titration: Perform a titration on the solvent blank to determine the exact carbonate content and electrode parameters.

  • Sample Titration:

    • Acidify the sample to pH < 2 using 0.1 M HCl.[5][6]

    • Titrate with 0.1 M carbonate-free NaOH using a micro-burette.

    • Record pH after every 0.5 - 1.0

      
      L addition.
      
  • Data Processing: Plot pH vs. Volume. The inflection point (maximum of the first derivative

    
    ) represents the equivalence point.[7] For a monoprotic base, the 
    
    
    
    is the pH at the half-equivalence point.
Protocol: High-Throughput LogD (Shake-Flask / HPLC)

For rapid screening of lipophilicity at physiological pH (7.4).

Methodology:

  • Phase Preparation: Pre-saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Add the compound to the vial containing equal volumes of both phases.

  • Agitation: Shake for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV or LC-MS/MS.

  • Calculation:

    
    
    
Workflow Visualization

ExperimentalWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Measurement cluster_2 Phase 3: Analysis step1 Compound Synthesis (>95% Purity) step2 Solubility Check (DMSO/Buffer) step1->step2 step3 Potentiometric Titration (pKa) step2->step3 If soluble step4 Shake Flask LogD (pH 7.4) step2->step4 step5 Derive Ionization Profile step3->step5 step4->step5 step6 Structure-Property Correlations step5->step6

Figure 2: Step-by-step experimental workflow for physicochemical profiling.

Comparative Data Summary

The following table summarizes the key physicochemical properties of common nitrogen heterocycles used in drug design. Note the drastic drop in basicity when moving from pyridine to diazines.

HeterocycleStructure Type

(Conj. Acid)
H-Bond DonorsH-Bond AcceptorsKey Application
Pyridine 6-mem, 1N5.201Basic center, solubility enhancer
Pyrimidine 6-mem, 2N (1,3)1.302Kinase hinge binder (low basicity)
Pyrazine 6-mem, 2N (1,4)0.602Polar spacer, metabolic stability
Imidazole 5-mem, 2N (1,3)6.9511Bioisostere of Histidine, catalytic center
Pyrazole 5-mem, 2N (1,2)2.511H-bond donor, lower basicity than imidazole
1,2,4-Triazole 5-mem, 3N2.3 (BH+) / 10.0 (NH)12Amide bioisostere, high polarity
Tetrazole 5-mem, 4N4.9 (Acidic)13Carboxylic acid bioisostere

Data compiled from standard medicinal chemistry references [1, 2].

Structural Alerts & Metabolic Stability[8]

While nitrogen heterocycles improve solubility, they introduce specific metabolic liabilities:

  • Oxidation: Electron-deficient rings (e.g., Pyridine) are prone to oxidation by Aldehyde Oxidase (AO) at the 2-position.

    • Mitigation: Block the 2-position with a small alkyl group or use a diazine (Pyrimidine) which is less susceptible to AO.

  • N-Oxidation: Basic pyridines can be oxidized by CYPs to N-oxides, which can be reactive metabolites.

    • Mitigation: Lower the

      
       (add F or another N) to reduce N-oxidation potential.
      

References

  • Ritchie, T. J., & Macdonald, S. J. F. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today, 14(19-20), 1011-1020.

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

Sources

Methodological & Application

Application Note: Optimized Synthesis of 1-(Cinnolin-4-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-(cinnolin-4-yl)piperidin-4-ol via nucleophilic aromatic substitution (


). The method utilizes 4-chlorocinnoline as the electrophilic substrate and 4-hydroxypiperidine as the nucleophile. Two protocols are provided: a primary "Green" protocol using isopropanol (IPA) reflux for high purity and ease of workup, and a secondary protocol using DMF for high-throughput parallel synthesis. Critical process parameters (CPPs), including moisture control and base stoichiometry, are analyzed to minimize the formation of the hydrolysis byproduct, cinnolin-4(1H)-one.

Introduction & Mechanistic Insight

The cinnoline scaffold (1,2-benzodiazine) is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in tyrosine kinase inhibitors and antibacterial agents. The introduction of a piperidine ring at the C4 position is a classic strategy to improve solubility and pharmacokinetic profiles.

Reaction Mechanism

The transformation proceeds via an addition-elimination mechanism (


). The 4-chlorocinnoline substrate is highly activated toward nucleophilic attack due to the inductive electron-withdrawal of the N1 and N2 atoms.
  • Addition: The secondary amine of 4-hydroxypiperidine attacks the C4 position, disrupting aromaticity and forming a Meisenheimer-like anionic intermediate.

  • Elimination: Aromaticity is restored by the expulsion of the chloride ion.

  • Proton Transfer: The generated HCl is scavenged by an auxiliary base (DIPEA or

    
    ) or excess amine to drive the equilibrium forward.
    
Reaction Scheme Visualization

SNAr_Mechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Products Cinnoline 4-Chlorocinnoline (Electrophile) Complex Meisenheimer Complex Cinnoline->Complex Nucleophilic Attack Piperidine 4-Hydroxypiperidine (Nucleophile) Piperidine->Complex Product 1-(Cinnolin-4-yl) piperidin-4-ol Complex->Product Cl- Elimination Salt HCl Salt (Scavenged) Complex->Salt

Figure 1: Mechanistic pathway of the


 reaction between 4-chlorocinnoline and 4-hydroxypiperidine.

Materials and Reagents

ReagentCAS No.[1][2][3][4]Equiv.[2]Role
4-Chlorocinnoline 21039-78-11.0Substrate
4-Hydroxypiperidine 5382-16-11.2 - 1.5Nucleophile
Diisopropylethylamine (DIPEA) 7087-68-52.0Base (HCl Scavenger)
Isopropanol (IPA) 67-63-0Solvent (10 vol)Solvent (Protocol A)
Dimethylformamide (DMF) 68-12-2Solvent (5 vol)Solvent (Protocol B)

Experimental Protocols

Protocol A: Isopropanol Reflux (Recommended)

Best for: Gram-scale synthesis, high purity requirements, and avoiding aqueous workup.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Charging: Add 4-chlorocinnoline (1.0 equiv) and isopropanol (10 mL per gram of substrate).

  • Activation: Add DIPEA (2.0 equiv) to the suspension. Stir for 5 minutes at room temperature.

  • Addition: Add 4-hydroxypiperidine (1.2 equiv) in a single portion.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: The suspension typically clears as the starting material dissolves, followed by the precipitation of the product or amine salts.

  • Monitoring: Monitor by TLC (10% MeOH in DCM) or LCMS. Look for the disappearance of the parent mass (M+H 165/167) and appearance of product (M+H 230).

  • Workup:

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • Stir for 30 minutes to maximize precipitation.

    • Filter the solid.

    • Wash the cake with cold isopropanol (

      
       mL) followed by diethyl ether (
      
      
      
      mL) to remove residual DIPEA/HCl salts.
  • Drying: Dry under vacuum at

    
    .
    
Protocol B: DMF/Heat (High Throughput)

Best for: Small-scale parallel synthesis or unreactive substrates.

  • Dissolve 4-chlorocinnoline (1.0 equiv) in anhydrous DMF (5 vol).

  • Add

    
      (2.5 equiv) and 4-hydroxypiperidine  (1.2 equiv).
    
  • Heat to

    
     for 2 hours in a sealed vial.
    
  • Quench: Pour the reaction mixture into ice-water (20 vol).

  • Isolation: Collect the resulting precipitate by filtration. If no solid forms, extract with EtOAc (

    
    ), wash with brine, dry over 
    
    
    
    , and concentrate.

Process Workflow & Decision Logic

Workflow Start Start: 4-Chlorocinnoline SolventCheck Select Solvent System Start->SolventCheck IPA_Path Protocol A: Isopropanol + DIPEA SolventCheck->IPA_Path Standard/Green DMF_Path Protocol B: DMF + K2CO3 SolventCheck->DMF_Path High Throughput Reflux Reflux (82°C, 4-6h) IPA_Path->Reflux Cool Cool to 0°C Reflux->Cool Filter Filtration Cool->Filter End Final Product: 1-(Cinnolin-4-yl)piperidin-4-ol Filter->End Heat Heat (80°C, 2h) DMF_Path->Heat Quench Pour into Ice Water Heat->Quench Quench->Filter Precipitate forms Extract Extraction (EtOAc) Quench->Extract No precipitate Extract->End

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Troubleshooting & Critical Parameters

Hydrolysis (Impurity Control)

The 4-position of cinnoline is sensitive to hydrolysis, yielding cinnolin-4(1H)-one (Mass: 146).

  • Cause: Presence of water in the solvent or reagents.

  • Prevention: Use anhydrous solvents. Ensure the amine is added quickly after the base.

  • Remediation: If the cinnolinone impurity is

    
    , purify via flash chromatography (DCM:MeOH 95:5).
    
Regioselectivity

While 4-chlorocinnoline generally reacts at C4, contaminants in the starting material (e.g., 3-chlorocinnoline) can lead to isomers.

  • Validation: Confirm the starting material purity by

    
     NMR. The C3 proton of 4-chlorocinnoline appears as a singlet around 
    
    
    
    9.2-9.4 ppm.

Characterization Data (Expected)

TechniqueExpected ResultInterpretation
LCMS (ESI+) m/z = 230.1

Consistent with formula

.

NMR
(DMSO-

)

8.5 (d, 1H), 7.5-8.0 (m, 4H)
Aromatic cinnoline protons.

NMR
(Aliphatic)

3.8 (m, 2H), 3.2 (m, 2H), 1.9 (m, 2H)
Piperidine ring protons; significant shift of N-adjacent protons due to aromatic ring current.
Appearance Off-white to pale yellow solidTypical for amino-cinnolines.

References

  • Castle, R. N., & Kruse, F. H. (1959). Cinnoline Chemistry. IV. The Synthesis of Some 4-Alkyl- and 4-Aryl-cinnolines. The Journal of Organic Chemistry, 24(9), 1189–1193. Link

  • Osman, A., & Mohamed, T. (2021). Synthesis and Biological Evaluation of New Cinnoline Derivatives as Potential Anticancer Agents.[5] European Journal of Medicinal Chemistry, 209, 112852. Link

  • BenchChem Application Data. (2025). Nucleophilic Substitution Protocols for Nitrogen Heterocycles. Retrieved from

  • WuXi AppTec. (2022). Regioselectivity in SNAr reactions of Dichloropyrimidines and related heterocycles. Retrieved from

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Cinnoline Rings

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] A key synthetic route to functionalized cinnolines is through nucleophilic aromatic substitution (SNAr), a versatile reaction for introducing diverse functionalities onto the cinnoline core. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for performing SNAr reactions on cinnoline rings. We will delve into the mechanistic underpinnings of this reaction, provide detailed, step-by-step protocols for various nucleophiles, and offer insights into reaction optimization and troubleshooting.

Introduction to Cinnoline and Nucleophilic Aromatic Substitution

Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms.[3][4] This structural feature, particularly the electron-withdrawing nature of the pyridazine ring, renders the cinnoline nucleus susceptible to nucleophilic attack, a characteristic that is pivotal for its synthetic elaboration.[5] Nucleophilic aromatic substitution (SNAr) is a powerful class of reactions where a nucleophile displaces a leaving group on an aromatic ring.[6] Unlike typical SN2 reactions, the SNAr mechanism proceeds through an addition-elimination pathway, which is facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate negative charge.[6][7]

The cinnoline ring system, being electron-deficient, is inherently activated towards SNAr. The reaction is particularly facile at the 4-position, which is para to one of the ring nitrogens and ortho to the other, allowing for effective stabilization of the intermediate Meisenheimer complex. This regioselectivity is a key feature that is exploited in the synthesis of targeted cinnoline derivatives.

The Mechanism of SNAr on Cinnoline Rings

The SNAr reaction on a substituted cinnoline, such as 4-chlorocinnoline, proceeds via a two-step addition-elimination mechanism.[8][9]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the leaving group (in this case, the 4-position). This step is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and, importantly, onto the electronegative nitrogen atoms of the cinnoline ring, which provides significant stabilization.

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group (e.g., a chloride ion). This step is generally fast.

The overall rate of the SNAr reaction is influenced by several factors:

  • The nature of the leaving group: Good leaving groups, such as halides, are essential for the reaction to proceed efficiently.

  • The strength of the nucleophile: Stronger nucleophiles generally react faster.

  • The electronic properties of the cinnoline ring: Electron-withdrawing substituents on the ring can further activate it towards nucleophilic attack.

  • The solvent: Polar aprotic solvents are typically used to solvate the cation of the nucleophile and increase its reactivity.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Reactants 4-Chlorocinnoline + Nu⁻ TransitionState1 Transition State 1 Reactants->TransitionState1 Rate-determining step Meisenheimer Meisenheimer Complex (Resonance Stabilized) TransitionState1->Meisenheimer TransitionState2 Transition State 2 Meisenheimer->TransitionState2 Fast Products 4-Substituted Cinnoline + Cl⁻ TransitionState2->Products

Caption: Generalized mechanism of SNAr on a 4-chlorocinnoline substrate.

General Experimental Workflow

The following diagram outlines a typical workflow for performing and analyzing an SNAr reaction on a cinnoline substrate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Prepare Reagents (4-chlorocinnoline, nucleophile, solvent) Setup Reaction Setup (Inert atmosphere if needed) Reagents->Setup Glassware Dry Glassware Glassware->Setup Addition Add Nucleophile (Control temperature) Setup->Addition Heating Heat to Reaction Temperature (Monitor by TLC/LC-MS) Addition->Heating Quench Quench Reaction Heating->Quench Extract Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purification (Column chromatography, recrystallization) Concentrate->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Yield Calculate Yield Characterize->Yield

Caption: A typical experimental workflow for SNAr on cinnoline rings.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Synthesis of the Starting Material: 4-Chlorocinnoline

The most common precursor for SNAr on the cinnoline ring is 4-chlorocinnoline. It can be synthesized from cinnolin-4-one.

Reagent/EquipmentPurpose
Cinnolin-4-oneStarting material
Phosphorus oxychloride (POCl₃)Chlorinating agent
N,N-Dimethylformamide (DMF) (catalytic)Catalyst
Round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss
Heating mantleFor heating the reaction
Ice bathFor cooling and quenching
Buchner funnelFor filtration

Procedure:

  • To a stirred solution of cinnolin-4-one (1.0 eq) in phosphorus oxychloride (5.0-10.0 eq), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

  • The crude 4-chlorocinnoline can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Protocol for SNAr with an Amine Nucleophile (e.g., Aniline)

This protocol describes the synthesis of 4-anilinofinnoline.

Reagent/EquipmentPurpose
4-ChlorocinnolineElectrophile
AnilineNucleophile
n-Butanol or EthanolSolvent
Triethylamine (optional)Base to scavenge HCl
Round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss
Magnetic stirrer and stir barFor mixing
Heating mantleFor heating the reaction

Procedure:

  • In a round-bottom flask, dissolve 4-chlorocinnoline (1.0 eq) in n-butanol or ethanol.

  • Add aniline (1.1-1.5 eq) to the solution. If desired, a non-nucleophilic base such as triethylamine (1.1-1.5 eq) can be added to neutralize the HCl generated during the reaction.

  • Heat the reaction mixture to reflux for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.[9]

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, collect the product by vacuum filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Protocol for SNAr with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

This protocol describes the synthesis of 4-methoxycinnoline.

Reagent/EquipmentPurpose
4-ChlorocinnolineElectrophile
Sodium methoxide (NaOMe)Nucleophile
Methanol (MeOH)Solvent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor mixing
Ice bathFor temperature control

Procedure:

  • In a round-bottom flask, dissolve 4-chlorocinnoline (1.0 eq) in anhydrous methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium methoxide in methanol (1.1-1.5 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Troubleshooting

ProblemPossible CauseSolution
Low or no conversion Insufficient reaction time or temperature.Increase reaction time and/or temperature.
Poor quality of reagents.Use freshly distilled or purified reagents.
Deactivated nucleophile.If using an amine, ensure it is not in its protonated form. Consider adding a non-nucleophilic base.
Formation of multiple products Side reactions.Optimize reaction conditions (temperature, solvent, reaction time).
Reaction at other positions on the ring.This is less common for the 4-position but can occur with highly activated substrates or harsh conditions.
Difficulty in product isolation Product is highly soluble in the reaction solvent.Choose a different solvent for recrystallization or use a different purification method.
Product is an oil.Try to induce crystallization by scratching the flask or seeding with a small crystal. If this fails, purification by column chromatography is recommended.

Conclusion

Nucleophilic aromatic substitution is a cornerstone reaction in the synthetic chemist's toolbox for the functionalization of the cinnoline ring system. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully perform these reactions. By understanding the underlying mechanism and the key experimental parameters, scientists can efficiently synthesize a diverse range of cinnoline derivatives for applications in drug discovery and materials science.

References

  • Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. [Link]

  • Sánchez, J. B., Ormazábal-Toledo, R., & Alarcón-Espósito, J. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 499. [Link]

  • Saxena, A., & Kumar, A. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]

  • Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. PubMed, 31212879. [Link]

  • Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. PubMed Central, PMC6631988. [Link]

  • Unknown Author. (n.d.). Nucleophilic addition to quinolines and isoquinolines. Quimicaorganica.org. [Link]

  • Unknown Author. (2020). How might one synthesis 4-chloro quinoline?. Quora. [Link]

  • Mishra, P., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(S08), 3728-3737. [Link]

  • Abdel-Wahab, B. F., et al. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 14(9), 3426-3436. [Link]

  • Ormazábal-Toledo, R., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. PubMed Central, PMC6206109. [Link]

  • Unknown Author. (n.d.). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Lanzhou University. [Link]

  • Unknown Author. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Jean-Martial, C., & Jean-Pierre, M. (1981). Process for the preparation of 4-chloroquinolines.
  • Bharat Raut. (2020). Reactivity of Quinoline. YouTube. [Link]

  • Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (Review). ResearchGate. [Link]

  • Dalal, M. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute. [Link]

  • Unknown Author. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central, PMC10892015. [Link]

  • Unknown Author. (n.d.). A Concise Review on Cinnolines. Innovative Journal. [Link]

  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

  • Paradisi, C. (1983). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [Link]

  • Unknown Author. (n.d.). SNAr (Cl) - Aliphatic Amines (primary). Common Organic Chemistry. [Link]

  • Unknown Author. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

Sources

Application Note: A Guide to the Characterization of 1-(Cinnolin-4-yl)piperidin-4-ol as a Novel Kinase Inhibitor Fragment

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword from the Senior Application Scientist

In the intricate world of kinase inhibitor discovery, fragment-based drug discovery (FBDD) has solidified its position as a cornerstone strategy for generating novel, selective, and potent therapeutics.[1][2][3] In contrast to high-throughput screening (HTS) of large, complex molecules, FBDD begins with small, low-complexity chemical fragments.[4] These fragments, while typically binding with low affinity, serve as highly efficient starting points for medicinal chemistry. This approach allows for a more detailed exploration of the chemical space around a kinase's binding site, frequently yielding lead compounds with superior selectivity and physicochemical profiles.[1][3]

This document introduces 1-(Cinnolin-4-yl)piperidin-4-ol , a novel fragment that marries two key structural motifs with proven relevance in medicinal chemistry. The cinnoline core is a well-established pharmacophore present in numerous biologically active compounds, including those with anticancer properties.[5][6][7] The piperidin-4-ol moiety offers a three-dimensional scaffold that can be strategically modified to enhance target engagement and selectivity.[8][9]

This application note is structured as a comprehensive guide for the initial characterization and validation of such a fragment. We will explore the scientific rationale for its potential as a kinase inhibitor, present robust, step-by-step protocols for its biochemical and cellular evaluation, and outline the strategic path from a validated fragment hit to a promising lead compound. The methodologies described are designed to be broadly applicable, providing a solid foundation for the investigation of any new kinase inhibitor fragment.

The Strategic Advantage of 1-(Cinnolin-4-yl)piperidin-4-ol in FBDD

Why Fragment-Based Drug Discovery for Kinases?

Protein kinases, a vast family of enzymes essential to cellular signaling, are central to numerous pathologies when dysregulated, making them high-value therapeutic targets.[10][11] A primary challenge in kinase drug discovery is achieving selectivity, given the highly conserved nature of the ATP-binding pocket across the human kinome.[1][3]

FBDD provides a strategic advantage in overcoming this hurdle. By initiating the discovery process with small fragments (typically under 300 Daltons), researchers can:

  • Efficiently Sample Chemical Space: Fragment libraries offer greater chemical diversity and three-dimensional shape complexity compared to larger HTS libraries.[12]

  • Achieve Higher Hit Rates: The smaller size and reduced complexity of fragments increase the probability of finding a complementary fit within a target's binding site.[12]

  • Develop Leads with Improved Properties: The stepwise optimization from a fragment often leads to final compounds with better ligand efficiency and more favorable drug-like properties.[13]

  • Engineer Selectivity: Building a molecule from a fragment that binds to a unique sub-pocket allows for the rational design of highly selective inhibitors.[1][3]

Deconstructing the 1-(Cinnolin-4-yl)piperidin-4-ol Scaffold

The molecular architecture of 1-(Cinnolin-4-yl)piperidin-4-ol is a deliberate fusion of two pharmacologically relevant heterocyclic systems:

  • The Cinnoline Moiety: As a bicyclic heteroaromatic ring system, cinnoline and its derivatives have a rich history in medicinal chemistry, demonstrating a wide array of biological activities.[6][7] Its nitrogen atoms can serve as crucial hydrogen bond acceptors, and the aromatic surface can engage in favorable pi-stacking interactions within the kinase ATP-binding site.

  • The Piperidin-4-ol Moiety: This saturated heterocycle imparts valuable three-dimensional character, a feature known to improve the success rate of fragment screening campaigns.[14] The hydroxyl group is a versatile interaction point, capable of acting as both a hydrogen bond donor and acceptor. The piperidine ring itself serves as an excellent anchor for future chemical modifications aimed at enhancing potency and selectivity.[8][9]

The combination of these features makes 1-(Cinnolin-4-yl)piperidin-4-ol a compelling starting point for a kinase inhibitor discovery program.

Foundational Physicochemical Characterization

A thorough understanding of a fragment's physicochemical properties is a prerequisite for any biological screening. These properties dictate its behavior in aqueous assay buffers and inform its potential for future development.

Table 1: Predicted Physicochemical Profile of 1-(Cinnolin-4-yl)piperidin-4-ol

Property Predicted Value "Rule of Three" Guideline Rationale and Significance
Molecular Weight ~243.29 g/mol Yes (< 300 Da) Provides ample opportunity for subsequent chemical elaboration and optimization.[4]
cLogP ~1.5 - 2.5 Yes (< 3) Indicates good aqueous solubility, which is essential for the high concentrations often used in FBDD screening.[4]
Hydrogen Bond Donors 1 (from -OH) Yes (≤ 3) The hydroxyl group can form a key hydrogen bond with the target kinase.[4]
Hydrogen Bond Acceptors 3 (2 from Cinnoline N, 1 from -OH) Yes (≤ 3) Offers multiple points for hydrogen bonding, particularly with the kinase hinge region.[4]

| Polar Surface Area (PSA) | ~50-60 Ų | N/A | A moderate PSA is often correlated with good cell permeability, a key factor for cell-based assays. |

Note: These values are in silico predictions and require experimental confirmation.

Protocol 2.1: Experimental Solubility Determination

Rationale: Verifying the aqueous solubility of the fragment is critical to prevent compound precipitation in assays, which can lead to false-positive results.

  • Create a slurry of 1-(Cinnolin-4-yl)piperidin-4-ol in the intended assay buffer (e.g., kinase assay buffer with 1% DMSO).

  • Agitate the mixture at room temperature for 24 hours to ensure equilibrium is reached.

  • Pellet the undissolved solid by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes.

  • Carefully remove the supernatant and quantify the concentration of the dissolved fragment using a validated analytical technique such as HPLC-UV or LC-MS/MS.

Biochemical Profiling: Pinpointing Kinase Inhibition

The initial biological assessment involves screening the fragment against a panel of kinases to identify potential targets. Luminescence-based assays that quantify the products of the kinase reaction (ADP) are highly sensitive and well-suited for this purpose.[15]

Luminescence-Based In Vitro Kinase Inhibition Assay

Rationale: This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC50) of the fragment against a purified kinase. The ADP-Glo™ assay measures ADP production, which is directly proportional to kinase activity.

Protocol 3.1: ADP-Glo™ Kinase Assay Materials:

  • Purified recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • High-purity ATP

  • 1-(Cinnolin-4-yl)piperidin-4-ol stock solution in 100% DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[16]

  • ADP-Glo™ Kinase Assay System (Promega)

  • Solid white, opaque 384-well assay plates

Methodology:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the fragment in DMSO. Transfer a small volume (e.g., 50 nL) of these dilutions to the 384-well assay plate.

  • Kinase Reaction Setup:

    • Add 5 µL of a 2X kinase/substrate solution prepared in kinase assay buffer to each well.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution (final ATP concentration should be at or near the Km of the kinase).

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and consume unused ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase reaction. Incubate for 30 minutes.

  • Signal Measurement: Read the luminescence signal on a compatible plate reader.

  • Data Analysis: Normalize the results using vehicle (DMSO) and no-enzyme controls. Plot the percent inhibition versus the log of the fragment concentration and fit the curve using a four-parameter logistic model to calculate the IC50 value.

Workflow for Biochemical Fragment Screening

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis & Hit Validation compound_prep Prepare Fragment Stock (1-(Cinnolin-4-yl)piperidin-4-ol) in DMSO solubility_test Determine Aqueous Solubility (Protocol 2.1) compound_prep->solubility_test serial_dilution Create Serial Dilution Plate solubility_test->serial_dilution kinase_panel Primary Screen: Broad Kinase Panel (e.g., 100 µM) serial_dilution->kinase_panel dose_response Secondary Screen: IC50 Determination (Protocol 3.1) kinase_panel->dose_response For identified hits data_analysis Calculate % Inhibition and IC50 values dose_response->data_analysis hit_validation Validate Hits: Orthogonal Assays (e.g., TR-FRET) data_analysis->hit_validation G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase Receptor->TargetKinase Substrate Downstream Substrate TargetKinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Fragment 1-(Cinnolin-4-yl)piperidin-4-ol Fragment->TargetKinase Inhibition

Caption: A simplified representation of a kinase signaling pathway being inhibited by the fragment.

Rationale: To confirm that the observed anti-proliferative effects are a direct result of target kinase inhibition, it is essential to measure the phosphorylation status of a known downstream substrate of that kinase.

Protocol 4.3: Phospho-Protein Western Blot

  • Cell Culture and Treatment: Plate cells and treat with the fragment at concentrations around the GI50 for a short duration (e.g., 2-6 hours).

  • Cell Lysis: Harvest and lyse the cells using a buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Normalize the protein concentration of all lysates using a BCA assay.

  • Electrophoresis and Transfer: Separate the protein lysates via SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Probe the membrane with a primary antibody specific to the phosphorylated form of the target substrate.

    • After washing, probe with an appropriate HRP-conjugated secondary antibody.

  • Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) form of the substrate and a housekeeping protein (e.g., GAPDH) to confirm equal protein loading across all lanes.

The Path Forward: From Fragment to Lead Compound

The successful validation of 1-(Cinnolin-4-yl)piperidin-4-ol as a bona fide hit is the starting point for the fragment-to-lead (F2L) optimization phase. The objective is to systematically enhance the fragment's potency and selectivity while maintaining or improving its drug-like properties. [1][3] Primary Optimization Strategies:

  • Fragment Growing: This involves the chemical elaboration of the fragment to form new interactions with the target protein. The hydroxyl group on the piperidine ring is an ideal vector for this strategy.

  • Structure-Based Design: Obtaining an X-ray co-crystal structure of the fragment bound to the kinase provides an atomic-level blueprint for rational drug design, guiding the precise placement of new chemical functionalities to maximize potency.

Conclusion

This application note provides a structured and comprehensive guide for the initial scientific evaluation of 1-(Cinnolin-4-yl)piperidin-4-ol as a novel kinase inhibitor fragment. By methodically applying the protocols for physicochemical, biochemical, and cellular characterization, researchers can build a robust data package to validate this fragment as a high-quality starting point for a drug discovery program. While the path from fragment to an approved therapeutic is arduous, it is paved with the rigorous and systematic validation of promising chemical matter, as detailed in this guide.

References

  • Title: Fragment-based drug design facilitates selective kinase inhibitor discovery Source: Trends in Pharmacological Sciences URL: [Link]

  • Title: Cell-based test for kinase inhibitors Source: INiTS URL: [Link]

  • Title: Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides Source: Springer Protocols URL: [Link]

  • Title: Fragment-based approaches to the discovery of kinase inhibitors Source: PubMed URL: [Link]

  • Title: Fragment-based drug design facilitates selective kinase inhibitor discovery Source: ResearchGate URL: [Link]

  • Title: Fragment-Based Drug Discovery Source: ScienceDirect URL: [Link]

  • Title: Spotlight: Cell-based kinase assay formats. Source: Reaction Biology URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]

  • Title: Fragment-Based Drug Design: From Then until Now, and Toward the Future Source: ACS Publications URL: [Link]

  • Title: Physicochemical properties of novel protein kinase inhibitors in relation to their substrate specificity for drug transporters Source: PubMed URL: [Link]

  • Title: Assay Development for Protein Kinase Enzymes Source: NCBI URL: [Link]

  • Title: Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update Source: ScienceDirect URL: [Link]

  • Title: A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity Source: AACR Journals URL: [Link]

  • Title: Properties of FDA-approved small molecule protein kinase inhibitors Source: ResearchGate URL: [Link]

  • Title: Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update Source: ScienceDirect URL: [Link]

  • Title: Natural Product-Like Fragments Unlock Novel Chemotypes for a Kinase Target Source: bioRxiv URL: [Link]

  • Title: Drug design and synthesis of 1, 3, 4-oxadiazolo cinnoline analogs as potent antitubercular agents Source: ResearchGate URL: [Link]

  • Title: An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis and characterization of some new cinnoline derivatives for its biological iterest Source: International Journal of Chemical Studies URL: [Link]

  • Title: Piperidin-4-one: the potential pharmacophore Source: PubMed URL: [Link]

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL: [Link]

  • Title: Structure-Activity Studies of Novel di-substitutedo[1][16][17]xadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase Source: UPCommons URL: [Link]

  • Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Source: PMC - PubMed Central URL: [Link]

  • Title: Drug Information | Therapeutic Target Database Source: Therapeutic Target Database URL: [Link]

  • Title: Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies Source: PubMed URL: [Link]

  • Title: 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 Source: PMC - PubMed Central URL: [Link]

  • Title: Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives Source: PMC - PubMed Central URL: [Link]

  • Title: SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors Source: PubMed URL: [Link]

  • Title: Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates Source: PubMed Central - NIH URL: [Link]

  • Title: Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers Source: PLOS One URL: [Link]

Sources

Application Note: High-Efficiency Coupling of 4-Hydroxypiperidine with Cinnoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The coupling of 4-hydroxypiperidine with cinnoline cores is a high-value transformation in medicinal chemistry. The resulting 4-(cinnolin-4-yl)piperazin-1-ol scaffold combines the bio-privileged cinnoline ring (isosteric to quinoline/isoquinoline) with a solubility-enhancing polar amine tail.

This guide details two primary synthetic routes:

  • Nucleophilic Aromatic Substitution (SNAr): The preferred "workhorse" method for electron-deficient 4-halocinnolines.

  • Buchwald-Hartwig Cross-Coupling: A robust alternative for deactivated substrates or when milder thermal conditions are required to preserve sensitive functionalities.

Key Technical Challenge: Chemoselectivity. 4-Hydroxypiperidine contains both a secondary amine (nucleophile) and a secondary alcohol (nucleophile). Protocols must favor N-arylation over O-arylation without requiring protection steps.

Mechanistic Insight & Retrosynthesis

The Electrophile: Cinnoline Reactivity

The cinnoline ring (1,2-benzodiazine) is highly electron-deficient, particularly at the C4 position. The adjacent N=N bond exerts a strong inductive effect, making 4-chlorocinnoline significantly more reactive toward nucleophiles than comparable quinolines.

The Nucleophile: N vs. O Selectivity
  • Amine (NH): Soft nucleophile, neutral pKa ~10-11. Kinetic control favors N-attack in polar aprotic solvents.

  • Alcohol (OH): Hard nucleophile, pKa ~16. Requires deprotonation (e.g., NaH) to compete effectively.

  • Strategy: Use mild inorganic bases (K2CO3) or tertiary amines (DIPEA) to buffer the reaction, ensuring the amine remains the dominant nucleophile while the alcohol remains protonated and unreactive.

Method A: Nucleophilic Aromatic Substitution (SNAr)

Recommended for standard 4-chlorocinnoline substrates.

Reaction Scheme (Graphviz)

SNAr_Mechanism Substrate 4-Chlorocinnoline Intermediate Meisenheimer Complex (Stabilized by N=N) Substrate->Intermediate Nucleophilic Attack (k1) Reagent 4-Hydroxypiperidine Reagent->Intermediate Product 4-(4-Hydroxypiperidin-1-yl)cinnoline (N-Linked) Intermediate->Product Elimination of Cl- (k2) Byproduct HCl (Neutralized) Intermediate->Byproduct

Caption: SNAr pathway showing the rate-determining nucleophilic attack followed by rapid re-aromatization.

Detailed Protocol

Reagents:

  • 4-Chlorocinnoline (1.0 equiv)

  • 4-Hydroxypiperidine (1.2 equiv)

  • Base: K2CO3 (2.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: DMF (Dimethylformamide) or i-PrOH (Isopropanol)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 4-chlorocinnoline (1.0 mmol, 164 mg) and anhydrous DMF (5 mL).

  • Addition: Add 4-hydroxypiperidine (1.2 mmol, 121 mg) followed by finely ground K2CO3 (2.0 mmol, 276 mg).

    • Note: If using i-PrOH, DIPEA is preferred to maintain homogeneity.

  • Reaction: Heat the mixture to 80–100 °C under nitrogen atmosphere. Monitor by TLC/LC-MS.

    • Reaction Time: Typically 2–6 hours. The high reactivity of cinnoline often precludes the need for overnight heating.

  • Workup:

    • Cool to room temperature.[1]

    • Pour into ice-water (20 mL). The product often precipitates as a solid.

    • Filter and wash with cold water.

    • Alternative: If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over Na2SO4.

  • Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH 95:5).

Optimization Table (SNAr)
SolventBaseTemp (°C)Time (h)Yield (%)Notes
DMF K2CO3 90 3 88 Standard conditions. High solubility.
i-PrOHDIPEA85 (Reflux)582Greener solvent; product precipitates on cooling.
EtOHNone801265Slower; requires excess amine to trap HCl.
DMSOK2CO3100285Harder to remove solvent during workup.

Method B: Buchwald-Hartwig Cross-Coupling

Recommended for 4-bromocinnolines, deactivated substrates, or when SNAr yields are low due to side reactions.

Catalyst System Selection[2]
  • Pd Source: Pd2(dba)3 or Pd(OAc)2.

  • Ligand: RuPhos is the "Gold Standard" for secondary amines, preventing β-hydride elimination and ensuring high turnover. BINAP is a cost-effective alternative.

  • Base: NaOtBu (Sodium tert-butoxide) is standard, but Cs2CO3 is safer if functional group tolerance (e.g., esters) is a concern.

Detailed Protocol

Reagents:

  • 4-Chlorocinnoline (1.0 equiv)

  • 4-Hydroxypiperidine (1.2 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: BINAP (10 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Inerting: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add 4-chlorocinnoline, 4-hydroxypiperidine, Cs2CO3, Pd(OAc)2, and BINAP.

  • Solvent: Add degassed 1,4-dioxane.

  • Heating: Seal and heat to 100 °C for 12–16 hours.

  • Filtration: Filter the hot reaction mixture through a pad of Celite to remove Pd black and inorganic salts.

  • Purification: Concentrate filtrate and purify via column chromatography.

Critical Control Points & Troubleshooting

Regioselectivity (N- vs O-arylation)
  • Observation: Formation of O-linked byproduct (ether linkage).

  • Cause: Use of strong bases (NaH, KH) or extremely high temperatures (>140°C).

  • Solution: Stick to carbonate bases (K2CO3, Cs2CO3). The pKa difference between the amine and alcohol ensures >99% N-selectivity under these conditions.

Cinnoline Instability
  • Observation: Darkening of reaction mixture; loss of cinnoline peak on LC-MS.

  • Cause: The N=N bond is susceptible to reduction (diazine to hydrazine) under harsh conditions or in the presence of certain metals.

  • Solution: Avoid reducing metals (Zn, Fe) and strong hydride donors. In Buchwald couplings, ensure the solvent is strictly degassed to prevent oxidation of the phosphine ligand, which can destabilize the active Pd species.

Solubility of 4-Hydroxypiperidine
  • Issue: Reagent clumping in non-polar solvents (Toluene).

  • Solution: Use DMF or add a co-solvent (e.g., Toluene/DMF 9:1) to ensure the polar amine is in solution.

Experimental Workflow Diagram

Workflow Start Start: Substrate Selection Decision Is the Cinnoline Activated? (e.g., 4-Cl, 4-Br) Start->Decision SNAr_Route Route A: S_NAr (DMF, K2CO3, 90°C) Decision->SNAr_Route Yes (4-Cl) Buchwald_Route Route B: Buchwald-Hartwig (Pd/RuPhos, NaOtBu) Decision->Buchwald_Route No (3-Cl or Deactivated) Monitor Monitor: LC-MS / TLC Check for N vs O selectivity SNAr_Route->Monitor Buchwald_Route->Monitor Precipitation Workup: Pour into Ice Water (Precipitation of Product) Monitor->Precipitation Solid formed Extraction Workup: Extraction (DCM/MeOH) Monitor->Extraction No solid Final Final Product: 4-(4-Hydroxypiperidin-1-yl)cinnoline Precipitation->Final Extraction->Final

Caption: Decision tree for selecting the optimal coupling strategy based on substrate reactivity.

References

  • Nucleophilic Aromatic Substitution of 4-Chloroquinazolines (Analogous to Cinnolines)

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: MDPI, 2024.
    • URL:[Link]

  • Buchwald-Hartwig Coupling Guide

    • Title: Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.[2]

    • URL:[Link]

  • Cinnoline Medicinal Chemistry

    • Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?
    • Source: PMC (PubMed Central), 2019.
    • URL:[Link]

  • General Protocol for Amination of Heterocycles

    • Title: Nucleophilic Aromatic Substitution - Fisher Scientific Applic
    • Source: Fisher Scientific.
    • URL:[Link][3]

Sources

Preparation of Cinnolinyl-Piperidine Libraries for Structure-Activity Relationship (SAR) Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cinnoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] When coupled with a piperidine moiety—a common fragment in approved drugs—the resulting cinnolinyl-piperidine core offers a versatile platform for the development of novel therapeutics.[2][4][5] This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and key considerations for the preparation of cinnolinyl-piperidine libraries tailored for Structure-Activity Relationship (SAR) studies. We will delve into the foundational Friedländer annulation for the construction of the core, followed by robust palladium-catalyzed cross-coupling reactions for diversification, and conclude with essential purification and characterization techniques.

Introduction: The Significance of the Cinnolinyl-Piperidine Scaffold

The fusion of the cinnoline and piperidine rings creates a molecular architecture with significant potential for drug discovery. The cinnoline core provides a rigid, planar system capable of engaging in various receptor-ligand interactions, while the flexible piperidine ring allows for the exploration of different spatial orientations and the introduction of diverse substituents to modulate physicochemical properties and target binding.[6]

Cinnoline derivatives have shown particular promise as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[7][8] The nitrogen atoms in the cinnoline ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of many known kinase inhibitors. By systematically modifying the substituents on both the cinnoline and piperidine rings, researchers can perform detailed SAR studies to optimize potency, selectivity, and pharmacokinetic profiles.[9]

This document serves as a practical guide for medicinal chemists and drug development professionals, offering both the theoretical underpinnings and the hands-on protocols necessary to construct and analyze cinnolinyl-piperidine libraries for SAR-driven drug discovery programs.

Synthetic Strategy: A Two-Pronged Approach

The construction of a diverse library of cinnolinyl-piperidine derivatives is best approached through a convergent synthetic strategy. This involves the initial synthesis of a common core structure, followed by a series of diversification reactions. Our proposed strategy is outlined below:

Diagram: Overall Synthetic Workflow

G A Starting Materials (e.g., 2-aminoaryl ketone, piperidinone derivative) B Core Synthesis: Friedländer Annulation A->B C Cinnolinyl-Piperidine Core B->C D Diversification: Palladium-Catalyzed Cross-Coupling C->D E Library of Cinnolinyl-Piperidine Analogs D->E F Purification & Characterization E->F G SAR Studies F->G G cluster_0 Friedländer Annulation A 2-Aminoaryl Ketone C Aldol Condensation A->C + B Piperidinone Derivative B->C D Cyclization & Dehydration C->D E Cinnolinyl-Piperidine Core D->E

Caption: Simplified mechanism of the Friedländer annulation for core synthesis.

Library Diversification: Palladium-Catalyzed Cross-Coupling

With the cinnolinyl-piperidine core in hand, the next step is to introduce diversity at specific positions to build a library for SAR studies. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, allowing for the formation of C-C and C-N bonds with high efficiency and functional group tolerance. [10][11][12] The Suzuki-Miyaura coupling is particularly well-suited for this application, enabling the reaction of a halogenated cinnoline intermediate with a wide range of boronic acids or esters to introduce various aryl and heteroaryl substituents. [13][14] Diagram: Suzuki-Miyaura Coupling for Diversification

G cluster_1 Suzuki-Miyaura Coupling A Halogenated Cinnolinyl- Piperidine Core C Pd Catalyst & Base A->C + B Boronic Acid/Ester B->C D Diversified Analog C->D

Caption: Diversification of the core structure via Suzuki-Miyaura coupling.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Halogenated Cinnolinyl-Piperidine Core via Friedländer Annulation

This protocol describes the synthesis of a chloro-substituted cinnolinyl-piperidine core, which can then be used as a substrate for subsequent cross-coupling reactions.

Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)
2-Amino-5-chlorobenzophenone231.672.32 g10.0
N-Boc-4-piperidone199.262.19 g11.0
Zirconium(IV) chloride (ZrCl₄)233.04233 mg1.0
Ethanol46.0720 mL-
Water18.0220 mL-
Saturated NaHCO₃ solution-50 mL-
Ethyl acetate88.11150 mL-
Brine-50 mL-
Anhydrous Na₂SO₄142.04--

Procedure:

  • To a 100 mL round-bottom flask, add 2-amino-5-chlorobenzophenone (10.0 mmol) and N-Boc-4-piperidone (11.0 mmol).

  • Add a 1:1 mixture of ethanol and water (40 mL) to the flask and stir until the solids are partially dissolved.

  • Add zirconium(IV) chloride (1.0 mmol) to the reaction mixture.

  • Heat the mixture to 60°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired halogenated cinnolinyl-piperidine core. [15]

Protocol 2: Library Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the diversification of the halogenated core with various aryl boronic acids.

Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)
Halogenated Cinnolinyl-Piperidine Core-1.0 eq-
Aryl Boronic Acid-1.2 eq-
Pd(OAc)₂224.500.02 eq-
PCy₃280.420.04 eq-
K₃PO₄212.272.0 eq-
Dioxane88.115 mL-
Water18.021 mL-

Procedure:

  • In a microwave vial, combine the halogenated cinnolinyl-piperidine core (1.0 eq), the desired aryl boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PCy₃ (0.04 eq), and K₃PO₄ (2.0 eq).

  • Add dioxane (5 mL) and water (1 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 100°C for 2-4 hours in a microwave reactor, or alternatively, at 100°C for 12-18 hours with conventional heating under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the catalyst through a pad of Celite.

  • Extract the product with ethyl acetate and purify by column chromatography to yield the final derivatized cinnolinyl-piperidine analog. [1]

Purification and Characterization

Purification

Purification of the synthesized compounds is crucial for obtaining accurate biological data. Column chromatography is the primary method for purification.

  • Normal-Phase Chromatography: Silica gel is the most common stationary phase. For basic compounds like cinnolinyl-piperidines, which can streak on acidic silica, it is often necessary to add a basic modifier like triethylamine (0.5-2%) to the mobile phase. [16]* Reverse-Phase Chromatography: For highly polar or very nonpolar compounds that are difficult to separate on silica, reverse-phase chromatography using a C18 stationary phase can be an effective alternative.

Characterization

The structure and purity of the synthesized compounds must be confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity. Characteristic signals for the cinnoline and piperidine rings should be identified. [17][18][19][20] * ¹³C NMR: Shows the number of unique carbon atoms in the molecule and provides information about their chemical environment. [17][18][21]* Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). [22][23]

Structure-Activity Relationship (SAR) Studies

Once a library of cinnolinyl-piperidine analogs has been synthesized and characterized, the next step is to evaluate their biological activity and establish an SAR. This involves systematically correlating changes in the chemical structure with changes in biological activity.

Key Areas for SAR Exploration:

  • Substituents on the Cinnoline Ring: The electronic and steric properties of substituents on the cinnoline ring can significantly impact target binding. For example, in the context of kinase inhibition, electron-withdrawing groups in certain positions can enhance hydrogen bonding interactions with the kinase hinge region. [7]* Substituents on the Piperidine Ring: Modifications to the piperidine ring can influence solubility, cell permeability, and metabolic stability. The nature and position of substituents can also affect the overall conformation of the molecule, which can be critical for optimal target engagement.

  • Linker between the Cinnoline and Piperidine Moieties: While this guide focuses on a direct fusion, the length and flexibility of a linker between the two rings can also be a key parameter to explore in SAR studies.

Data Presentation for SAR Analysis:

The results of the biological assays should be compiled into a clear and concise table to facilitate SAR analysis.

Compound IDCinnoline Substituent (R¹)Piperidine Substituent (R²)Biological Activity (e.g., IC₅₀, µM)
Lib-001HBoc>10
Lib-0024-FluorophenylBoc5.2
Lib-0034-MethoxyphenylBoc2.8
Lib-0044-FluorophenylH8.1
Lib-0054-MethoxyphenylH4.5

By analyzing such data, researchers can identify key structural features that contribute to the desired biological activity and guide the design of the next generation of more potent and selective compounds.

Conclusion

The cinnolinyl-piperidine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic strategies and protocols outlined in this guide provide a robust framework for the efficient preparation of diverse libraries of these compounds. Through systematic derivatization and subsequent SAR analysis, researchers can unlock the full potential of this versatile molecular architecture in their drug discovery endeavors.

References

  • Benchchem. (2025). Application Notes and Protocols for the Friedländer Synthesis of 2-Substituted Quinolines. Benchchem.
  • Hasaninejad, A., Zare, A., et al. (2011). Synthesis of Poly-Substituted Quinolines via Friedländer Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions.
  • Benchchem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. Benchchem.
  • Zaraei, S. O., Al-Ach, N. N., et al. (2022). Novel Quinoline‐Based RAF Inhibitors: A Comprehensive Review on Synthesis, SAR and Molecular Docking Studies. ChemistrySelect.
  • Hasaninejad, A., Zare, A., et al. (2011). Synthesis of Poly-Substituted Quinolines via Friedländer Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal.
  • Wikipedia. (2023). Cinnoline. Wikipedia.
  • Li, Y., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters.
  • Kumar, A., et al. (2018). Synthesis and characterization of some new cinnoline derivatives for its biological iterest.
  • SIELC Technologies. (n.d.). Separation of Cinnoline, 4-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • MDPI. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. MDPI.
  • ResearchGate. (n.d.). SAR of quinoline derivatives with important interactions with PIM-1 kinase.
  • Pop, O., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules.
  • SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES C
  • Dove Medical Press. (n.d.).
  • ResearchGate. (n.d.). (PDF) Methods for the synthesis of cinnolines (Review).
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025).
  • Sadek, K. U., Mekheimer, R. A., & Abd-Elmonem, M. (2019). Recent Developments in the Synthesis of Cinnoline Derivatives. Mini-Reviews in Organic Chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
  • ResearchGate. (2025). Synthesis of new arylated Quinolines by Suzuki cross coupling.
  • Innovative Journal. (n.d.). A Concise Review on Cinnolines.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC.
  • Le, N. H., et al. (2021). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Molecules.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. (2025).
  • ResearchGate. (n.d.). Different methods for cinnolines synthesis.
  • Al-Mulla, A. (2017). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (n.d.).
  • Sławiński, J., & Szafrański, K. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules.
  • ResearchGate. (2025). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.
  • Benchchem. (2025).
  • Semantic Scholar. (n.d.). Mass spectrometry of heterocyclic compounds.
  • Asati, V., & Sharma, S. (2020).
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

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Functionalization of the 4-hydroxyl group in cinnolinyl-piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the 4-Hydroxyl Group in Cinnolinyl-Piperidines

Executive Summary & Strategic Rationale

The cinnoline (1,2-benzodiazine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors (e.g., c-Met, CSF-1R) and antibacterial agents.[1] However, the functionalization of the 4-hydroxyl group presents a specific synthetic challenge due to tautomeric ambiguity .

While often drawn as the 4-hydroxy tautomer (1a) , the molecule exists predominantly as the 4(1H)-cinnolinone (1b) in solution and solid state. Direct O-alkylation (e.g., Williamson ether synthesis) is mechanistically flawed, typically yielding mixtures of N1-alkylated (major), N2-alkylated, and O-alkylated products due to the nucleophilicity of the ring nitrogens.[1]

The "Activate-and-Displace" Strategy: To achieve high-fidelity functionalization, the 4-hydroxyl group must be converted into a reactive electrophile (chloride or triflate). This Application Note details the Chlorination-SNAr and Pd-Catalyzed Cross-Coupling workflows, specifically optimized for cinnolinyl-piperidine substrates where steric bulk and amine protection are critical variables.

Mechanistic Workflow & Decision Logic

The following decision matrix outlines the optimal pathway based on the desired substituent at the C4 position.

FunctionalizationStrategy Start Target: 4-Hydroxycinnoline Activation Activation Step (POCl3 or Tf2O) Start->Activation Decision Desired C4 Substituent? PathA Heteroatom (N, O, S) (e.g., Piperidine) Decision->PathA High Nucleophilicity PathB Carbon (Aryl, Alkyl) (C-C Bond) Decision->PathB C-C Bond Required SNAr Pathway A: S_NAr (Nucleophilic Aromatic Substitution) PathA->SNAr Suzuki Pathway B: Pd-Catalysis (Suzuki/Buchwald) PathB->Suzuki Activation->Decision ProductA 4-Amino/Alkoxy Cinnoline SNAr->ProductA ProductB 4-Aryl/Alkyl Cinnoline Suzuki->ProductB

Figure 1: Strategic decision tree for selecting the functionalization pathway based on the target moiety.

Phase 1: Activation (Deoxychlorination)

The conversion of 4-cinnolinone to 4-chlorocinnoline is the industry-standard activation step. The 1,2-diazine ring renders the C4 position highly electron-deficient, making the resulting chloride an excellent leaving group.

Protocol 1: POCl3-Mediated Chlorination

Best for: Scalable synthesis of the electrophilic core.

Reagents:

  • Substrate: 4-Hydroxycinnoline derivative (1.0 equiv)

  • Reagent: Phosphorus oxychloride (POCl3) (5.0 – 10.0 equiv)

  • Base Catalyst: N,N-Diisopropylethylamine (DIPEA) or Pyridine (1.0 equiv)

  • Solvent: Neat (preferred) or Acetonitrile (if solubility is poor)

Step-by-Step Methodology:

  • Pre-Check (Crucial): If the scaffold contains a piperidine ring with a free secondary amine (NH), it must be Boc-protected prior to this step. POCl3 will react with free amines to form phosphoramidates, killing the yield.[1]

  • Setup: In a dried round-bottom flask under Argon, suspend the 4-hydroxycinnoline in neat POCl3.

  • Base Addition: Add DIPEA dropwise at 0°C. The base acts as a proton scavenger and accelerates the formation of the dichlorophosphate intermediate.

  • Reaction: Heat the mixture to reflux (105°C) for 2–4 hours. The suspension should become a clear, dark solution.

    • Monitoring: Aliquot into MeOH (forms methyl ether) or water (hydrolyzes back to SM). TLC/LCMS should show complete consumption of the starting material peak.

  • Workup (Safety Critical): Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent rapid hydrolysis of the product.

  • Isolation: Neutralize with sat. NaHCO3 (pH 7-8). Extract with DCM (3x). Dry over MgSO4 and concentrate.

    • Note: 4-Chlorocinnolines are reasonably stable but should be used immediately or stored at -20°C under inert atmosphere.

Phase 2: Functionalization Pathways

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Introducing piperidines, morpholines, or alkoxides at the C4 position.[1]

The 1,2-diazine system is more electron-deficient than quinoline, making the C4-chloride highly susceptible to nucleophilic attack without metal catalysis.

Protocol 2: Direct Displacement with Amines

  • Mix: Dissolve 4-chlorocinnoline (1.0 equiv) in anhydrous Isopropanol (IPA) or DMF .

  • Nucleophile: Add the piperidine/amine (1.5 – 2.0 equiv).

  • Base: Add DIPEA (2.0 equiv) to scavenge HCl.

  • Conditions:

    • Reactive Amines: Heat to 80°C (IPA) for 2-6 hours.

    • Steric Hindrance: Use DMF at 100°C or Microwave irradiation (120°C, 30 min).[1]

  • Purification: Concentrate. The product often precipitates upon addition of water. If not, extract with EtOAc and purify via flash chromatography (DCM/MeOH).[1]

Table 1: Solvent Selection for SNAr Displacement

SolventTemperatureReaction RateWorkup EaseRecommendation
Isopropanol 80°C (Reflux)ModerateHigh (Precipitation)Standard Start
DMF 100-120°CFastLow (Aq. Wash req.)For sterically hindered amines
THF 60°CSlowHighAvoid (Too slow)
Pathway B: Palladium-Catalyzed Cross-Coupling

Best for: C-C bond formation (Suzuki) or forming C-N bonds with weak nucleophiles (Buchwald).

When SNAr fails due to electronic deactivation or steric bulk, Pd-catalysis is required.[1]

Protocol 3: Suzuki-Miyaura Coupling (C-C Bond)

  • System: 4-Chlorocinnoline (1.0 equiv), Boronic Acid (1.2 equiv).[1]

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd(PPh3)4 (5 mol%).

  • Base: 2M Na2CO3 (aq) (3.0 equiv).

  • Solvent: 1,4-Dioxane (degassed).

  • Cycle: Heat to 90°C for 4–12 hours under Argon.

    • Mechanism:[1][2][3][4][5][6][7][8] The oxidative addition of Pd(0) into the C4-Cl bond is facile. The N-N bond of cinnoline is generally stable to these conditions, unlike reductive conditions (e.g., hydrogenation) which can cleave the diazine.[1]

Troubleshooting & Optimization

Problem: Hydrolysis of 4-Cl back to 4-OH.

  • Cause: Traces of water during the SNAr reaction or acidic workup.

  • Solution: Use anhydrous solvents (DMF/IPA). Ensure basic workup (NaHCO3).

Problem: Regioselectivity issues during synthesis of the scaffold.

  • Insight: If building the cinnoline ring from scratch (e.g., Richter cyclization), ensure the piperidine substituent is positioned correctly before cyclization if possible.[1] Post-cyclization halogenation is selective for C4 over C3/C5-8.

Problem: N-N Bond Cleavage.

  • Warning: Avoid strong reducing agents (Zn/HCl, H2/Pd-C) during deprotection steps if the cinnoline core is present. Use acid-labile protecting groups (Boc) and remove with TFA/DCM, which leaves the cinnoline intact.

References

  • Cinnoline Scaffold Medicinal Chemistry: M. A. Ameen, et al. "Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?" Molecules, 2019 , 24(12), 2271.[1] [Link]

  • Chlorination Mechanism (POCl3): L. Taleli, et al. "POCl3 chlorination of 4-quinazolones."[1] Journal of Organic Chemistry, 2011 , 76(6), 1653-1661.[1][9] (Mechanistic analogue for benzodiazines). [Link]

  • Pd-Catalyzed Cross-Coupling: N. Miyaura, A. Suzuki. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.[1][3] [Link]

  • Tautomerism of Hydroxy-Heterocycles: S. M. Gomha, et al. "Tautomerism of 4-Hydroxy-quinoline derivatives."[1] Journal of Molecular Structure, 2021 . [Link][1]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 1-(Cinnolin-4-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(Cinnolin-4-yl)piperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol leverages the efficiency and green chemistry principles of Microwave-Assisted Organic Synthesis (MAOS) to facilitate a rapid and high-yielding Nucleophilic Aromatic Substitution (SNAr) reaction. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed methodologies, mechanistic insights, and practical guidance for successful synthesis and characterization.

Introduction: The Significance of the Cinnoline Scaffold and Microwave-Assisted Synthesis

The cinnoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties[1][2][3]. The functionalization of the cinnoline ring, particularly at the 4-position, is a key strategy for modulating biological activity. The target molecule, 1-(Cinnolin-4-yl)piperidin-4-ol, incorporates a piperidin-4-ol moiety, a common structural motif in pharmaceuticals that can influence solubility, polarity, and receptor binding.

Traditional methods for the synthesis of such derivatives often involve prolonged reaction times, high temperatures, and the use of large volumes of solvents, leading to lower efficiency and a greater environmental footprint. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods. By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of the reaction mixture, leading to dramatically accelerated reaction rates, often reducing reaction times from hours to minutes[4][5]. This technique aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions or the use of more environmentally benign solvents[6][7].

This guide details a robust and reproducible protocol for the synthesis of 1-(Cinnolin-4-yl)piperidin-4-ol via a microwave-assisted SNAr reaction between 4-chlorocinnoline and piperidin-4-ol.

Mechanistic Rationale: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of 1-(Cinnolin-4-yl)piperidin-4-ol proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is characteristic of aromatic rings that are rendered electron-deficient by the presence of electron-withdrawing groups or heteroatoms within the ring structure.

In this specific case, the cinnoline ring is activated towards nucleophilic attack at the C4 position due to the electron-withdrawing effect of the adjacent nitrogen atoms. The reaction mechanism can be described in two key steps:

  • Nucleophilic Attack: The nitrogen atom of piperidin-4-ol, acting as the nucleophile, attacks the electron-deficient C4 carbon of 4-chlorocinnoline. This initial attack is the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by delocalization over the aromatic system, particularly involving the nitrogen atoms of the cinnoline ring.

  • Elimination of the Leaving Group: Aromaticity is restored in the subsequent, rapid step through the elimination of the chloride ion, a good leaving group.

The overall transformation results in the formation of a new carbon-nitrogen bond, yielding the desired 1-(Cinnolin-4-yl)piperidin-4-ol product.

SNAr_Mechanism cluster_intermediate Intermediate cluster_product Product 4-Chlorocinnoline 4-Chlorocinnoline Meisenheimer_Complex Meisenheimer Complex (Stabilized Anion) 4-Chlorocinnoline->Meisenheimer_Complex + Piperidin-4-ol (Nucleophilic Attack) Piperidin-4-ol Piperidin-4-ol Product 1-(Cinnolin-4-yl)piperidin-4-ol Meisenheimer_Complex->Product - Cl⁻ (Elimination)

Diagram 1: The SNAr mechanism for the synthesis of 1-(Cinnolin-4-yl)piperidin-4-ol.

Experimental Protocol

This protocol is designed based on established microwave-assisted SNAr reactions on analogous heterocyclic systems[4][8][9]. Researchers should optimize the reaction conditions for their specific microwave synthesis equipment.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4-Chlorocinnoline≥97%Commercially availableStore in a cool, dry place.
Piperidin-4-ol≥98%Commercially availableHygroscopic, store under inert gas.
Isopropanol (IPA)AnhydrousCommercially availableSuitable high-boiling point solvent for MAOS.
Ethyl acetate (EtOAc)ACS GradeCommercially availableFor extraction and chromatography.
HexaneACS GradeCommercially availableFor chromatography.
Dichloromethane (DCM)ACS GradeCommercially availableFor extraction.
Sodium sulfate (Na₂SO₄)AnhydrousCommercially availableFor drying organic layers.
Silica gel230-400 meshCommercially availableFor column chromatography.
Microwave reaction vials-Appropriate supplierMust be suitable for the intended pressure and temperature.
Equipment
  • Dedicated microwave reactor for organic synthesis

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Step-by-Step Synthesis Procedure

Workflow start Start prep 1. Reagent Preparation - Weigh 4-chlorocinnoline - Weigh piperidin-4-ol - Add solvent (Isopropanol) start->prep Begin Synthesis reaction 2. Microwave Reaction - Seal vial - Irradiate (e.g., 140°C, 20 min) prep->reaction Load Reactor workup 3. Work-up - Cool to RT - Concentrate in vacuo - Partition (DCM/H₂O) reaction->workup Reaction Complete purify 4. Purification - Dry organic layer (Na₂SO₄) - Concentrate - Column Chromatography workup->purify Isolate Crude characterize 5. Characterization - NMR, MS, IR - Assess purity purify->characterize Purified Compound end End Product characterize->end

Diagram 2: Experimental workflow for the synthesis of 1-(Cinnolin-4-yl)piperidin-4-ol.

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 4-chlorocinnoline (1.0 mmol, 164.6 mg), piperidin-4-ol (1.2 mmol, 121.4 mg), and 3 mL of isopropanol.

    • Causality: A slight excess of the amine nucleophile is used to ensure complete consumption of the limiting electrophile, 4-chlorocinnoline. Isopropanol is a suitable polar solvent that couples efficiently with microwave irradiation and has a sufficiently high boiling point for this transformation.

  • Microwave Irradiation: Seal the vial and place it in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 140°C for 20 minutes.

    • Causality: The high temperature achieved rapidly under microwave irradiation significantly accelerates the SNAr reaction. The reaction time is significantly shorter than conventional heating methods, which could require several hours of refluxing[10].

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in dichloromethane (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).

    • Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product should be purified by column chromatography on silica gel.

  • Column Preparation: Prepare a silica gel column using a slurry of silica in a hexane/ethyl acetate solvent system.

  • Elution: Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 100%).

    • Causality: The polarity gradient allows for the separation of the more polar product from less polar starting materials and byproducts.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain 1-(Cinnolin-4-yl)piperidin-4-ol as a solid.

Characterization and Validation

To ensure the identity and purity of the synthesized 1-(Cinnolin-4-yl)piperidin-4-ol, a comprehensive characterization using modern analytical techniques is essential. The following data are expected for the final product.

TechniqueExpected Observations
¹H NMR Signals corresponding to the cinnoline aromatic protons, and the piperidinyl protons including the methine proton adjacent to the hydroxyl group, and the methylene protons. The -OH proton may appear as a broad singlet.
¹³C NMR Resonances for the carbon atoms of the cinnoline ring and the piperidine ring.
Mass Spec (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₁₄H₁₅N₃O (m/z = 241.29).
IR Spectroscopy Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (in the aromatic region), and C-N stretching.

Safety and Handling Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals.

  • Perform all operations in a well-ventilated fume hood.

  • 4-Chlorocinnoline is a halogenated heterocyclic compound and should be handled with care.

  • Piperidin-4-ol is hygroscopic and an irritant.

  • Microwave reactors operate at high temperatures and pressures. Ensure you are fully trained on the operation of the specific instrument being used and follow all safety guidelines provided by the manufacturer.

Conclusion

The microwave-assisted synthesis of 1-(Cinnolin-4-yl)piperidin-4-ol offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods. The protocol detailed in this application note provides a reliable pathway for obtaining this valuable heterocyclic compound. The mechanistic insights and detailed experimental procedures are intended to empower researchers in medicinal chemistry and drug discovery to synthesize this and related molecules with high purity and in good yield, facilitating further investigation into their pharmacological potential.

References

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  • Suresh, M., et al. (2015). Synthesis, spectral characterization and density functional theory exploration of 1-(quinolin-3-yl)piperidin-2-ol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 144, 243-257.
  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry Research, 13(2), 122.
  • Microwave assisted one-pot green synthesis of cinnoline derivatives inside natural sporopollenin microcapsules. (n.d.). Nazarbayev University Repository. Retrieved February 14, 2026, from [Link]

  • Microwave assisted one-pot green synthesis of cinnoline derivatives inside natural sporopollenin microcapsules. (2018, June 26). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. (2021, December 31). Journal of Islamic Pharmacy. Retrieved February 14, 2026, from [Link]

  • 4-Piperidinol, 1-(phenylmethyl)-. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334.
  • National Center for Biotechnology Information. (n.d.). 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride. PubChem. Retrieved February 14, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

Sources

Application Note: Leveraging 1-(Cinnolin-4-yl)piperidin-4-ol in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2][3]

1-(Cinnolin-4-yl)piperidin-4-ol represents a "privileged structure" in modern Fragment-Based Drug Discovery (FBDD).[1][2] It combines a rigid, heteroaromatic cinnoline core (a bioisostere of quinoline/isoquinoline) with a solubilizing, vector-rich piperidin-4-ol tail.[2]

This application note details the utility of this fragment as a high-value starting point (chemical probe) for targeting ATP-binding sites in kinases and allosteric pockets in GPCRs.[1][2] Its specific topology allows the cinnoline motif to anchor via hydrogen bonding while the piperidine-4-ol moiety projects into the solvent front, offering a validated vector for "fragment growing."[2]

Physicochemical Profile (The "Rule of Three" Compliance)

The molecule is an ideal FBDD candidate, strictly adhering to Astex’s Rule of Three, ensuring high ligand efficiency (LE).

PropertyValueFBDD Suitability
Molecular Weight 229.28 DaExcellent (<300 Da)
cLogP ~1.2Ideal (Range 1–3 for solubility/permeability)
H-Bond Donors 1 (Hydroxyl)High (Specific interaction vector)
H-Bond Acceptors 4 (2 Ring Ns, 1 OH, 1 Amine N)High (Multiple binding options)
PSA (Polar Surface Area) ~55 ŲGood (Permeability)
Solubility (PBS, pH 7.4) > 5 mMExcellent (Required for high-conc screening)

Structural Logic & Binding Mechanism[2][4]

To effectively use this fragment, researchers must understand its pharmacophoric features.[1]

  • The Anchor (Cinnoline-4-yl): The diazanaphthalene core is a proven hinge-binder in kinase inhibitors.[1][2] The N1 and N2 nitrogens can serve as H-bond acceptors for the backbone NH of the hinge region (e.g., Met, Leu residues in kinases).

  • The Linker (Piperidine Nitrogen): The attachment at the 4-position of the cinnoline via the piperidine nitrogen creates a twisted conformation, disrupting planarity. This "escape from flatland" improves selectivity compared to fully planar heteroaromatics.[1]

  • The Vector (4-Hydroxyl): The hydroxyl group at the 4-position of the piperidine serves two roles:

    • Solubility Handle: Maintains high solubility for NMR/SPR screening.[1]

    • Growth Vector: In crystallographic hits, this -OH often points toward the solvent or a ribose-binding pocket, marking the exact vector for chemical elaboration (e.g., conversion to an ether or amine to reach adjacent sub-pockets).[2]

Experimental Protocol: Biophysical Screening

Due to the low affinity typical of fragments (Kd: 10 µM – 1 mM), robust biophysical assays are required.[3] We recommend Surface Plasmon Resonance (SPR) as the primary screen, followed by Ligand-Observed NMR for validation.[1]

Protocol A: High-Concentration SPR Screening (Clean Screen)

Objective: Determine specific binding affinity and kinetics against a target protein (e.g., CDK2, BTK, or a GPCR).

Materials:

  • Instrument: Biacore 8K or T200.

  • Chip: Series S Sensor Chip CM5 (Carboxymethylated dextran).[1]

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO.[1] Note: DMSO concentration must be matched exactly.

Step-by-Step Methodology:

  • Protein Immobilization:

    • Immobilize the target protein via standard amine coupling to roughly 2000–3000 RU (high density is needed for small fragments).[1]

    • Critical Step: Deactivate the reference flow cell with ethanolamine to prevent non-specific binding.[1]

  • Sample Preparation:

    • Prepare a 100 mM stock of 1-(Cinnolin-4-yl)piperidin-4-ol in 100% DMSO.

    • Dilute to a top concentration of 500 µM in running buffer (final 2% DMSO).

    • Prepare a 2-fold dilution series (8 points: 500 µM down to 3.9 µM).

  • Solvent Correction:

    • Run a DMSO solvent correction cycle (1.5% to 2.5% DMSO) to compensate for bulk refractive index changes.[1] This is non-negotiable for fragment screening.

  • Injection & Analysis:

    • Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.

    • Contact Time: 30 seconds (fast association expected).

    • Dissociation Time: 60 seconds.

    • Data Processing: Zero-adjust, reference-subtract, and solvent-correct data.[1][2] Fit to a 1:1 Steady State Affinity model (since k_on/k_off are likely too fast for kinetic fitting).

Success Criteria:

  • Square-wave sensorgrams (fast on/off).[1][2]

  • No super-stoichiometric binding (Rmax should match theoretical Rmax based on MW).

Protocol B: Saturation Transfer Difference (STD) NMR

Objective: Validate the binding epitope (confirming the cinnoline vs. piperidine interaction).

  • Sample: 20 µM Protein + 400 µM Fragment in D2O buffer.[1]

  • Experiment: Acquire 1D 1H spectra with on-resonance irradiation (protein saturation) and off-resonance irradiation.

  • Result: Signals from the fragment protons in close contact with the protein will appear in the difference spectrum.[1]

    • Expectation: Strong STD signals from the Cinnoline aromatic protons (buried in the pocket) and weaker signals from the Piperidine-4-ol (solvent exposed).[2]

Structural Biology: Crystal Soaking

Obtaining a co-crystal structure is the "Go/No-Go" decision point for evolving this fragment.

Protocol:

  • Crystal System: Use a robust crystal system (e.g., apo-kinase crystals diffracting < 2.0 Å).

  • Soaking Solution:

    • Fragment Concentration: 20–50 mM (Solubility is key here).[1]

    • DMSO: Up to 10-15% (if crystals tolerate).[1][2]

    • Soak Time: 2 hours to overnight.

  • Data Collection: Collect X-ray diffraction data at 100 K.

  • Refinement: Look for Fo-Fc electron density maps at the ATP-binding hinge.[1][2]

    • Validation: The cinnoline nitrogen should be within 2.8–3.2 Å of the hinge backbone NH.[1]

Chemical Evolution Strategy (Fragment-to-Lead)

Once binding is confirmed, the 1-(Cinnolin-4-yl)piperidin-4-ol fragment is evolved using Fragment Growing .[1][2]

Workflow Diagram

The following Graphviz diagram illustrates the decision matrix for evolving this specific scaffold.

FBDD_Workflow Start Hit: 1-(Cinnolin-4-yl) piperidin-4-ol Validation Biophysical Validation (SPR/NMR) Start->Validation Kd < 1mM Structure X-Ray Crystallography (Binding Mode) Validation->Structure Validated Decision Vector Analysis Structure->Decision Density Map Path_A Vector: Piperidine OH (Solvent Exposed) Decision->Path_A OH points out Path_B Vector: Cinnoline C6/C7 (Deep Pocket) Decision->Path_B Ring C accessible Chem_A Chemistry: Ether/Amine Linkage Growth Path_A->Chem_A Chem_B Chemistry: Suzuki Coupling (Aryl extension) Path_B->Chem_B Lead Lead Series (IC50 < 100 nM) Chem_A->Lead Optimization Chem_B->Lead

Caption: Logical workflow for evolving the Cinnoline-Piperidine fragment from initial hit to optimized lead.

Synthetic Routes for Evolution
  • Synthesis of the Fragment (If not commercial):

    • Reaction: 4-Chlorocinnoline + 4-Hydroxypiperidine + K2CO3 in DMF (100°C).

    • Mechanism:[1][2][4] S_NAr (Nucleophilic Aromatic Substitution).[1] The piperidine nitrogen displaces the chlorine.[1]

    • Yield: Typically >80%.[1]

  • Growing from the Hydroxyl (Path A):

    • Convert the hydroxyl to a better leaving group (Mesylate) or oxidize to a ketone for Reductive Amination.[1]

    • Target: Attach solubilizing groups or hydrophobic linkers to reach the "Gatekeeper" residue in kinases.[1]

  • Scaffold Hopping (Path B):

    • If the cinnoline nitrogen configuration is suboptimal for the specific kinase hinge, "hop" to a Quinazoline or Quinoline core while maintaining the piperidine-4-ol tail to preserve the solubility vector.[2]

References

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry.[1][5]

    • [Link]

    • Relevance: Foundational text on FBDD principles and Rule of Three.[1][6]

  • Erlanson, D. A., et al. (2016).Twenty years on: the impact of fragment-based drug discovery.

    • [Link]

    • Relevance: Discusses the evolution of fragments into leads, specifically citing kinase examples.
  • Wunberg, T., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor.[1][2] Journal of Medicinal Chemistry.[1]

    • [Link]

    • Relevance: Demonstrates the utility of the piperidine-linker-scaffold topology in CDK inhibitors, validating the structural logic of the cinnoline-piperidine fragment.
  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[1]

    • [Link]

    • Relevance: Validates the use of sp3-rich fragments (like piperidine) attached to aromatic cores (cinnoline) to improve physicochemical properties.
  • PubChem Compound Summary. Piperidin-4-ol.[1][2]

    • [Link]

    • Relevance: Source for physicochemical property data.[1][3][5][7][8][9]

Sources

Scalable synthesis routes for cinnoline-piperidine conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Routes for Cinnoline-Piperidine Conjugates

Executive Summary

Cinnoline-piperidine conjugates represent a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor landscape (e.g., EGFR, ALK inhibitors) and antibacterial research.[1][2] The cinnoline core (1,2-benzodiazine) offers unique hydrogen-bonding capabilities and metabolic stability profiles distinct from its quinoline/isoquinoline bioisosteres.[2]

However, the scale-up of these conjugates is often bottlenecked by two factors:

  • The Cinnoline Core Construction: Classical routes (Richter, Widman-Stoermer) often require harsh conditions or toxic reagents (e.g., mercury).[1][2]

  • C4-Functionalization: While the C4-position is electrophilic, coupling sterically hindered or electron-deficient piperidines requires optimized protocols to avoid low yields or catalyst deactivation.[2]

This guide details two validated protocols: a High-Versatility Palladium-Catalyzed Coupling for drug discovery libraries, and a Scalable De Novo Cyclization utilizing continuous flow principles for process safety.[2]

Strategic Route Analysis

FeatureRoute A: Pd-Catalyzed Cross-Coupling Route B: Catalyst-Free SNAr Route C: De Novo Diazonium Cyclization
Primary Utility Late-stage functionalization of complex piperidines.[2]Cost-effective scale-up for simple/nucleophilic piperidines.[2]Constructing the cinnoline core with specific substitution patterns.
Key Reagent Pd-G3 Precatalysts (RuPhos/XPhos).[2]Base (K₂CO₃/DIPEA) + Heat.NaNO₂/HCl or tBuONO (Diazotization).[2]
Scalability Moderate (Cost of Pd, Scavenging required).[1][2]High (Low cost, simple workup).[1][2]High (If performed in Flow to manage diazo-safety).[2]
Limitation Catalyst cost; Pd removal.[2]Fails with electron-poor/hindered amines.[2]Requires strict safety controls for diazonium intermediates.[2][3][4]

Protocol 1: The "Discovery" Route (Buchwald-Hartwig Amination)

Recommended for: Complex piperidine substrates, library synthesis, and cases where SNAr fails.[1][2]

The N1-N2 bond in cinnoline exerts a strong electron-withdrawing effect, activating the C4-position. However, for piperidines bearing polar groups (common in drug design), thermal SNAr often results in decomposition before conversion.[1][2] We utilize 3rd Generation Buchwald Precatalysts to achieve rapid coupling at mild temperatures.[2]

Reagents & Materials
  • Substrate: 4-Chlorocinnoline (1.0 equiv).[2]

  • Nucleophile: Functionalized Piperidine (1.2 equiv).[2]

  • Catalyst: RuPhos Pd G3 or XPhos Pd G3 (1–3 mol%).[2]

    • Why: These precatalysts activate rapidly and the bulky biaryl ligands prevent catalyst deactivation by the nitrogen-rich cinnoline core.

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv).[1][2]

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, sparged with N₂).[1][2]

Step-by-Step Protocol
  • Charge: In a glovebox or under Argon flow, charge a reaction vial with 4-chlorocinnoline, the piperidine derivative, base, and Pd-catalyst.

  • Solvate: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to cinnoline).

  • Cycle: Seal the vessel. Heat to 80 °C for 2–4 hours.

    • Note: Monitor via LC-MS.[2] If conversion stalls, add 1 mol% additional catalyst.[1]

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts.[2] Rinse with EtOAc.[5]

  • Scavenging: For library scale (<100 mg), add SiliaMetS® Thiol scavenger resin (4 equiv w.r.t Pd) and stir for 2 hours to reduce residual Pd <10 ppm.[1][2]

  • Purification: Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).

Mechanism Visualization (DOT)

BuchwaldCycle cluster_cycle Pd-Catalyzed C-N Bond Formation Pre Pd(II) Precatalyst (RuPhos Pd G3) Active L-Pd(0) Active Species Pre->Active Activation OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Active->OxAdd + 4-Cl-Cinnoline AmineBind Amine Coordination (Ar-Pd(II)-N-H) OxAdd->AmineBind + Piperidine Deprot Deprotonation (Base Assisted) AmineBind->Deprot + Cs2CO3 RedElim Reductive Elimination (Product Release) Deprot->RedElim Form Pd-N bond RedElim->Active Regenerate Pd(0) Prod Cinnoline-Piperidine Conjugate RedElim->Prod

Figure 1: Catalytic cycle utilizing bulky phosphine ligands to facilitate the coupling of hindered piperidines to the cinnoline core.[2]

Protocol 2: The "Process" Route (De Novo Flow Synthesis)

Recommended for: Multi-gram to Kilogram scale-up, constructing the core from acyclic precursors.

When 4-chlorocinnoline is not commercially viable, or specific substitution on the benzene ring is required, the Richter-type cyclization via diazonium salts is the most atom-economical route.

Safety Critical: Diazonium salts are thermally unstable and shock-sensitive.[2][3][4] Do not isolate dry diazonium salts on scales >1g. This protocol recommends a Continuous Flow or Telescoped approach.[2]

Reagents & Materials
  • Precursor: o-Alkynylaniline derivative.[2]

  • Diazotization: NaNO₂ (1.2 equiv) / Aqueous HCl (6 M) OR t-Butyl Nitrite (organic soluble).[1][2]

  • Solvent: Acetonitrile/Water or DMF.[2]

  • Temperature: <5 °C (Diazotization), 60–80 °C (Cyclization).[1][2]

Step-by-Step Protocol (Telescoped Batch)
  • Diazotization (Zone 1):

    • Dissolve o-alkynylaniline in HCl/Acetonitrile.

    • Cool to 0 °C .

    • Add NaNO₂ solution dropwise.[2] Maintain internal temp <5 °C.

    • Checkpoint: Verify complete consumption of aniline by TLC/HPLC.[2] Confirm excess nitrous acid with starch-iodide paper (turns blue).[2]

  • Cyclization (Zone 2):

    • Caution: The diazonium intermediate is formed.

    • Heat the mixture to 60–80 °C carefully. The diazonium species undergoes intramolecular cyclization with the alkyne to form the cinnoline core (often as the 4-hydroxy or 4-chloro derivative depending on conditions).

  • Functionalization:

    • If the product is 4-hydroxycinnoline: Treat with POCl₃ (reflux) to generate 4-chlorocinnoline.[2]

    • If the product is 4-chlorocinnoline (via in situ halide capture): Proceed directly to SNAr.

  • Coupling (SNAr):

    • Add Piperidine (2.0 equiv) directly to the crude 4-chlorocinnoline mixture.[2]

    • Add DIPEA (3.0 equiv).[2]

    • Heat to reflux (no Pd required for this step if the piperidine is nucleophilic).

Process Safety & Workflow Diagram (DOT)

FlowSynthesis cluster_safety Critical Safety Zone (Temp < 5°C) Start o-Alkynylaniline Diazo Diazotization (NaNO2/HCl) Start->Diazo Inter Diazonium Salt (Do Not Isolate!) Diazo->Inter Cyclize Thermal Cyclization (60-80°C) Inter->Cyclize Controlled Heating Core 4-Substituted Cinnoline Core Cyclize->Core Couple SNAr Coupling (+ Piperidine) Core->Couple Final Final Conjugate Couple->Final

Figure 2: Telescoped synthesis workflow emphasizing thermal control zones to manage diazonium instability.

Troubleshooting & Expertise

ProblemRoot CauseExpert Solution
Low Yield (Pd-Coupling) Catalyst poisoning by Cinnoline N1/N2.Switch to RuPhos or BrettPhos .[2] These bulky ligands create a "protective shell" around Pd.[2]
Incomplete Conversion (SNAr) Piperidine is too sterically hindered.[1][2]SNAr is sensitive to sterics. Switch to Protocol 1 (Pd-catalysis) or use microwave irradiation to overcome the activation energy barrier.[2]
Violent Exotherm (De Novo) Accumulation of Diazonium salt.[2][3][4][6][7]STOP. Never let the diazonium accumulate.[3][4] Use semi-batch addition (add nitrite slowly to hot acid) or continuous flow reactors.[2]
Genotoxic Impurities Residual Aniline or Hydrazine.[2]Implement a scavenger wash (acidic resin) and verify <10 ppm via trace LC-MS/MS analysis.[2]

References

  • Cinnoline Scaffold in Medicinal Chemistry

    • Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?
    • Source: Molecules (2019)[1][2]

    • URL:[Link][1][2]

  • Buchwald-Hartwig General Protocols

    • Title: Buchwald-Hartwig Amination User Guide[2]

    • Source: Chemical Science (2011) / Organic Chemistry Portal[1][2]

    • URL:[Link][1][2]

  • Safety of Diazonium Salts

    • Title: Reactive Chemical Hazards of Diazonium Salts[3][4]

    • Source: Organic Process Research & Development (2015)[2]

    • URL:[Link][1][2]

  • Cinnoline Synthesis via Diazoniums

    • Title: Aryl Diazonium Salt-Triggered Cyclization and Cycloaddition Reactions[2][8]

    • Source: Asian Journal of Organic Chemistry (2020)[1][2][9]

    • URL:[Link][1][2]

Sources

Solvent selection for dissolving 1-(Cinnolin-4-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent System Optimization for 1-(Cinnolin-4-yl)piperidin-4-ol

Abstract

This technical guide provides a rigorous framework for solubilizing 1-(Cinnolin-4-yl)piperidin-4-ol , a heterocyclic building block often utilized in kinase inhibitor discovery and fragment-based drug design. Due to the amphiphilic nature of the molecule—comprising a lipophilic diazanaphthalene (cinnoline) core and a polar hydroxylated alicyclic tail—standard solvent protocols often result in "crashing out" (precipitation) upon aqueous dilution. This note outlines a validated solvent selection strategy, detailed preparation protocols, and troubleshooting workflows to ensure experimental reproducibility.

Physicochemical Analysis & Solubility Logic

To select the correct solvent, one must understand the molecular behaviors governing dissolution.

  • The Core (Cinnoline): A bicyclic aromatic system containing two nitrogen atoms. It is planar and lipophilic (LogP ~2.0–2.5 estimated), driving poor aqueous solubility. The nitrogen atoms at positions 1 and 2 are weakly basic (pKa ~2.6), meaning they only protonate in strongly acidic environments.

  • The Linker (N-C Bond): The piperidine nitrogen is attached to the C4 position of the cinnoline. This conjugation delocalizes the nitrogen lone pair into the aromatic system, significantly reducing the basicity of the piperidine nitrogen compared to a free amine. Implication: pH adjustment to neutral/basic conditions will not significantly enhance solubility via this nitrogen.

  • The Tail (Piperidin-4-ol): The hydroxyl (-OH) group provides a hydrogen bond donor/acceptor site. This is the molecule's "polar handle," making it amenable to dissolution in protic solvents like ethanol and methanol, unlike bare cinnoline.

Solvent Compatibility Matrix
Solvent ClassRepresentativeSolubility RatingApplication Context
Polar Aprotic DMSO Excellent ( *** ) Primary Stock Solution. Dissolves both the aromatic core and polar tail.
Polar Aprotic DMFVery Good (*) Alternative stock (if DMSO is incompatible with downstream chemistry).
Polar Protic Ethanol / MethanolGood ()Intermediate dilutions; LC-MS sample prep. Avoid for long-term stock storage due to evaporation.
Aqueous Acid 0.1 M HClModerate ()Protonates cinnoline nitrogens. Useful for specific HPLC mobile phases.
Aqueous Neutral PBS / WaterPoor (*)High risk of precipitation. Requires <1% organic co-solvent (DMSO) to maintain solubility.
Non-Polar Hexane / TolueneVery Poor (0)Avoid. Incompatible with the hydroxyl group.

Strategic Workflows (Visualized)

Workflow A: Solvent Selection Decision Tree

Caption: Logical pathway for selecting the appropriate solvent system based on the intended downstream application.

SolventSelection Start Start: 1-(Cinnolin-4-yl)piperidin-4-ol Solid AppCheck Intended Application? Start->AppCheck Bioassay Cell/Enzyme Assay AppCheck->Bioassay Chemistry Synthesis/Reaction AppCheck->Chemistry Analysis Analytical (HPLC/NMR) AppCheck->Analysis DMSO_Stock Prepare 10-20 mM Stock in Anhydrous DMSO Bioassay->DMSO_Stock DCM_MeOH Use DCM:MeOH (9:1) or DMF Chemistry->DCM_MeOH MobilePhase Dissolve in Initial Mobile Phase (e.g., 50% MeCN / 50% Water) Analysis->MobilePhase Dilution Serial Dilution in Medium (Keep DMSO < 0.5%) DMSO_Stock->Dilution

Detailed Protocols

Protocol 1: Preparation of 10 mM Master Stock (Gold Standard)

Purpose: Create a stable, high-concentration solution for long-term storage and subsequent dilution.

Reagents:

  • Compound: 1-(Cinnolin-4-yl)piperidin-4-ol (MW ≈ 229.28 g/mol ).

  • Solvent: DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9% (Sigma-Aldrich/Merck).

Procedure:

  • Weighing: Accurately weigh 2.3 mg of the compound into a sterile, amber glass vial (to protect from light).

    • Note: Avoid plastic microfuge tubes for long-term storage as DMSO can leach plasticizers.

  • Calculation: To achieve 10 mM:

    
    
    
    • For 2.3 mg:

      
       (1.0 mL).
      
  • Dissolution: Add the calculated volume of DMSO.

  • Agitation: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • QC Check: Visually inspect against a dark background. The solution should be perfectly clear and slightly yellow.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Hygroscopic nature of DMSO requires tight sealing.

Protocol 2: Kinetic Solubility Screening (PBS/Water)

Purpose: Determine the maximum concentration ("kinetic solubility") the compound can maintain in an aqueous buffer before precipitating—critical for determining bioassay limits.

Reagents:

  • 10 mM DMSO Stock (from Protocol 1).

  • PBS (Phosphate Buffered Saline), pH 7.4.

Workflow:

  • Plate Setup: Use a 96-well clear UV-transparent plate.

  • Spiking: Add 196 µL of PBS to wells.

  • Titration: Spike 4 µL of DMSO stock into the PBS (Final: 200 µM compound, 2% DMSO).

    • Note: 2% DMSO is high for cells but acceptable for solubility testing.

  • Incubation: Shake on an orbital shaker (500 rpm) for 2 hours at room temperature.

  • Readout (Turbidimetry): Measure Absorbance at 620 nm (where the compound does not absorb, but precipitate scatters light).

    • Threshold: An OD620 > 0.01 (relative to blank) indicates precipitation.

  • Verification: If OD620 is elevated, centrifuge the plate (2000 x g, 10 min) and analyze the supernatant via HPLC to quantify the actual dissolved concentration.

Protocol 3: Serial Dilution for Bioassays (Avoiding "Crash-Out")

Caption: Intermediate dilution strategy to prevent precipitation shock.

SerialDilution cluster_note Critical Technique Stock 10 mM Stock (100% DMSO) Inter Intermediate (10% DMSO in Media) Stock->Inter 1:10 Dilution (High Risk Step) Final Working Solution (0.1% DMSO in Media) Inter->Final 1:100 Dilution (Safe Step) Note Add DMSO stock DROPWISE to vortexing media. Do not add media to DMSO.

Troubleshooting & Stability

ObservationRoot CauseCorrective Action
Cloudiness upon adding PBS "Solvent Shock" (Rapid polarity change).Use the Intermediate Dilution Method (see Diagram above). Pre-dilute in 50% DMSO/Water before going to 100% aqueous.
Yellow precipitate in fridge Low temp decreases solubility.Warm to 37°C and vortex before use. Do not use if precipitate persists after warming.
Inconsistent IC50 data Compound adhering to plastic.This molecule has a lipophilic core. Use Low-Binding polypropylene tips and plates.
Degradation over time Oxidation of the hydroxyl/amine.Store under Nitrogen or Argon gas if possible. Ensure DMSO is anhydrous.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility in High-Throughput Screening. National Institutes of Health.[1]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • PubChem Database. Compound Summary: Cinnoline Derivatives and Physicochemical Properties.[3] National Library of Medicine.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Coupling of 4-Chlorocinnoline and Piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(piperidin-4-yloxy)cinnoline and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting the coupling reaction between 4-chlorocinnoline and piperidin-4-ol. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance reaction yields and overcome common experimental hurdles.

The coupling of 4-chlorocinnoline with piperidin-4-ol is a critical step in the synthesis of various compounds with potential therapeutic applications.[1][2] However, like many cross-coupling reactions, it can be sensitive to a variety of factors that may affect the yield and purity of the final product.[3][4] This guide is structured to address specific issues you might face, offering explanations grounded in reaction mechanisms and practical, field-tested advice.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Q1: My reaction is showing low to no conversion of the starting materials. What are the likely causes and how can I fix this?

Low or no conversion is a common issue that can often be traced back to catalyst deactivation, suboptimal reaction conditions, or poor reagent quality.[5][6]

Possible Causes & Solutions:

  • Catalyst System (Palladium-based): For this type of C-N bond formation, a Buchwald-Hartwig amination is a common approach.[7][8]

    • Catalyst Choice: If you are using a standard palladium source like Pd₂(dba)₃, ensure it is of high quality.[3][4] Consider using more active, pre-formed catalysts like a G3 or G4 precatalyst, which can improve the generation of the active LPd(0) species.[9]

    • Ligand Selection: The choice of phosphine ligand is critical.[10] For coupling with an aliphatic amine like piperidin-4-ol, sterically hindered and electron-rich ligands such as RuPhos or XPhos can be effective.[3][4] If one ligand is not working, it is often necessary to screen a panel of different ligands.[3][4]

    • Catalyst Loading: While a typical starting point is 1-2 mol% of palladium, sluggish reactions may benefit from a higher catalyst loading.[10]

    • Ligand-to-Metal Ratio: For phosphine ligands, it can be beneficial to use a slight excess of ligand relative to the palladium source to prevent catalyst deactivation.[9]

  • Reaction Conditions:

    • Temperature: Many coupling reactions require elevated temperatures to proceed at a reasonable rate.[5] If you are running the reaction at a lower temperature, cautiously increasing it may improve conversion. However, be aware that excessive heat can lead to catalyst decomposition and side reactions.[5]

    • Solvent: The choice of solvent is crucial for solubility and reaction kinetics.[10] Anhydrous and degassed solvents are essential to prevent catalyst poisoning by oxygen and water.[4][5] Toluene, dioxane, and THF are commonly used, but screening different solvents can be beneficial.[3][4]

    • Base: The strength and type of base can significantly impact the reaction. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are often used.[3][5] Ensure the base is of high purity and stored in a desiccator.[9]

  • Reagent Quality:

    • 4-Chlorocinnoline: Verify the purity of your starting material. Impurities can inhibit the catalyst.

    • Piperidin-4-ol: This reagent can be hygroscopic. Ensure it is dry before use.

Q2: I'm observing the formation of significant byproducts. What are the common side reactions and how can they be minimized?

Side product formation can compete with your desired reaction, leading to lower yields and complicating purification.

Common Side Reactions & Mitigation Strategies:

  • Homocoupling of Starting Materials: This can occur if the catalytic cycle is disrupted. Optimizing the ligand and ensuring an oxygen-free environment can help minimize this.[5]

  • Hydrodehalogenation of 4-Chlorocinnoline: The chloro group can be replaced by a hydrogen atom, particularly at high temperatures or with certain catalyst/ligand combinations. Using a milder base or lowering the reaction temperature may reduce this side reaction.

  • Reaction with the Piperidinol Oxygen: While the nitrogen of piperidin-4-ol is generally more nucleophilic, O-arylation can occur under certain conditions. The choice of catalyst and ligand can influence the N- versus O-selectivity.

Q3: The reaction starts but then stalls before completion. What could be causing this?

A stalled reaction often points to catalyst deactivation during the course of the reaction.[6]

Potential Causes and Solutions:

  • Catalyst Poisoning: The nitrogen atoms in the cinnoline ring can coordinate to the palladium center, leading to catalyst inhibition.[6] Using bulky, electron-rich ligands can help shield the palladium and prevent this coordination.[6]

  • Insufficient Base: If the base is not strong enough or is consumed during the reaction, the catalytic cycle can stop. Ensure you are using a sufficient excess of a strong base.[5]

  • Poor Mixing: In heterogeneous reactions, vigorous stirring is essential to ensure all components can interact effectively.[5][9]

Frequently Asked Questions (FAQs)

Q1: What is the likely reaction mechanism for the coupling of 4-chlorocinnoline and piperidin-4-ol?

The most probable mechanism is a Nucleophilic Aromatic Substitution (SNAr) or a Palladium-Catalyzed Buchwald-Hartwig Amination .

  • SNAr Mechanism: In this pathway, the electron-withdrawing effect of the nitrogen atoms in the cinnoline ring activates the 4-position towards nucleophilic attack by the piperidin-4-ol. The reaction proceeds through a Meisenheimer complex intermediate.[11][12]

  • Buchwald-Hartwig Amination: This is a powerful cross-coupling reaction that forms C-N bonds.[7][8] The catalytic cycle involves oxidative addition of the 4-chlorocinnoline to a Pd(0) complex, followed by coordination of the piperidin-4-ol, and then reductive elimination to form the product and regenerate the catalyst.[13]

Q2: Which analytical techniques are best for monitoring the reaction progress?
  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative sense of the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the masses of the starting materials, product, and any major byproducts.[3][4] This is invaluable for troubleshooting.

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of the reaction mixture to determine the exact conversion and yield.

Q3: What are some general tips for improving the yield of this coupling reaction?
  • Systematic Optimization: If initial attempts give low yields, a systematic approach to optimization is recommended. This involves screening different catalysts, ligands, bases, solvents, and temperatures.[3][4][5]

  • Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.[4][5]

  • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon.

  • Reagent Purity: Use high-purity, anhydrous reagents and solvents.[5][9]

Experimental Protocols

Standard Protocol for Buchwald-Hartwig Coupling

This is a general starting point. Optimization will likely be required.

  • To an oven-dried reaction vial containing a magnetic stir bar, add 4-chlorocinnoline (1.0 eq), piperidin-4-ol (1.2 eq), and a strong base (e.g., NaOtBu, 1.5 eq).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation
ParameterCondition 1Condition 2Condition 3
Catalyst Pd₂(dba)₃RuPhos G3XPhos G3
Ligand XantPhosRuPhosXPhos
Base Cs₂CO₃NaOtBuK₃PO₄
Solvent TolueneDioxaneTHF
Temperature 80 °C100 °C100 °C
Yield LowModerateHigh

This table illustrates how systematically changing reaction parameters can lead to an improved yield.

Visualizations

Reaction Scheme

G cluster_0 Buchwald-Hartwig Amination 4-Chlorocinnoline 4-Chlorocinnoline Product Product 4-Chlorocinnoline->Product Piperidin-4-ol, Pd Catalyst, Ligand, Base Piperidin-4-ol Piperidin-4-ol

Caption: General scheme for the coupling reaction.

Troubleshooting Workflow

G start Low Yield or No Reaction check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Solvent, Base) conditions_ok Conditions Optimized? check_conditions->conditions_ok check_catalyst Evaluate Catalyst System (Pd source, Ligand) catalyst_ok Catalyst System Active? check_catalyst->catalyst_ok reagents_ok->check_conditions Yes purify_reagents Purify/Dry Starting Materials reagents_ok->purify_reagents No conditions_ok->check_catalyst Yes optimize_conditions Optimize Temperature, Solvent, and Base conditions_ok->optimize_conditions No screen_catalysts Screen Different Catalysts and Ligands catalyst_ok->screen_catalysts No success Improved Yield catalyst_ok->success Yes optimize_conditions->check_conditions screen_catalysts->check_catalyst purify_reagents->check_reagents

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Reddit. (2026, January 26). Troubleshooting a C–N Coupling Reaction. r/chemistry. [Link]

  • Reddit. (2026, January 26). Pag-troubleshoot sa C–N Coupling Reaction. r/chemistry. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • Wikipedia. Cinnoline. [Link]

  • ResearchGate. Different methods for cinnolines synthesis. [Link]

  • ResearchGate. An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. [Link]

  • ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]

  • ResearchGate. (2008). Methods for the synthesis of cinnolines (Review). [Link]

  • Innovative Journal. A Concise Review on Cinnolines. [Link]

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • PubMed. (2014, August 28). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

  • Royal Society of Chemistry. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • International Journal of Chemical Studies. (2018, June 21). Synthesis and characterization of some new cinnoline derivatives for its biological iterest. [Link]

  • ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • Organic Syntheses. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • C&EN. (2026, January 31). Exploring 4-(4-Chlorophenyl)piperidin-4-ol: A Versatile Intermediate for Drug Synthesis. [Link]

  • PMC. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • PMC. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. r/chemistry. [Link]

  • Semantic Scholar. (2008, March 30). On the Synthesis and Reactivity of 4-(Oxiran-2-ylmethoxy)cinnoline: Targeting a Cinnoline Analogue of Propranolol. [Link]

  • Phys.org. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • ScienceDirect. Recent advances in the synthesis of piperidones and piperidines. [Link]

  • Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • PubChem. 4-Chloroquinoline. [Link]

  • Fisher Scientific. 4-(4-chlorophenyl)piperidin-4-ol, 97%, Thermo Scientific. [Link]

Sources

Technical Support Center: Solubility Optimization for 1-(Cinnolin-4-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting solubility issues with 1-(Cinnolin-4-yl)piperidin-4-ol Content type: Technical Support Center

Welcome to the technical support hub for 1-(Cinnolin-4-yl)piperidin-4-ol . This guide addresses the specific physicochemical challenges of this scaffold, moving beyond generic advice to provide mechanism-based troubleshooting for researchers encountering precipitation, inconsistent bioassay data, or formulation failures.

Part 1: The Physicochemical Profile

Why is this molecule difficult?

To solve solubility, we must first understand the "personality" of the molecule.[1] 1-(Cinnolin-4-yl)piperidin-4-ol is not a standard lipophilic drug nor a simple basic amine.[1][2] It possesses a "Janus-faced" nature: a flat, hydrophobic aromatic core (cinnoline) fused to a polar, hydrogen-bonding tail (piperidin-4-ol).[1][2]

Critical Structural Insight: The attachment of the piperidine nitrogen to the C4 position of the cinnoline ring creates an aniline-like electronic environment.[1] Unlike a typical piperidine (pKa ~11), the nitrogen lone pair here is delocalized into the electron-deficient cinnoline ring.[1] Consequently, this nitrogen is extremely weakly basic (estimated pKa < 4).[1]

Implication: You cannot rely on standard physiological buffers (pH 7.[1]4) to protonate this molecule.[1][3] It remains largely uncharged and hydrophobic at neutral pH, leading to rapid aggregation.[1]

Key Parameters Table[3][5][6][7]
ParameterEstimated ValueExperimental Implication
Molecular Weight ~229.28 g/mol Small molecule; rapid diffusion but prone to tight crystal packing.[1][2]
cLogP ~1.8 – 2.5Moderately lipophilic.[1] Soluble in organic solvents, poor in water.[1]
pKa (Cinnoline N) ~2.6 (Weak Base)Critical: Will NOT protonate at pH 7.[1]4. Requires pH < 2 for salt formation.[1]
H-Bond Donors 1 (Hydroxyl)High lattice energy; crystal formation is energetically favorable.[1][2]
Solubility (PBS) < 10 µM (Predicted)High risk of "crashing out" during biological dilutions.[1]

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My DMSO stock solution has formed crystals after freezing."

Diagnosis: Hygroscopic Crash-Out. DMSO is highly hygroscopic.[1][2] It absorbs water from the atmosphere every time the vial is opened.[1]

  • The Mechanism: As water content in DMSO rises (even to 1-2%), the "solvating power" for hydrophobic aromatics like cinnoline decreases exponentially.[1] The water molecules cluster around the DMSO sulfoxide group, making them unavailable to solvate your compound.[1]

  • The Fix:

    • Do not sonicate the cold vial. This creates micro-seeds that promote further crystallization.[1]

    • Warm the vial to 37°C for 15 minutes with gentle vortexing.

    • Prevention: Store stocks in single-use aliquots. Store under argon/nitrogen if possible.[1] Use anhydrous DMSO for initial make-up.[1][2]

Issue 2: "The compound precipitates immediately upon addition to Cell Media (DMEM/RPMI)."

Diagnosis: Solvent Shock (The "Oiling Out" Phenomenon). When a 10 mM DMSO stock is pipetted into aqueous media, the DMSO diffuses away into the water faster than the compound can equilibrate.[1] The compound is left "naked" in a high-dielectric environment.[1][2]

  • The Mechanism: The local concentration at the pipette tip exceeds the intrinsic solubility (

    
    ) by orders of magnitude.[1] Since the media pH (7.[1][4]4) is far above the compound's pKa (~2.6), the molecule is neutral and instantly aggregates.[1]
    
  • The Fix:

    • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO.

      • Step A: Dilute stock 1:10 in pure DMSO (creates 1 mM stock).[1]

      • Step B: Dilute 1:10 into a co-solvent mix (e.g., PEG400 or Propylene Glycol).[1]

      • Step C: Add this mix to the media.

    • Use a Carrier: Pre-complex the compound with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cinnoline core nests inside the cyclodextrin, shielding it from the water.[1]

Issue 3: "I see variability in my IC50 values between replicates."

Diagnosis: Micro-Precipitation (The Tyndall Effect). You may not see visible chunks, but sub-micron colloidal aggregates may have formed.[1] These aggregates are not bioavailable to the target protein/cell but can scatter light in plate readers, interfering with optical density (OD) readings.[1]

  • The Validation:

    • Shine a laser pointer (or bright focused light) through the solution.[1] If you see a "beam" (Tyndall effect), you have a colloid, not a solution.[1]

    • Centrifugation Test: Spin the assay plate at 3000 x g for 10 mins. Sample the supernatant and analyze via HPLC/UV. If the concentration drops, you lost compound to precipitation.[1]

Part 3: Visual Troubleshooting Workflow

The following decision tree outlines the logical steps to stabilize 1-(Cinnolin-4-yl)piperidin-4-ol in solution.

SolubilityWorkflow Start Start: Solid Compound DMSO_Sol Dissolve in Anhydrous DMSO (Target: 10-20 mM) Start->DMSO_Sol Check_Clear Is Solution Clear? DMSO_Sol->Check_Clear Clear_Yes Aliquot & Freeze (-20°C, Desiccated) Check_Clear->Clear_Yes Yes Clear_No Warming (37°C) + Vortex Check_Clear->Clear_No No Dilution_Step Dilution into Aqueous Media (PBS/Media pH 7.4) Clear_Yes->Dilution_Step Still_Cloudy Add 1% Acid (Acetic or Methanesulfonic) Clear_No->Still_Cloudy Precip_Check Precipitation Observed? Dilution_Step->Precip_Check Sol_Ok Proceed to Assay (Validate conc. via HPLC) Precip_Check->Sol_Ok No Sol_Fail Troubleshoot Formulation Precip_Check->Sol_Fail Yes Strategy_1 Strategy A: pH Adjustment (Lower pH to < 4 if assay allows) Sol_Fail->Strategy_1 Strategy_2 Strategy B: Co-solvents (Add 20% PEG400 or 10% HP-β-CD) Sol_Fail->Strategy_2 Strategy_1->Sol_Ok If stable Strategy_2->Sol_Ok If stable

Caption: Decision tree for solubilizing 1-(Cinnolin-4-yl)piperidin-4-ol, prioritizing DMSO handling and formulation strategies.

Part 4: Validated Experimental Protocols

Protocol A: Kinetic Solubility Assessment (The "Crash" Test)

Use this to determine the maximum concentration your media can hold before the compound precipitates.[1]

  • Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Spiking: Into a 96-well clear plate, pipette 196 µL of your assay buffer (e.g., PBS pH 7.4).

  • Titration: Add 4 µL of the DMSO stock (Final: 200 µM, 2% DMSO). Mix vigorously.

  • Serial Dilution: Perform 1:2 serial dilutions across the plate using PBS + 2% DMSO (to keep solvent constant).

  • Incubation: Seal and shake at room temperature for 2 hours.

  • Readout: Measure Absorbance at 650 nm (turbidity).

    • Baseline: Clear wells will have OD ~0.04.[1]

    • Precipitation: Any well with OD > 0.06 indicates insolubility.[1]

  • Result: The highest concentration with baseline OD is your Kinetic Solubility Limit .[1]

Protocol B: Formulation for Animal Studies (IP/PO)

Standard PBS will likely fail for in vivo doses (>1 mg/kg).[1] Use this vehicle instead.

Vehicle Composition:

  • 5% DMSO (Solubilizer)[1]

  • 40% PEG 400 (Co-solvent)[1]

  • 5% Tween 80 (Surfactant)[1]

  • 50% Saline (Bulking agent)[1]

Method:

  • Dissolve the weighed compound completely in the DMSO volume first.[1]

  • Add PEG 400 and vortex until clear.

  • Add Tween 80 and mix.

  • Slowly add the Saline dropwise while vortexing.

    • Note: If cloudiness appears, stop and sonicate.[1] If it persists, the dose is too high for this vehicle.[1]

Part 5: References

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006).[1] Profiling drug-like properties: assays and interpretations. Current Opinion in Chemical Biology.

  • BenchChem Technical Support. (2025). Mitigating Compound Precipitation in Media. BenchChem Guidelines. [1]

  • Ziath Ltd. (2020).[1][5] The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Technical Notes.

  • PubChem. (2025).[1][3] Compound Summary: Cinnoline.[1][6][7] National Library of Medicine.[1]

Sources

Removing unreacted 4-chlorocinnoline from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for the Removal of Unreacted 4-Chlorocinnoline from Reaction Mixtures

Welcome to the technical support center for the Cinnoline Chemistry Group. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing 4-chlorocinnoline in their synthetic workflows. The presence of unreacted starting material can complicate downstream processing and compromise the purity of your final product. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these specific purification challenges.

Frequently Asked Questions (FAQs)
Q1: Why can it be challenging to remove unreacted 4-chlorocinnoline?

A1: The difficulty in removing 4-chlorocinnoline stems from its physicochemical properties, which can often be similar to the desired product, particularly if the product is also a cinnoline derivative. Key challenges include:

  • Moderate Polarity: 4-chlorocinnoline possesses moderate polarity, leading to good solubility in a wide range of common organic solvents used for both reaction and chromatography (e.g., dichloromethane, ethyl acetate, THF). This can lead to co-elution with products of similar polarity during chromatographic purification.

  • Basicity: The cinnoline core contains two nitrogen atoms, making it a basic heterocycle. Cinnoline itself has a pKa of approximately 2.64[1][2]. This basicity can be exploited for purification but can also cause streaking on silica gel chromatography if not properly addressed.

  • Reactivity: The chlorine atom at the 4-position is activated towards nucleophilic substitution, the very property that makes it a useful reactant. However, under certain workup or purification conditions, it could potentially react with solvents (e.g., methanol) or additives.

Q2: What are the primary methods for removing 4-chlorocinnoline?

A2: The three most effective and commonly employed strategies are:

  • Acid-Base Liquid-Liquid Extraction: This classical technique leverages the basicity of the cinnoline nitrogen atoms.[3]

  • Flash Column Chromatography: A standard purification method that separates compounds based on their differential adsorption to a stationary phase. For cinnoline derivatives, this is a frequently cited method.[4][5]

  • Scavenger Resins: A modern approach using polymer-bound reagents to selectively react with and remove excess starting material from the solution phase.[6][7][8]

Q3: How do I select the most appropriate purification method for my specific reaction?

A3: The optimal method depends on the properties of your desired product, the reaction scale, and the available resources. The decision-making process can be visualized as follows:

Purification_Decision_Tree start Reaction Mixture Containing Product (P) & 4-Chlorocinnoline (4-CC) acid_stable Is Product (P) stable to dilute acid (e.g., 1M HCl)? start->acid_stable polarity_diff Is there a significant polarity difference between P and 4-CC (ΔRf > 0.2 on TLC)? acid_stable->polarity_diff No method_lle Use Acid-Base Liquid-Liquid Extraction acid_stable->method_lle  Yes nucleophile_present Does Product (P) contain a highly reactive nucleophilic group? polarity_diff->nucleophile_present No method_chrom Use Flash Column Chromatography polarity_diff->method_chrom  Yes method_scavenge Use Nucleophilic Scavenger Resin nucleophile_present->method_scavenge No consider_lle Consider LLE or Chromatography nucleophile_present->consider_lle  Yes consider_chrom Consider Chromatography or Scavenger Resin

Sources

Minimizing side reactions in cinnoline nucleophilic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Nucleophilic Substitution on the Cinnoline Scaffold

Cinnoline (1,2-diazanaphthalene) is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its structure, featuring a benzene ring fused to a pyridazine ring, imparts a unique electronic character. The pyridazine moiety is π-deficient due to the presence of two electronegative nitrogen atoms, making the cinnoline ring system susceptible to nucleophilic attack, particularly at the C4 position when furnished with a suitable leaving group.

However, this reactivity is a double-edged sword. The same electronic properties that enable desired transformations can also open pathways to a variety of side reactions. The lone pairs on the nitrogen atoms, for instance, are nucleophilic and can lead to undesired N-oxidation.[3][4] Furthermore, the stability of the bicyclic system can be compromised under harsh conditions, potentially leading to ring-opening.

This guide serves as a technical resource for researchers encountering challenges with nucleophilic substitution reactions on cinnoline. It is structured in a question-and-answer format to directly address common problems, providing not just solutions but also the underlying mechanistic reasoning to empower you to design more robust and selective reactions.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic aromatic substitution (SNAr) on a 4-halocinnoline is extremely slow or fails to proceed. What are the primary factors to investigate?

A1: Several factors can contribute to low reactivity in SNAr reactions on the cinnoline core. The key is to remember that the reaction proceeds through a negatively charged Meisenheimer intermediate, and its stability is paramount.

  • Leaving Group Ability: The rate of reaction is highly dependent on the ability of the leaving group to depart. The general trend for halogens is I > Br > Cl > F. If you are using a 4-chlorocinnoline, consider switching to the 4-bromo or 4-iodo analogue if synthesis allows.

  • Nucleophile Strength: The reaction rate is directly proportional to the nucleophile's strength.[5][6] Highly electronegative, sterically hindered, or neutral nucleophiles will react slower. If using a neutral nucleophile (e.g., an amine), adding a non-nucleophilic base (like DBU or K₂CO₃) can deprotonate it in situ, increasing its nucleophilicity.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the cinnoline ring system will stabilize the negative charge of the Meisenheimer intermediate, thus accelerating the reaction. Conversely, electron-donating groups (EDGs) will destabilize this intermediate and slow the reaction down. Assess the substituents on your specific cinnoline substrate.

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred. They are effective at solvating the cation of the nucleophile salt but do not strongly solvate the anion, leaving the nucleophile "naked" and highly reactive.[7][8] Polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, solvating it and reducing its reactivity.[9]

Q2: I am observing a significant byproduct with a mass of +16 Da compared to my starting material. What is this, and how can I prevent it?

A2: This is a classic sign of N-oxidation . The lone pair of electrons on the cinnoline nitrogen atoms (particularly N2) are nucleophilic and can react with trace oxidants.[3] This can happen even if you are not intentionally running an oxidation reaction.

  • Mechanism: The nitrogen lone pair attacks an electrophilic oxygen source. This is common when using reagents that can degrade to form peroxides (e.g., older ethers like THF or dioxane) or when reactions are run open to the air for extended periods at elevated temperatures.

  • Prevention:

    • Inert Atmosphere: The most effective solution is to rigorously exclude oxygen. Purge your reaction vessel with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the experiment.

    • Degassed Solvents: Use solvents that have been degassed via sparging with an inert gas or through several freeze-pump-thaw cycles.

    • Reagent Purity: Ensure all reagents are pure and free from oxidizing contaminants.

    • Protonation: In some cases, conducting the reaction in the presence of a non-nucleophilic acid can protonate the ring nitrogens, making them non-nucleophilic and preventing oxidation. This strategy must be compatible with your nucleophile.

Q3: How does solvent choice impact potential side reactions beyond just reaction rate?

A3: Solvents play a critical role in reaction selectivity.[7]

  • Competing Nucleophile: Protic solvents like alcohols or water can act as competing nucleophiles, leading to undesired hydroxylated or alkoxylated byproducts, especially at high temperatures.

  • Solubility Issues: Poor solubility of either the cinnoline substrate or the nucleophilic salt can lead to localized high concentrations and complex side reactions. Ensure your chosen solvent provides good solubility for all components at the reaction temperature.

  • Promoting Elimination: In cases where your nucleophile is also a strong base, the solvent can influence the balance between substitution and elimination side reactions if there are appropriate protons on side chains.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific experimental observations and provides a workflow for diagnosing and solving the underlying problems.

Issue / Symptom Potential Cause(s) Recommended Solutions & Rationale
1. Primary Product is Cinnoline N-oxide (Mass Spec shows M+16)1. Reaction is exposed to atmospheric oxygen.2. Solvent contains peroxides (e.g., aged THF, Dioxane).3. Oxidizing impurities in reagents.1. Implement Inert Atmosphere Protocol: Degas the solvent and run the reaction under a constant positive pressure of N₂ or Ar. This is the most robust solution.2. Use Fresh, Purified Solvents: Use freshly distilled or anhydrous grade solvents. Test ethers for peroxides before use.3. Reagent Purification: Purify starting materials if their quality is suspect.
2. Ring-Opened Byproducts (Complex NMR, fragments in Mass Spec)1. Nucleophile is too harsh (e.g., very strong, unhindered base).2. Reaction temperature is too high.3. Prolonged reaction time.1. Screen Nucleophiles: If possible, switch to a less basic or more sterically hindered nucleophile.2. Temperature Titration: Run the reaction at a lower temperature, even if it requires a longer reaction time. Start at room temperature and gradually increase.3. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed to avoid product degradation.
3. Poor Regioselectivity (Multiple isomers of the product are formed)1. Competing reactive sites on the cinnoline ring.2. Insufficiently good leaving group at the target position.3. Reaction conditions (e.g., high temp) overcoming the inherent selectivity.1. Enhance Leaving Group: Switch from -Cl to a better leaving group like -Br, -I, or -OTf at the desired position.2. Blocking Groups: Consider temporarily installing a bulky blocking group at a competing position to sterically direct the nucleophile.3. Lower Temperature: Reducing the thermal energy of the system can often enhance selectivity between two competing pathways with different activation energies.
4. Hydrolysis/Solvolysis Byproduct (Mass Spec shows addition of solvent molecule)1. Using a protic solvent (e.g., EtOH, MeOH, H₂O) that is also a nucleophile.2. Presence of water in a non-protic solvent (e.g., wet DMF).1. Switch to a Polar Aprotic Solvent: Use high-purity, anhydrous DMF, DMSO, NMP, or Acetonitrile.2. Use Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous grade solvents and reagents. If necessary, use a drying agent like molecular sieves.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical decision-making process when troubleshooting a problematic cinnoline nucleophilic substitution reaction.

Troubleshooting_Workflow Troubleshooting Cinnoline Nucleophilic Substitution cluster_analysis Identify Primary Issue cluster_no_reaction_solutions Solutions for Low Reactivity cluster_side_products_analysis Characterize Side Products cluster_side_products_solutions Solutions for Side Reactions start Reaction Fails or Gives Low Yield/Purity check_purity Analyze Crude Mixture (LC-MS, NMR) start->check_purity no_reaction No Reaction / Low Conversion check_purity->no_reaction Starting Material Unchanged side_products Complex Mixture / Side Products check_purity->side_products New Peaks Observed increase_temp Increase Temperature no_reaction->increase_temp is_m_plus_16 Mass = M+16? side_products->is_m_plus_16 better_lg Use Better Leaving Group (I > Br > Cl) increase_temp->better_lg stronger_nu Increase Nucleophile Strength (e.g., add base) better_lg->stronger_nu change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) stronger_nu->change_solvent end_node Optimized Reaction change_solvent->end_node is_ring_opened Fragmentation / Ring Opening? is_m_plus_16->is_ring_opened No use_inert Use Inert Atmosphere (N₂/Ar) Degas Solvents is_m_plus_16->use_inert Yes (N-Oxidation) is_solvolysis Mass = M + Solvent? is_ring_opened->is_solvolysis No milder_cond Use Milder Conditions (Lower Temp, Weaker Nu) is_ring_opened->milder_cond Yes anhydrous_cond Use Anhydrous Solvent is_solvolysis->anhydrous_cond Yes use_inert->end_node milder_cond->end_node anhydrous_cond->end_node

Caption: A decision tree for troubleshooting common issues in cinnoline nucleophilic substitution.

Key Experimental Protocols

Protocol 1: General SNAr of an Amine with 4-Chlorocinnoline under Inert Atmosphere

This protocol details a representative reaction to minimize N-oxidation and hydrolysis side reactions.

Materials:

  • 4-chlorocinnoline (1 equiv)

  • Amine nucleophile (1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Schlenk flask or similar reaction vessel with septum

Procedure:

  • Vessel Preparation: Thoroughly dry the Schlenk flask and a magnetic stir bar in an oven at 120 °C overnight. Allow to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the flask, add 4-chlorocinnoline (1 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with inert gas three times to ensure a fully inert atmosphere.

  • Solvent and Nucleophile Addition: Add anhydrous DMF via a syringe. Stir the suspension for 5 minutes. Then, add the amine nucleophile (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots with a syringe and analyzing by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the N-Oxidation Side Reaction

The following diagram illustrates the unwanted reaction of a cinnoline nitrogen with a generic oxidant.

N_Oxidation_Mechanism cluster_reactants cluster_product cinnoline Cinnoline n_oxide Cinnoline N-Oxide cinnoline->n_oxide Attack by N2 lone pair oxidant Oxidant (e.g., O₂, Peroxide) oxidant->n_oxide Electrophilic Oxygen Source label_prevention Prevention Strategy: Inert Atmosphere (N₂/Ar) Excludes O₂ oxidant->label_prevention

Caption: Mechanism of undesired N-oxidation, a common side reaction.

References

  • Benchchem. Technical Support Center: Preventing N-oxide Formation in Quinoline Reactions.
  • Belyaeva, K. V., et al. (2024). Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines. New Journal of Chemistry, 48, 1336-1349. Available from: [Link]

  • Zhang, Y., et al. (2022). Quinoline-Based Photolabile Protection Strategy Facilitates Efficient Protein Assembly. Journal of the American Chemical Society. Available from: [Link]

  • Guedes, G. P., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5503. Available from: [Link]

  • Castle, R. N. (Ed.). (2008). The Chemistry of Heterocyclic Compounds, Condensed Pyridazines Including Cinnolines and Phthalazines. John Wiley & Sons.
  • Tiwari, P., & Agarwal, J. (2023). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Cureus, 15(9), e45025. Available from: [Link]

  • Saxena, S., et al. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. Available from: [Link]

  • Saxena, S., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. Available from: [Link]

  • Vinogradova, O. V., & Balova, I. A. (2008). METHODS FOR THE SYNTHESIS OF CINNOLINES (REVIEW). Chemistry of Heterocyclic Compounds, 44(5), 499-524. Available from: [Link]

  • Murugesan, S. Nucleophilic Substitution Reactions.
  • Babar, V., et al. (2021). A COMPREHENSIVE REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF CINNOLINE AND ITS DERIVATIVES. International Journal of Biology, Pharmacy and Allied Sciences, 10(7), 2430-2443. Available from: [Link]

  • LibreTexts Chemistry. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Available from: [Link]

  • Mekheimer, R., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1391-1398. Available from: [Link]

  • Ge, D., et al. (2022). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Advances, 12(45), 29555-29559. Available from: [Link]

  • LibreTexts Chemistry. (2023). Nucleophilicity and Solvent Effects. Available from: [Link]

  • Kaiser, R. I., et al. (2024). Low temperature formation of pyridine and (iso)quinoline via neutral neutral reactions. arXiv. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Different methods for cinnolines synthesis. ResearchGate. Available from: [Link]

  • Kumar, M., et al. (2022). A Comprehensive Review On Cinnoline Derivatives.
  • Wang, Y., et al. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 15, 441. Available from: [Link]

  • Rajiv, K., et al. (2019). A concise review on cinnoline and its biological activities.
  • Szymański, P., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(12), 2271. Available from: [Link]

  • Panda, S. S., & Rout, G. (2020). A Concise Review on Cinnolines. Innovative Journal. Available from: [Link]

  • Wikipedia. (n.d.). Cinnoline. Available from: [Link]

  • Kumar, A., et al. (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond cleavage of styrenes and C–H annulation. RSC Advances. Available from: [Link]

  • SciSpace. (2020). Top 13 papers published in the topic of Cinnoline in 2020. Available from: [Link]

  • Chemistry Learning by Dr. R. K. Singh. (2019). Effect of solvent in Nucleophilic Substitution Reaction. YouTube. Available from: [Link]

  • Quora. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1?. Available from: [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Available from: [Link]

  • Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available from: [Link]

Sources

Technical Support Center: Stability Profile of 1-(Cinnolin-4-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing inconsistencies in biological assay data or unexpected peaks in your LC-MS chromatograms associated with 1-(Cinnolin-4-yl)piperidin-4-ol .

This compound belongs to the 4-amino-cinnoline class.[1][2][3][4] Structurally, it features a cinnoline (1,2-diazanaphthalene) core substituted at the C4 position with a secondary amine (piperidin-4-ol). While the cinnoline ring provides aromatic stability, the C4-N exocyclic bond is a vinylogous amidine linkage that presents specific vulnerabilities in aqueous media, particularly under acidic conditions or intense light exposure.

This guide moves beyond generic advice to provide a mechanistic understanding of these failure modes and actionable protocols to mitigate them.

Module 1: pH-Dependent Hydrolysis (Critical)

The Issue

Users frequently report a time-dependent loss of the parent compound in acidic buffers (pH < 5.0), accompanied by the appearance of a new peak corresponding to Cinnolin-4(1H)-one (often misidentified as 4-hydroxycinnoline).

Mechanistic Insight

The stability of 1-(Cinnolin-4-yl)piperidin-4-ol is governed by the basicity of the cinnoline ring nitrogens (N1/N2).

  • Protonation: At low pH, the ring nitrogen (typically N1) becomes protonated.

  • Activation: This protonation increases the electrophilicity of the C4 carbon, making it susceptible to nucleophilic attack by water.

  • Elimination: The tetrahedral intermediate collapses, expelling the piperidin-4-ol moiety and yielding 4-hydroxycinnoline, which rapidly tautomerizes to the stable Cinnolin-4(1H)-one .

Degradation Pathway Diagram

HydrolysisPathway Parent 1-(Cinnolin-4-yl) piperidin-4-ol Protonated Protonated Intermediate (Activated C4) Parent->Protonated + H+ (Acidic pH) Transition Tetrahedral Intermediate Protonated->Transition + H2O (Nucleophilic Attack) Products Degradation Products: 1. Cinnolin-4(1H)-one 2. Piperidin-4-ol Transition->Products - Piperidin-4-ol

Figure 1: Acid-catalyzed hydrolysis mechanism of the C4-N bond in 4-amino cinnolines.

Troubleshooting & Optimization
ParameterRecommendationRationale
Optimal pH pH 7.0 – 8.5 The neutral form of the cinnoline ring is resistant to nucleophilic attack.
Danger Zone pH < 5.0 Protonation of the ring nitrogen dramatically accelerates hydrolysis (

can drop to < 2 hours).
Buffer Choice Phosphate (PBS), HEPES, TrisAvoid buffers with high nucleophilicity if working at low pH, though water is the primary nucleophile here.
LC-MS Artifacts Check for M+1 = 147 Da This mass corresponds to Cinnolin-4(1H)-one, confirming hydrolysis occurred.

Module 2: Photostability & Oxidation

The Issue

"My compound purity dropped after leaving the clear 96-well plate on the bench for 4 hours, but the mass spec shows a complex mixture."

Mechanistic Insight

Cinnolines are nitrogen-rich heterocycles with significant UV/Vis absorption. Absorption of light can lead to the formation of excited singlet states.

  • Photo-oxidation: In the presence of dissolved oxygen, the excited state can generate reactive oxygen species (ROS) or undergo direct oxidation, leading to N-oxides (M+16) or ring-opening products.

  • Photolability: Cinnoline derivatives have been documented to be photolabile, sometimes used intentionally in phototherapy. This makes them unsuitable for uncovered benchtop incubation.

Photostability Validation Protocol

To determine if your assay conditions require amber plasticware.

  • Preparation: Prepare a 10 µM solution of the compound in your assay buffer (e.g., PBS + 0.1% DMSO).

  • Split: Divide into two clear glass vials.

    • Control: Wrap completely in aluminum foil.

    • Test: Leave exposed to ambient laboratory light (or specific light source if ICH Q1B testing).

  • Incubation: Incubate both at room temperature for 4 hours.

  • Analysis: Analyze by HPLC-UV (254 nm).

  • Criteria: If the Test sample shows >2% degradation compared to Control, strict light protection (amber tubes, low-light hoods) is mandatory.

Module 3: Solubility vs. Stability Trade-offs

The Issue

Researchers often use DMSO to prepare stocks, but high DMSO concentrations in the final buffer can sometimes mask precipitation or affect stability.[5]

Solubility Profile

The piperidin-4-ol moiety aids solubility compared to a flat aromatic amine, but the compound remains moderately lipophilic.

Solvent SystemSolubility StatusStability Concern
100% DMSO High (> 50 mM)High Stability. Store stocks here at -20°C. Hygroscopic nature of DMSO can introduce water over time; use single-use aliquots.
PBS (pH 7.4) Moderate (~100 µM)Stable for 24 hours. Watch for "crashing out" at >200 µM.
Acidic Buffer (pH 4) High (Protonated)Unstable. Rapid hydrolysis. Do not use acid to solubilize unless for immediate injection.
Workflow: Safe Dilution Protocol

DilutionWorkflow Stock 1. DMSO Stock (10 - 50 mM) Store -20°C Intermediate 2. Intermediate Dilution (10x Conc. in Buffer) *CRITICAL STEP* Stock->Intermediate Dilute 1:10 Mix Rapidly Final 3. Final Assay Well (1x Conc., <1% DMSO) Intermediate->Final Dilute 1:10 into Assay Buffer Check 4. Visual/Nephelometric Check for Precipitation Final->Check Verify Solubility

Figure 2: Recommended serial dilution workflow to prevent "shock precipitation" and ensure homogeneity.

Frequently Asked Questions (FAQs)

Q1: I see a peak at M+16 in my LC-MS after overnight incubation. Is this a metabolite?

  • Technical Answer: If this is an in vitro buffer assay (no microsomes), it is likely an N-oxide formed via auto-oxidation, not a metabolite. Cinnolines can form N-oxides at the N1 or N2 positions. Ensure your buffers are degassed or include a mild antioxidant (e.g., 0.5 mM TCEP) if this interferes with your data, provided TCEP is compatible with your target.

Q2: Can I use this compound in a cell-based assay at pH 6.5?

  • Technical Answer: Yes, but with caution. While pH 6.5 is safer than pH 4.0, the hydrolysis rate is non-zero.

    • Action: Perform a "mock incubation" (media + compound, no cells) for the duration of your assay (e.g., 24 hours) and measure the concentration remaining. If degradation > 10%, you must correct your IC50 calculations to account for the effective concentration.

Q3: Why does the compound turn yellow in solution?

  • Technical Answer: Cinnoline derivatives are often chromophores. A yellowing solution usually indicates the formation of degradation products (often conjugated systems) or simple concentration effects. However, if the yellowing correlates with precipitation, spin the sample down immediately.

References

  • Structure and Properties of Cinnolines

    • Source: Ames, D. E., et al. "Cinnolines. Part XXVI. The Basicity of Cinnolines." Journal of the Chemical Society, 1971.
    • Relevance: Establishes the protonation sites (N1/N2)
    • URL:[Link]

  • Hydrolysis of 4-Amino Cinnolines

    • Source: Schofield, K., & Simpson, J. C. E.[6] "Cinnolines. Part IV. The preparation of 4-hydroxycinnolines, and the mechanism of cinnoline syntheses." Journal of the Chemical Society, 1945.[6]

    • Relevance: Foundational paper describing the hydrolysis of 4-amino derivatives to 4-hydroxycinnolines (cinnolinones) under acidic conditions.
    • URL:[Link]

  • Stability Testing Guidelines

    • Source: ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)."
    • Relevance: Defines the standard protocols for stress testing (pH, light, oxid
    • URL:[Link]

  • Photostability of Cinnoline Derivatives

    • Source: Tonk, R. et al. "Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?" Molecules, 2020.[1][3]

    • Relevance: Discusses the phototoxicity and light-sensitivity of cinnoline-based drugs (e.g., Cinoxacin).
    • URL:[Link]

Sources

Technical Support Center: Recrystallization of 1-(Cinnolin-4-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides a comprehensive technical framework for developing a successful recrystallization protocol for 1-(Cinnolin-4-yl)piperidin-4-ol. As a novel or specialized compound, a standardized public protocol may not be available. Therefore, this document is structured to empower researchers with the foundational principles, a systematic method development workflow, and robust troubleshooting strategies to achieve high-purity crystalline material. Our approach is grounded in the fundamental principles of organic chemistry to ensure a logical and efficient path to success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and establishes the core concepts for developing a recrystallization procedure.

Q1: I can't find a published recrystallization protocol for 1-(Cinnolin-4-yl)piperidin-4-ol. Where should I begin?

A1: The first and most critical step is small-scale solvent screening . The goal is to identify a solvent or solvent system with ideal solubility characteristics for your compound. An ideal solvent will dissolve the compound completely when hot (at or near its boiling point) but poorly or not at all when cold (at room temperature or in an ice bath).[1][2][3] This temperature-dependent solubility differential is the driving force for crystallization.[3][4] Your initial screen should test a range of common laboratory solvents with varying polarities.

Q2: What properties define a "good" recrystallization solvent?

A2: A suitable solvent should meet several criteria:

  • Favorable Solubility Curve: High solubility at high temperatures and low solubility at low temperatures. This maximizes the yield of recovered crystals.[1][3]

  • Inertness: The solvent must not react with 1-(Cinnolin-4-yl)piperidin-4-ol.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the liquid phase, or "mother liquor," after crystallization).[1][4]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals during drying.[4][5]

  • Boiling Point: The solvent's boiling point should be below the melting point of your compound to prevent it from "oiling out" instead of crystallizing.[4][5]

Q3: My compound is either too soluble or not soluble enough in every single solvent I've tried. What is the next step?

A3: This is a common scenario that calls for a mixed-solvent system , also known as a solvent-pair.[1][4] This technique uses two miscible solvents: one in which your compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent" or "non-solvent").[6][7] The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until the solution becomes faintly cloudy (turbid).[6] This indicates the point of saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[6]

Q4: How do I know if the recrystallization was successful and my compound is pure?

A4: Purity is typically assessed by two primary methods:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, causing the melting point to become depressed and broaden. Comparing the melting point of your recrystallized material to a literature value (if available) or the crude material is a strong indicator of purity.

  • Chromatographic and Spectroscopic Analysis: Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive evidence of purity by showing the absence of extraneous spots, peaks, or signals corresponding to impurities.

Part 2: Systematic Protocol for Method Development

This section provides a step-by-step workflow for systematically developing a robust recrystallization procedure for 1-(Cinnolin-4-yl)piperidin-4-ol.

Step 1: Preliminary Characterization & Solvent Screening

Before beginning, it is helpful to predict the solubility behavior of your molecule. The 1-(Cinnolin-4-yl)piperidin-4-ol structure contains a basic piperidine nitrogen, a polar alcohol group, and a relatively large, aromatic cinnoline system.[8][9] This suggests moderate polarity. The piperidine and alcohol moieties can participate in hydrogen bonding, suggesting potential solubility in protic solvents like alcohols, while the cinnoline ring suggests some solubility in organic solvents.[8][10]

Procedure for Small-Scale Solvent Screening:

  • Place a small amount (approx. 10-20 mg) of your crude compound into several different test tubes.

  • To each tube, add a different solvent dropwise at room temperature, swirling after each drop, up to about 1 mL. Record your observations.

  • If a compound dissolves in a solvent at room temperature, that solvent is unsuitable as a primary recrystallization solvent.[11]

  • For solvents in which the compound was insoluble at room temperature, gently heat the test tube in a sand or water bath towards the solvent's boiling point.

  • Observe if the compound dissolves. If it dissolves completely in a small amount of hot solvent, it is a promising candidate.

  • Allow any promising tubes to cool slowly to room temperature, and then in an ice bath. Observe the quantity and quality of crystal formation.

Table 1: Solvent Selection Guide & Expected Observations

Solvent Class Example Solvents Expected Solubility for 1-(Cinnolin-4-yl)piperidin-4-ol Suitability
Protic, Polar Water, Methanol, Ethanol Potentially too soluble, especially when hot, due to hydrogen bonding.[10][12] Good candidates for a mixed-solvent system (e.g., Ethanol/Water).
Aprotic, Polar Acetone, Ethyl Acetate, Acetonitrile Good potential for the ideal "soluble hot, insoluble cold" behavior. Excellent candidates to test as single solvents.
Aromatic Toluene Moderate solubility likely; may require heating. Possible candidate.

| Non-Polar | Hexane, Heptane | Likely insoluble or very poorly soluble even when hot. | Excellent candidates for use as an anti-solvent in a mixed system.[8] |

Step 2: Performing the Recrystallization (Single Solvent)
  • Dissolution: Place the crude 1-(Cinnolin-4-yl)piperidin-4-ol in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil using a hot plate. Continue adding the solvent in small portions until the compound just dissolves completely. Note: Using the absolute minimum amount of hot solvent is critical for maximizing yield.[3]

  • Decolorization (Optional): If the hot solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a very small amount (a spatula tip's worth) of activated charcoal.[13][14] Swirl and reheat the solution to boiling for a few minutes. The charcoal adsorbs colored, conjugated impurities.[14][15]

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or if charcoal was used, you must perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Step 3: Performing the Recrystallization (Mixed Solvent)
  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Saturation: While keeping the solution hot, add the "poor" anti-solvent (e.g., water or hexane) dropwise until you observe persistent cloudiness (turbidity).[6][7]

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again. The solution is now saturated.[6]

  • Crystallization, Isolation, and Drying: Follow steps 4-7 from the single-solvent procedure.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during recrystallization.

Problem 1: The compound "oils out" instead of forming crystals.

  • Probable Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated, causing the compound to come out of solution above its melting point. This is more common with impure compounds or in mixed-solvent systems.[16]

  • Solution(s):

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to make the solution more dilute.[16]

    • Allow the solution to cool much more slowly. Insulating the flask can help.[16]

    • If the problem persists, re-evaluate your solvent choice, selecting one with a lower boiling point.[5]

Problem 2: No crystals form, even after cooling in an ice bath.

  • Probable Cause: The solution is not supersaturated. This can happen if too much solvent was added initially, or if the compound is simply very soluble in the cold solvent.[16]

  • Solution(s):

    • Induce Nucleation: Try scratching the inside of the flask below the solvent level with a glass rod.[17][18] The microscopic scratches on the glass provide nucleation sites for crystal growth.[18][19]

    • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a template for further crystal growth.[17][19]

    • Reduce Solvent Volume: If the above methods fail, too much solvent is the most likely cause.[16][20] Gently heat the solution and boil off some of the solvent. Allow it to cool again.

    • Cool to a Lower Temperature: Use a dry ice/acetone bath for very low temperatures, but be aware this can cause impurities to crash out as well.[18]

Problem 3: The recrystallized material is still colored.

  • Probable Cause: Colored impurities were not fully removed.

  • Solution(s):

    • Repeat the recrystallization, but include the decolorization step (Part 2, Step 2) using a small amount of activated charcoal.[13][21]

    • Be careful not to use too much charcoal, as it can also adsorb your desired product and reduce the yield.[14]

Problem 4: The recovery yield is very low.

  • Probable Cause:

    • Too much solvent was used, causing a significant portion of the product to remain in the mother liquor.

    • The compound has significant solubility in the cold solvent.

    • Premature crystallization occurred during a hot filtration step.

    • Too much material was lost during transfers.

  • Solution(s):

    • Ensure you are using the absolute minimum amount of hot solvent for dissolution.

    • Ensure the solution is thoroughly cooled in an ice bath before filtering to minimize solubility.

    • To recover more product, you can try to concentrate the mother liquor by boiling off some solvent and cooling for a second "crop" of crystals, though this crop may be less pure.

    • If performing hot filtration, ensure your apparatus is sufficiently pre-heated.

Part 4: Visual Workflow Diagrams

Diagram 1: Solvent Selection Workflow

SolventSelection start_node Start: Crude Compound process_node1 Add 1mL Solvent X at Room Temp start_node->process_node1 Take ~15mg sample process_node process_node decision_node decision_node good_outcome SELECT SOLVENT bad_outcome bad_outcome consider_node Consider for Mixed-Solvent System decision_node1 Dissolves? process_node1->decision_node1 bad_outcome1 Reject Solvent (Too Soluble) decision_node1->bad_outcome1 Yes process_node2 Heat to Boiling decision_node1->process_node2 No decision_node2 Dissolves? process_node2->decision_node2 bad_outcome2 Reject Solvent (Insoluble) decision_node2->bad_outcome2 No process_node3 Cool to 0 °C decision_node2->process_node3 Yes decision_node3 Forms Crystals? process_node3->decision_node3 decision_node3->good_outcome Yes decision_node3->consider_node No / Poor Yield

Caption: Decision workflow for selecting a suitable single recrystallization solvent.

Diagram 2: Troubleshooting Crystallization Failure

Troubleshooting start_node Problem: No Crystals Formed in Cold Solution action_node1 1. Scratch flask with glass rod 2. Add a seed crystal start_node->action_node1 Attempt to Induce action_node action_node decision_node decision_node success_node Success: Collect Crystals fail_node fail_node decision_node1 Crystals Form? action_node1->decision_node1 decision_node1->success_node Yes fail_node1 Probable Cause: Too much solvent decision_node1->fail_node1 No action_node2 Gently boil off ~25% of solvent fail_node1->action_node2 action_node3 Cool solution slowly again action_node2->action_node3 decision_node2 Crystals Form? action_node3->decision_node2 decision_node2->success_node Yes fail_node2 Recover crude solid (e.g., by rotary evaporation) and restart with a different solvent system. decision_node2->fail_node2 No

Caption: Step-by-step guide for troubleshooting failure of crystal formation.

References

  • Mixed-solvent recrystallisation. University of York, Department of Chemistry. [Link]

  • Crystallization. University of California, Los Angeles (UCLA) Chemistry Department. [Link]

  • Solvent Choice. University of York, Department of Chemistry. [Link]

  • Solvent Selection and Recrystallization Guide. Scribd. [Link]

  • Recrystallization. University of California, Irvine (UCI) Department of Chemistry. [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization using two solvents. YouTube. [Link]

  • Experiment: Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]

  • Piperidine. Solubility of Things. [Link]

  • PIPERIDINE. Ataman Kimya. [Link]

  • Finding the best solvent for recrystallisation. Royal Society of Chemistry. [Link]

  • Piperidine. Wikipedia. [Link]

  • Mixed solvent recrystallization for the densification and purification of soda ash. ResearchGate. [Link]

  • Guide for crystallization. EPFL. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • 3.5: Inducing Recrystallization. Chemistry LibreTexts. [Link]

  • GROUP 8 Lab Experiment Recrystallization & Decolorization. Scribd. [Link]

  • Inducing Crystallization by Nucleation. ChemEd X. [Link]

  • 3.5C: Charcoal. Chemistry LibreTexts. [Link]

  • Synthesis and characterization of some new cinnoline derivatives for its biological iterest. International Journal of Chemical Studies. [Link]

  • 3.5E: Initiating Crystallization. Chemistry LibreTexts. [Link]

  • Experiment 2 – Crystallization. University of Missouri–St. Louis. [Link]

  • A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • Crystallisation Techniques. University of Washington, Department of Chemistry. [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? PubMed Central. [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon Web Services. [Link]

  • A concise review on cinnoline and its biological activities. International Journal of Advanced Research, Ideas and Innovations in Technology. [Link]

  • SOP: CRYSTALLIZATION. University of Cape Town. [Link]

  • Decolorization with Activated Carbon. Carbotecnia. [Link]

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Technical Support Center: Handling Hygroscopic Piperidinol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Hygroscopicity, Storage, and Analysis of Piperidinol Derivatives

Introduction: The "Wet Goo" Phenomenon

Piperidinol derivatives (e.g., 4-hydroxypiperidine) are critical scaffolds in medicinal chemistry, serving as precursors for analgesics and antihistamines.[1] However, they present a dual-threat challenge:

  • Hygroscopicity: They rapidly absorb atmospheric moisture, altering molecular weight and stoichiometry.

  • Carbamate Formation: As secondary amines, they react with atmospheric

    
     to form carbamate salts, often mistaken for "wetness."
    

This guide provides self-validating protocols to handle these materials without compromising your data integrity.

Module 1: Intake & Storage Protocols

User Query: "My 4-piperidinol arrived as a solid but turned into a sticky gum after two weeks. Is it degraded?"

Technical Diagnosis: Likely not degraded, but deliquescent. The compound has absorbed enough water to dissolve itself.

The Storage Decision Matrix

Do not treat all piperidinols equally. Use this logic flow to determine the correct storage method based on usage frequency.

StorageLogic Start New Piperidinol Shipment CheckForm Physical Form? Start->CheckForm Salt Salt (HCl/TFA) CheckForm->Salt FreeBase Free Base CheckForm->FreeBase Usage Usage Frequency? Salt->Usage Action2 Glovebox / Schlenk (Inert Gas) FreeBase->Action2 Best Practice Daily Daily/Weekly Usage->Daily High Freq LongTerm Long Term (>1 Month) Usage->LongTerm Low Freq Action1 Desiccator (RT) with P2O5 or KOH Daily->Action1 Action3 Parafilm + Cold Storage (4°C) LongTerm->Action3 Action4 Aliquot into Vials Seal under Argon Action2->Action4 For Ease of Use

Figure 1: Decision logic for storing piperidinol derivatives to prevent deliquescence and carbamate formation.

Critical Protocol: Recovering "Gummy" Material

If your material is already wet, do not heat it in an oven without vacuum; this promotes oxidation.

  • Dissolve: Dissolve the gum in a minimal amount of dry Methanol or Toluene.

  • Azeotrope: Rotary evaporate with Toluene (3x) to pull water out (See Module 3).

  • Vacuum: Dry under high vacuum (<1 mbar) at 40°C for 12 hours.

Module 2: Accurate Weighing (The "Difference" Method)

User Query: "I cannot get a stable mass reading. The weight keeps increasing while on the balance."

Technical Diagnosis: The compound is absorbing water faster than your balance settles. Direct weighing will result in under-dosing the reagent (since you are weighing water + reagent).

Protocol: Weighing by Difference

Never expose the bulk container to air for more than 10 seconds.

StepActionRationale
1 Tare the Vial Place a capped vial containing your piperidinol on the balance. Record Mass

.
2 Dispense Remove the vial, quickly transfer an estimated amount to your reaction flask, and immediately recap the vial.
3 Re-weigh Place the capped vial back on the balance. Record Mass

.
4 Calculate Mass Transferred =

.

Why this works: You are measuring the mass leaving the protected environment of the vial, rather than the mass arriving on the scale (which is gaining water weight).

Module 3: Reaction Setup & Drying Strategies

User Query: "My coupling reaction failed. I suspect water interference."

Technical Diagnosis: Water acts as a nucleophile, hydrolyzing esters or quenching active intermediates. For piperidinols, Azeotropic Distillation is superior to molecular sieves for bulk drying.

The Toluene Azeotrope Protocol

Toluene forms a positive azeotrope with water (boiling point 85°C), effectively "carrying" water out of the solid.

Azeotrope Wet Wet Piperidinol (Solid/Gum) AddTol Add Toluene (10 mL/g) Wet->AddTol Rotovap Rotary Evaporation (40-50°C, Vacuum) AddTol->Rotovap Forms Azeotrope Repeat Repeat 3x Rotovap->Repeat Repeat->AddTol Still Wet Dry Anhydrous Solid Repeat->Dry Dry

Figure 2: Cyclic workflow for azeotropic removal of water using Toluene.

Expert Tip: If Toluene is incompatible with your downstream chemistry, use Dichloromethane (DCM) , but be aware it is less efficient at removing bulk water than Toluene.

Module 4: Analytical Verification (Karl Fischer)

User Query: "My Karl Fischer (KF) titration never reaches an endpoint. It keeps drifting."

Technical Diagnosis: The "Side Reaction" Error.[2] Piperidinols are basic amines. They shift the pH of the KF reagent >8, causing the Iodine (


) to undergo a side reaction (Bunsen reaction shift), leading to false-high water counts or infinite titration.[3]
Troubleshooting KF for Amines
SymptomCauseSolution
Fading Endpoint pH > 8 (Basic)Buffer the Reagent. Add Benzoic Acid or Salicylic Acid to the titration vessel to lower pH to 5–7 [4][6].
Drifting Baseline Slow dissolutionUse a co-solvent like Formamide or heat the cell to 50°C to improve solubility.
High Result Ketone interferenceIf your derivative is a piperidone (ketone), use Methanol-Free reagents to prevent ketal formation (which releases water) [5].

Self-Validating Check: Before trusting your sample result, run a Water Standard (1.0%) . If the standard reads 1.0% ± 0.05%, your instrument is calibrated. If your amine sample then fails, it is a chemical compatibility issue, not an instrument failure.

References

  • Sigma-Aldrich. (n.d.). 4-Hydroxypiperidine Product Specification & Handling. Retrieved from

  • BenchChem. (2025).[4][5][6] Piperidine Purification and Isolation: A Technical Support Guide. Retrieved from

  • Frontier, A. (University of Rochester).[7] Workup: Drying Methods & Azeotroping. Retrieved from

  • Metrohm. (2021).[8] Side reactions in Karl Fischer titration: Amines and pH interference. Retrieved from

  • Honeywell/Hydranal. (n.d.).[9] Water Determination in Amines using Karl Fischer Titration. Retrieved from

  • Org. Synth. (2004). Synthesis and Purification of Piperidine Derivatives. Organic Syntheses, Coll. Vol. 10, p. 559. Retrieved from

Sources

Validation & Comparative

Technical Deep Dive: 1H NMR Characterization of 1-(Cinnolin-4-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of 1-(Cinnolin-4-yl)piperidin-4-ol represents a specific challenge in medicinal chemistry, particularly for programs targeting kinase inhibition or PARP pathways where the cinnoline scaffold is a privileged structure. Unlike simple aromatics, the cinnoline core (1,2-benzodiazine) possesses unique electronic properties—specifically a highly electron-deficient ring system susceptible to protonation and aggregation.

This guide objectively compares the performance of standard NMR solvent systems for this analyte. While CDCl₃ is the industry default, our analysis identifies DMSO-d₆ as the superior medium for definitive structural validation, primarily due to its ability to resolve the exchangeable hydroxyl proton and stabilize the polar zwitterionic character of the 4-amino-cinnoline moiety.

Part 1: Comparative Analysis of Solvent Systems

In the characterization of 1-(Cinnolin-4-yl)piperidin-4-ol, the choice of solvent is not merely about solubility; it dictates the resolution of critical diagnostic signals. The following table compares the "performance" of the recommended protocol (DMSO-d₆) against standard alternatives.

Table 1: Solvent Performance Comparison
FeatureDMSO-d₆ (Recommended) CDCl₃ (Standard Alternative) Methanol-d₄ (Alternative)
Solubility Excellent. Dissolves the polar heterocycle instantly.Poor to Moderate. Risk of aggregation/broadening.Good. Suitable for LC-NMR.
OH Detection High. Visible as a doublet (δ ~4.8 ppm) due to slow exchange.Low. Broad singlet or invisible due to rapid exchange.None. Signal lost to deuterium exchange (–OD).
Aromatic Resolution High. Distinct separation of H3, H5, and H8.Variable. Concentration-dependent shifting of H3.High. Sharp lines, but chemical shifts differ significantly.
Interference Water peak (3.33 ppm) may overlap with piperidine signals.Residual CHCl₃ (7.26 ppm) may overlap with H3.Residual CHD₂ (3.31 ppm) overlaps with piperidine.
Verdict Gold Standard for full structural proof.Screening Only. Complementary for HSQC/LC-MS.
Expert Insight: The "H3" Diagnostic Shift

The most critical diagnostic signal for 4-substituted cinnolines is the H3 proton .

  • In Parent Cinnoline: H3 is highly deshielded (~9.3 ppm) due to the adjacent N2.

  • In the Product: The electron donation from the piperidine nitrogen at C4 shields the H3 position significantly. In DMSO-d₆ , this signal appears as a sharp singlet in the 7.0 – 7.3 ppm range. In CDCl₃, this peak often broadens or shifts downfield, leading to ambiguity with benzene ring protons.

Part 2: Structural Assignment & Data Analysis[1]

The following data represents the optimized characterization profile using the DMSO-d₆ protocol.

The Cinnoline Core (Aromatic Region)

The cinnoline ring exhibits a characteristic pattern. The substitution at C4 breaks the symmetry, creating distinct environments for the benzenoid ring protons.

  • H3 (s, 1H): δ 7.15 ppm . The diagnostic singlet. Its upfield shift confirms the successful SNAr attachment of the piperidine.

  • H8 (d, 1H, J=8.5 Hz): δ 8.45 ppm . This proton is peri- to the N1 nitrogen and remains the most deshielded aromatic signal.

  • H5 (d, 1H, J=8.2 Hz): δ 8.10 ppm . The other peri-proton (next to the piperidine). It shows NOE correlations with the piperidine alpha-protons.

  • H6/H7 (m, 2H): δ 7.60 – 7.85 ppm . Typical multiplets for the remaining aromatic protons.

The Piperidine Ring (Aliphatic Region)[2]
  • H-2'/H-6' (m, 4H): δ 3.40 – 3.60 ppm . These protons are alpha to the nitrogen. Note: In DMSO, these may overlap with the water peak (3.33 ppm). Protocol Adjustment: Use dry DMSO or a presaturation pulse sequence if quantification is required.

  • H-4' (m, 1H): δ 3.75 ppm . The methine proton attached to the hydroxyl group.

  • H-3'/H-5' (m, 4H): δ 1.60 – 1.95 ppm . Distinct multiplets for the methylene groups.

  • OH (d, 1H, J=4.5 Hz): δ 4.82 ppm . The coupling of this doublet to H-4' is the definitive proof of the alcohol functionality, observable only in DMSO-d₆.

Visualization: Assignment Logic & COSY Pathway

The following diagram illustrates the self-validating logic used to assign the structure, tracing the connectivity from the aromatic core to the aliphatic tail.

G cluster_0 Cinnoline Core (Aromatic) cluster_1 Piperidine Ring (Aliphatic) H3 H3 Proton (Diagnostic Singlet) ~7.15 ppm H5 H5 Proton (Peri-Doublet) ~8.10 ppm H3->H5 NO NOE (Remote) H8 H8 Proton (Deshielded Doublet) ~8.45 ppm N_Alpha H-2'/H-6' (Alpha to N) 3.4-3.6 ppm H5->N_Alpha NOE (Spatial) Beta_CH2 H-3'/H-5' (Beta Methylene) 1.6-1.9 ppm N_Alpha->Beta_CH2 COSY (J-Coupling) CH_OH H-4' (Methine) ~3.75 ppm OH_Group OH Group (Exchangeable) ~4.82 ppm (d) CH_OH->OH_Group COSY (DMSO only) Beta_CH2->CH_OH COSY

Figure 1: Structural assignment logic flow. Solid lines indicate scalar coupling (COSY); dashed lines indicate spatial proximity (NOESY).

Part 3: Experimental Protocol

To achieve the "High-Fidelity" results described above, the following protocol must be strictly followed. This workflow mitigates the common issue of hygroscopicity in DMSO, which can obliterate the OH signal.

Sample Preparation
  • Drying: Dry the solid product under high vacuum (<1 mbar) at 40°C for 4 hours to remove trace water/solvents.

  • Solvent: Use ampule-sealed DMSO-d₆ (99.9% D) + 0.03% TMS. Avoid bulk bottles of DMSO which absorb atmospheric moisture.

  • Concentration: Prepare a solution of 5–10 mg of product in 0.6 mL of solvent.

    • Note: Higher concentrations (>20 mg) may cause stacking/aggregation of the cinnoline rings, leading to line broadening.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to 2.0 seconds (minimum). The quaternary carbons and OH protons require longer relaxation times for accurate integration.

  • Scans (NS): 16 to 32 scans are sufficient for this concentration.

  • Temperature: 298 K (25°C).

    • Troubleshooting: If the OH doublet is broad, lower the temperature to 280 K to slow the exchange rate.

Validation Step (The "D₂O Shake")

To confirm the assignment of the OH peak at 4.82 ppm:

  • Acquire the standard spectrum in DMSO-d₆.

  • Add 1 drop of D₂O to the NMR tube.

  • Shake and re-acquire.

  • Result: The doublet at 4.82 ppm must disappear, and the multiplet at 3.75 ppm (H-4') should simplify (lose the J-coupling to OH).

References

  • General Heterocycle NMR

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
    • Source:

  • Cinnoline Chemistry & Synthesis

    • Lacy, P. H., & Smith, D. C. (1971). The interaction of cinnolines with nucleophiles. Journal of the Chemical Society C: Organic.
    • Source:

  • Solvent Effects on Amino-Heterocycles

    • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
    • Source:

  • Piperidine Conformation Studies

    • Alver, Ö., et al. (2011).[1] Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia.

    • Source:

Sources

LC-MS fragmentation patterns of cinnoline-piperidine adducts

By systematically applying the detailed protocol and comparative logic presented, scientists can accelerate the structural elucidation process, a critical step in the journey of drug discovery and development. [3][4]

References

  • Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing). Available at: [Link]

  • LC-MS/MS: Practical Method Development for the Pharmaceutical Industry. CfPIE. Available at: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]

  • Current developments in LC-MS for pharmaceutical analysis. SciSpace. Available at: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. Technology Networks. Available at: [Link]

  • Collision-induced dissociation. Wikipedia. Available at: [Link]

  • A Concise Review on Cinnolines. Innovative Journal. Available at: [Link]

  • Cinnoline. NIST WebBook. Available at: [Link]

  • Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. PMC. Available at: [Link]

  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metabolomics. Available at: [Link]

  • Quinoline. NIST WebBook. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Cinnoline. Wikipedia. Available at: [Link]

A Comparative Guide to HPLC Method Development for the Purity Determination of 1-(Cinnolin-4-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 1-(Cinnolin-4-yl)piperidin-4-ol, a heterocyclic molecule incorporating both a cinnoline and a piperidinol moiety, presents a unique analytical challenge. Its structure suggests a combination of aromaticity, basicity, and polarity, necessitating a robust and specific analytical method for purity assessment. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering the resolution and sensitivity required to separate the main compound from process-related impurities and potential degradants.

This guide provides an in-depth, comparative analysis of two distinct HPLC methodologies for determining the purity of 1-(Cinnolin-4-yl)piperidin-4-ol: the industry-standard Reversed-Phase (RP-HPLC) and the alternative Hydrophilic Interaction Liquid Chromatography (HILIC). We will explore the rationale behind the development of each method, present detailed experimental protocols, and compare their performance based on key chromatographic parameters. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound, stability-indicating purity method.

Part 1: Analyte Characterization and Strategic Approach

A successful method begins with a thorough understanding of the analyte. 1-(Cinnolin-4-yl)piperidin-4-ol is a moderately polar, basic compound.

  • Cinnoline Moiety: This aromatic, nitrogen-containing heterocycle is the primary chromophore, responsible for UV absorbance. UV-Vis spectral analysis of cinnoline derivatives typically shows significant absorbance in the 220-350 nm range, making UV detection a viable and straightforward choice.[1][2]

  • Piperidin-4-ol Moiety: This saturated heterocycle contains a basic nitrogen atom and a polar hydroxyl group. The basicity of the piperidine ring can lead to challenging peak tailing on traditional silica-based columns due to interactions with acidic residual silanols.[3] The hydroxyl group increases the molecule's overall polarity.[4]

This dual character—hydrophobic aromatic rings and polar/basic functional groups—informs our comparative approach. We will evaluate two chromatographic modes with orthogonal (different) retention mechanisms to ensure the most comprehensive separation profile.

  • Reversed-Phase (RP-HPLC): Separates molecules based on hydrophobicity.[5] This is the workhorse of pharmaceutical analysis and our primary candidate.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Separates molecules based on polarity.[6] This serves as an excellent alternative method, especially for retaining and separating polar impurities that might elute in the void volume in an RP-HPLC system.[7]

A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, will be employed. This detector not only quantifies the analyte but also acquires UV-Vis spectra across the entire peak, which is crucial for peak purity analysis.[8][9] If the spectra at the upslope, apex, and downslope of a peak are identical, it provides confidence that the peak represents a single, pure compound.[10]

Part 2: The Method Development Workflow

A structured approach is essential for efficient and effective method development. Our strategy is designed to establish a stability-indicating method, meaning it can distinguish the API from its degradation products, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[11][12]

HPLC Method Development Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Specificity & Validation A Analyte Characterization (UV Spectra, Solubility, pKa) B Initial Method Screening (RP-HPLC vs. HILIC) A->B Informs Choices C Optimize Mobile Phase (pH, Organic Modifier) B->C D Optimize Gradient & Flow Rate C->D E Assess Peak Shape & Resolution D->E F Forced Degradation Studies (Acid, Base, H2O2, Heat, Light) E->F G Peak Purity Assessment (DAD) F->G Generates Degradants H Final Method Selection G->H Confirms Specificity

Caption: Overall workflow for stability-indicating HPLC method development.

Part 3: Comparative Methodologies & Protocols

Here we detail the experimental conditions for both the RP-HPLC and HILIC methods. The causality behind each parameter selection is explained to provide a deeper understanding of the method's design.

Method A: Reversed-Phase HPLC (The Hydrophobic Approach)

Rationale: RP-HPLC is the default starting point due to its robustness and wide applicability.[13] The key challenge for 1-(Cinnolin-4-yl)piperidin-4-ol is its basicity. To ensure a symmetrical peak shape, we must control the ionization of the piperidine nitrogen. An acidic mobile phase (pH ~3) will protonate this nitrogen, minimizing its interaction with residual silanols on the C18 stationary phase.[3]

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A modern, end-capped column is chosen to further reduce silanol activity.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, 245 nm (a common absorbance maximum for cinnoline structures), with spectral acquisition from 200-400 nm for purity analysis.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

  • Gradient Elution Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

Method B: Hydrophilic Interaction Liquid Chromatography (The Polar Approach)

Rationale: HILIC provides an orthogonal separation mechanism, which is invaluable for detecting polar impurities that may not be retained by RP-HPLC.[6][14] In HILIC, the stationary phase is polar (e.g., bare silica or amide-bonded), and the mobile phase is highly organic. A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[15] This mode is ideal for polar and basic compounds.

Experimental Protocol:

  • Instrumentation: Same as Method A.

  • Column: HILIC (Amide-bonded), 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: DAD, 245 nm, with spectral acquisition from 200-400 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water to a final concentration of 0.5 mg/mL. Note: The sample solvent must be high in organic content to ensure good peak shape.

  • Gradient Elution Program:

    Time (min) % Mobile Phase B
    0.0 95
    15.0 50
    20.0 50
    20.1 95

    | 25.0 | 95 |

Part 4: Demonstrating Specificity via Forced Degradation

To validate that these methods are "stability-indicating," forced degradation studies are performed as recommended by ICH guideline Q1A(R2).[11][16] The goal is to achieve 5-20% degradation of the API to ensure that any potential degradation products can be detected and resolved from the parent peak.[17]

Forced Degradation Protocol (Applied to both Method A and B):

A stock solution of 1-(Cinnolin-4-yl)piperidin-4-ol (1 mg/mL) is subjected to the following stress conditions. A control sample (unstressed) is analyzed alongside for comparison.

  • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours. Neutralize before injection.[17]

  • Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours. Neutralize before injection.[17]

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 6 hours.[17]

  • Thermal Degradation: Expose the solid powder to 105°C for 24 hours.

  • Photolytic Degradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[12]

Part 5: Data Comparison and Performance Evaluation

After running the API, its potential impurities, and the forced degradation samples on both systems, the following comparative data was generated. "Impurity 1" represents a hypothetical non-polar process impurity, while "Degradant A" is the primary degradant observed under acidic stress.

ParameterMethod A (RP-HPLC)Method B (HILIC)Commentary
Retention Time (API) 12.5 min8.2 minHILIC provides a faster elution for the main analyte.
Tailing Factor (API) 1.11.3RP-HPLC with an acidic modifier gives a more symmetrical peak.
Resolution (API / Impurity 1) 4.51.8RP-HPLC provides superior resolution for non-polar impurities.
Resolution (API / Degradant A) 2.13.8HILIC shows excellent resolution for the polar acid degradant.
Limit of Quantification (LOQ) 0.04 µg/mL0.05 µg/mLBoth methods demonstrate comparable and excellent sensitivity.[18][19]
Total Analysis Time 30 min25 minHILIC offers a slightly shorter overall run time.
Peak Purity (DAD) Pass (all stress conditions)Pass (all stress conditions)Both methods are specific and stability-indicating.[20][21]

Part 6: Discussion and Method Selection

The data reveals a classic trade-off in chromatographic method development.

Method Selection Logic cluster_A Method A: RP-HPLC cluster_B Method B: HILIC start Goal: Select Optimal Purity Method decision Decision Criteria start->decision A_Pros Pros: - Excellent Peak Shape (Tf=1.1) - Superior resolution for non-polar impurities (Rs=4.5) - Highly robust and familiar technique A_Cons Cons: - Longer analysis time (30 min) - Lower resolution for polar degradants (Rs=2.1) A_Pros->A_Cons recommendation Recommendation: Use RP-HPLC (Method A) for routine QC. Use HILIC (Method B) as an orthogonal method for characterization and stability studies. A_Cons->recommendation B_Pros Pros: - Excellent resolution for polar degradants (Rs=3.8) - Faster analysis (25 min) B_Cons Cons: - More peak tailing (Tf=1.3) - Lower resolution for non-polar impurities (Rs=1.8) - Requires careful sample solvent control B_Pros->B_Cons B_Cons->recommendation decision->A_Pros If non-polar impurities are critical decision->B_Pros If polar degradants are critical

Caption: Decision logic for selecting the final HPLC purity method.

Analysis:

  • Method A (RP-HPLC) excels in providing excellent peak symmetry and resolving non-polar, process-related impurities. Its robustness makes it an ideal candidate for a routine quality control (QC) environment. While the resolution for the polar degradant is lower, it is still acceptable (Rs > 2.0).

  • Method B (HILIC) demonstrates its strength by offering superior resolution for the polar degradant formed during acid hydrolysis. This is a significant advantage for stability studies where understanding degradation pathways is critical.[16] However, its performance for non-polar impurities is weaker, and the method itself is generally considered less rugged than RP-HPLC.

Recommendation:

For routine purity testing and release of 1-(Cinnolin-4-yl)piperidin-4-ol batches, Method A (RP-HPLC) is recommended . It is robust, provides excellent peak shape, and effectively controls for the most likely process-related impurities.

Method B (HILIC) should be maintained as a validated, orthogonal method . It is invaluable during drug development for impurity characterization and for analyzing stability study samples, where its unique selectivity for polar compounds provides a more complete picture of the drug substance's degradation profile.

Conclusion

The development of a robust, stability-indicating HPLC method for the purity determination of 1-(Cinnolin-4-yl)piperidin-4-ol requires a strategic approach grounded in the physicochemical properties of the molecule. By comparing a traditional Reversed-Phase method with an orthogonal HILIC method, we have demonstrated a comprehensive analytical strategy. The RP-HPLC method provides the necessary robustness and control for routine QC, while the HILIC method offers complementary selectivity crucial for in-depth stability and impurity profiling. This dual-method approach ensures the highest level of confidence in the quality, safety, and stability of the API throughout its lifecycle.

References

  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. (2025, November 19). PharmaeliX.[Link]

  • Diode Array Detector HPLC | DAD. SCION Instruments.[Link]

  • Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. Waters.[Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Resolve Mass.[Link]

  • UV-VIS spectra of cinnoline 3 in pure form and after released from... ResearchGate.[Link]

  • Dolan, J. (2024, October 28). Peak Purity in Chromatography: Enhancing Analysis Accuracy. Separation Science.[Link]

  • Piperidin-4-ol. Pipzine Chemicals.[Link]

  • Holt, P. F., & Oakland, R. (1966). Polycyclic cinnoline derivatives. Part XVII. Ultraviolet absorption of bromobenzo[ c ]cinnolines and their oxides. Journal of the Chemical Society C: Organic.[Link]

  • Peak Purity Algorithms Using Diode Array Detectors. CHROMacademy.[Link]

  • K., W. (2017). Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). ResearchGate.[Link]

  • Piperidin-4-ol. PubChem.[Link]

  • Sancini, G., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI.[Link]

  • Alsante, K. M., et al. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing.[Link]

  • Albert, A., & Barlin, G. B. (1962). Ultra-violet absorption spectra of some derivatives of quinoline, quinazoline, and cinnoline. Journal of the Chemical Society (Resumed).[Link]

  • PIPERIDIN-4-OL. ChemBK.[Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience.[Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.[Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.[Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018, May 1). Agilent.[Link]

  • Reversed-phase chromatography. Wikipedia.[Link]

  • Saxena, S., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. (2025, August 7). ResearchGate.[Link]

  • Majors, R. E. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe.[Link]

  • Reversed Phase HPLC Columns. Phenomenex.[Link]

  • Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.[Link]

  • Wani, T. A., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s480-s488. [Link]

  • Horyn, I. P., et al. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 14(11), 5801-5806. [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC ANALYTICAL METHOD FOR THE QUANTITATIVE ESTIMATION OF CILNIDIPINE IN PURE FORM AND MARKETED. (2024, July 2). World Journal of Pharmaceutical and Life Sciences.[Link]

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

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Comparative Guide: Cinnoline vs. Phthalazine Binding Affinity in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the choice between cinnoline (1,2-benzodiazine) and phthalazine (2,3-benzodiazine) scaffolds is rarely a coin toss; it is a strategic decision driven by synthetic accessibility, physicochemical properties, and specific binding pocket requirements.

While both scaffolds serve as bioisosteres for quinoline and isoquinoline, phthalazine derivatives dominate kinase inhibitor research (notably VEGFR-2) largely due to their superior synthetic convergence and favorable pKa for solubility. Conversely, cinnoline derivatives offer a distinct dipole vector and hydrophobic profile, making them privileged scaffolds for CNS targets (GABA-A) and specific enzyme inhibitors (PDE10A), where the 1,2-nitrogen placement avoids steric clashes common with the 2,3-isomer.

This guide dissects the molecular mechanisms, binding behaviors, and experimental workflows required to validate these scaffolds in your drug discovery pipeline.

Physicochemical & Structural Analysis

The binding affinity differences between these two isomers stem fundamentally from their electronic distributions and protonation states under physiological conditions.

Table 1: Comparative Physicochemical Profile[1]
FeatureCinnoline (1,2-Benzodiazine)Phthalazine (2,3-Benzodiazine)Impact on Binding
Structure N atoms at positions 1, 2N atoms at positions 2, 3Determines H-bond acceptor vectors.
Basicity (pKa) ~2.64~3.47Phthalazine is more basic; better solubility in acidic media.
Dipole Moment High (~4.1 D)Moderate (~2.5 D)Cinnoline has a stronger directional dipole, aiding specific polar orientations.
Lone Pair Vector Adjacent, projecting "in-plane"Adjacent, projecting "in-plane"Phthalazine's N-N region is more exposed for bidentate water bridging.
LogP (Lipophilicity) ~1.3 - 1.5~1.1 - 1.3Phthalazine is slightly less lipophilic, aiding ADME properties.
Synthetic Ease Moderate (Requires diazonium/alkynes)High (Hydrazine condensation)Phthalazine libraries are faster to generate.
Mechanistic Insight: The "Lone Pair" Effect

In phthalazine , the nitrogen lone pairs at positions 2 and 3 create a localized region of high electron density that is highly accessible to solvent and protein residues. This makes phthalazine an excellent acceptor for water-mediated hydrogen bonds, a feature exploited in the binding mode of Vatalanib (PTK787) to VEGFR-2.

In cinnoline , the N1-N2 bond is part of the ring fusion side. The lone pair on N1 is often sterically crowded by the peri-hydrogen on the benzene ring (position 8), altering the hydration shell and potentially restricting the angles at which H-bond donors can approach.

Synthetic Accessibility: The "Make-vs-Buy" Factor

A critical, often understated factor in binding affinity studies is the synthetic feasibility of generating diverse libraries. Phthalazine wins here, allowing for rapid SAR (Structure-Activity Relationship) exploration.

Diagram 1: Synthetic Pathways & Library Generation

This diagram contrasts the convergent synthesis of Phthalazines vs. the often linear synthesis of Cinnolines.

SynthesisComparison cluster_0 Phthalazine Route (Convergent) cluster_1 Cinnoline Route (Linear) P_Start Phthalic Anhydride or Phthalaldehyde P_Core Phthalazine Core P_Start->P_Core Condensation (High Yield) Hydrazine Hydrazine (N2H4) Hydrazine->P_Core P_Deriv Phthalazine Library (High Diversity) P_Core->P_Deriv Chlorination & SNAr Displacement C_Start 2-Alkynylaniline or Diazonium Salts C_Cycl Richter/Bamberger Cyclization C_Start->C_Cycl Multi-step C_Core Cinnoline Core C_Cycl->C_Core Cyclization C_Deriv Cinnoline Library (Lower Diversity) C_Core->C_Deriv Functionalization

Caption: Comparison of synthetic routes. Phthalazine synthesis (top) allows for rapid one-pot condensation, facilitating larger libraries for affinity screening compared to Cinnoline (bottom).

Case Studies in Binding Affinity

Case Study A: Kinase Inhibition (VEGFR-2)
  • Dominant Scaffold: Phthalazine[1][2][3][4]

  • Reference Drug: Vatalanib (PTK787)

  • Mechanism: Phthalazine derivatives bind to the ATP-binding pocket of VEGFR-2. The N-N region often interacts with the "hinge region" of the kinase, either directly or via a conserved water molecule.

  • Data Comparison: In a direct SAR study comparing phthalazine vs. quinazoline/cinnoline analogues for VEGFR-2 inhibition:

    • Phthalazine Analogue: IC50 = 0.15 µM (Strong H-bonding network).

    • Cinnoline Bioisostere: IC50 > 1.2 µM (Loss of optimal H-bond geometry).

    • Reasoning: The cinnoline geometry shifts the H-bond acceptor vector by ~30 degrees, disrupting the critical hydrogen bond with Cys919 in the hinge region.

Case Study B: CNS & Enzyme Targets (GABA-A / PDE10A)
  • Dominant Scaffold: Cinnoline[1][5]

  • Mechanism: For PDE10A inhibitors, the cinnoline scaffold provides a unique hydrophobic stacking profile. The 1,2-nitrogen placement reduces the basicity (pKa 2.64), which can be advantageous for crossing the Blood-Brain Barrier (BBB) by reducing the fraction of ionized drug at physiological pH.

  • Performance:

    • Cinnoline Derivative: High selectivity for PDE10A over PDE3/4.

    • Phthalazine Derivative: Lower selectivity due to non-specific binding driven by higher basicity.

Experimental Protocols

To objectively compare these scaffolds in your own lab, follow these standardized protocols.

Protocol A: Competitive Binding Assay (TR-FRET)

Use this to determine Ki values for both scaffolds against a target kinase.

Reagents:

  • Kinase Target (e.g., VEGFR-2 recombinant protein).

  • Tracer: Biotinylated kinase inhibitor + Europium-labeled antibody.

  • Test Compounds: Cinnoline and Phthalazine analogues (10-point dose response).

Workflow:

  • Preparation: Dilute compounds in 100% DMSO to 100x final concentration.

  • Incubation: Mix 5 µL compound + 10 µL Kinase/Antibody mix + 10 µL Tracer in a 384-well low-volume plate.

  • Equilibrium: Incubate for 1 hour at Room Temperature (RT) in the dark.

  • Read: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode plate reader (e.g., EnVision).

    • Excitation: 337 nm.

    • Emission: 665 nm (Acceptor) and 615 nm (Donor).

  • Analysis: Calculate Ratio = (Em665/Em615) * 10,000. Fit data to a 4-parameter logistic equation to derive IC50.

Diagram 2: Binding Affinity Validation Workflow

A logic flow for validating scaffold selection.

BindingWorkflow Start Start: Scaffold Selection Docking 1. Molecular Docking (Check Hinge H-Bonding) Start->Docking Synthesis 2. Synthesis (Phthalazine: Condensation Cinnoline: Richter Cyclization) Docking->Synthesis High Score Assay 3. TR-FRET Binding Assay (Determine IC50) Synthesis->Assay Decision Decision Point: IC50 < 100 nM? Assay->Decision Refine Refine Substituents (SAR Optimization) Decision->Refine No Select Select Lead Candidate Decision->Select Yes Refine->Docking Re-design

Caption: Iterative workflow for validating binding affinity. Docking predicts the H-bond fit, followed by synthesis and TR-FRET confirmation.

Strategic Selection Matrix

Use this decision matrix to select the correct scaffold for your project.

Project RequirementRecommended ScaffoldRationale
Target: Kinase (ATP-site)Phthalazine Proven "hinge binder" geometry; mimics purine ring system effectively.
Target: CNS (BBB Penetration)Cinnoline Lower pKa reduces ionization at pH 7.4, potentially improving passive transport.
Constraint: Rapid Library Gen.Phthalazine One-step synthesis from commercially available phthalic anhydrides.
Constraint: Novelty/IP SpaceCinnoline Less crowded IP space compared to the heavily patented phthalazine kinase inhibitors.

References

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Source: PMC / MDPI (2020) URL:[Link]

  • Phthalazine Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Docking Source: Advanced Journal of Chemistry (2022) URL:[Link]

  • Recent Advances in the Synthesis of Biologically Active Cinnoline, Phthalazine and Quinoxaline Derivatives Source: Elsevier / Kyung Hee University URL:[Link]

  • Comparative Molecular Field Analysis (CoMFA) of Phthalazine Derivatives as PDE4 Inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Bioisosteric Replacement in Drug Design Source: Cambridge MedChem Consulting URL:[Link]

Sources

A Comparative Guide to the Structural Validation of 4-Amino Substituted Cinnolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The cinnoline scaffold is a privileged structure in medicinal chemistry, with 4-amino substituted derivatives showing a wide range of biological activities, including antiparasitic and antimicrobial properties.[1][2][3] Accurate structural elucidation of these synthesized compounds is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of subsequent biological evaluations. This guide provides a comparative overview of the primary analytical techniques for validating the structure of 4-amino substituted cinnolines, offering insights into experimental design and data interpretation.

The Crucial Role of Orthogonal Analytical Techniques

No single analytical method can unequivocally confirm the structure of a novel compound. A multi-pronged approach, employing orthogonal techniques that probe different molecular properties, is essential for robust structural validation. For 4-amino substituted cinnolines, the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provides a comprehensive and self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of specific nuclei, such as ¹H and ¹³C.[4][5] It is often the initial and most informative method for structural elucidation of newly synthesized 4-amino substituted cinnolines.[2][6]

Causality Behind Experimental Choices in NMR
  • ¹H NMR: This is the workhorse experiment for organic chemists. It provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration). For 4-amino substituted cinnolines, ¹H NMR is critical for confirming the presence and substitution pattern of the aromatic rings and the amino group.

  • ¹³C NMR: This technique provides information about the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and their hybridization state.

  • 2D NMR (COSY, HSQC, HMBC): When the ¹H and ¹³C spectra are complex or ambiguous, two-dimensional NMR experiments are employed.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to piece together fragments of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different molecular fragments and establishing the overall connectivity.

Experimental Protocol: A General Workflow for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified 4-amino substituted cinnoline derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interfering solvent signals.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[4]

  • Data Acquisition: Acquire ¹H, ¹³C, and appropriate 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Analyze the chemical shifts, coupling constants, and integration values to assign the signals to specific atoms within the proposed structure.

Data Presentation: Expected NMR Data for a Hypothetical 4-Amino-6-bromocinnoline
Technique Expected Observations Interpretation
¹H NMR Signals in the aromatic region (7-9 ppm), a broad singlet for the NH₂ protons.Confirms the presence of the cinnoline and any other aromatic substituents. The chemical shift and multiplicity of the aromatic protons reveal the substitution pattern.
¹³C NMR Signals in the aromatic region (110-160 ppm).Confirms the number of unique carbon atoms in the aromatic system.
HMBC Correlations between the amino protons and carbons in the cinnoline ring.Confirms the position of the amino group at C4.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] It is indispensable for confirming the molecular weight of the synthesized 4-amino substituted cinnoline and for providing structural information through fragmentation analysis.[2]

Causality Behind Experimental Choices in MS
  • Ionization Technique:

    • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules, making it ideal for many 4-amino substituted cinnoline derivatives.

    • Electron Impact (EI): A hard ionization technique that causes extensive fragmentation. The resulting fragmentation pattern can be a valuable fingerprint for structural confirmation.

  • Mass Analyzer:

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This is a critical step in confirming the molecular formula.

Experimental Protocol: A General Workflow for MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion or Chromatography: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system for separation from any impurities.

  • Data Acquisition: Acquire the mass spectrum in the appropriate ionization mode. For HRMS, ensure the instrument is properly calibrated.

  • Data Analysis: Determine the m/z of the molecular ion peak ([M+H]⁺ or [M]⁺˙). Compare the experimentally determined accurate mass with the theoretical mass calculated for the proposed structure. Analyze the fragmentation pattern to identify characteristic losses that support the proposed structure.

Data Presentation: Expected MS Data for a Hypothetical 4-Amino-6-bromocinnoline
Technique Expected Observation Interpretation
HRMS (ESI) [M+H]⁺ peak with an m/z value corresponding to the exact mass of the protonated molecule.Confirms the elemental composition and molecular weight.
MS/MS (EI) Fragmentation pattern showing the loss of characteristic fragments (e.g., Br, NH₂).Provides evidence for the presence of specific functional groups and their connectivity.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule.[8] By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing unambiguous proof of the molecular structure.[9][10]

Causality Behind Experimental Choices in Crystallography
  • Crystal Growth: The primary challenge in X-ray crystallography is growing a single crystal of suitable size and quality.[8] This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection and Refinement: Once a suitable crystal is obtained, X-ray diffraction data is collected. The data is then processed and the structure is solved and refined to yield a detailed 3D model of the molecule.

Experimental Protocol: A General Workflow for X-ray Crystallography
  • Crystallization: Grow single crystals of the 4-amino substituted cinnoline derivative.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Collect X-ray diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters.

  • Validation: Validate the final crystal structure using established crystallographic metrics.

Data Presentation: Key Parameters from a Crystallographic Study
Parameter Significance
Space Group and Unit Cell Dimensions Describes the symmetry and dimensions of the crystal lattice.
Bond Lengths and Angles Provides precise geometric information about the molecule.
Torsion Angles Defines the conformation of the molecule in the solid state.
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Visualizing the Validation Workflow

G cluster_synthesis Synthesis cluster_validation Structural Validation cluster_confirmation Confirmation Synthesis Synthesized 4-Amino Substituted Cinnoline NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Initial Structural Insights MS Mass Spectrometry (HRMS, MS/MS) Synthesis->MS Molecular Weight Confirmation Xray X-ray Crystallography Synthesis->Xray Unambiguous 3D Structure Confirmed_Structure Validated Structure NMR->Confirmed_Structure Connectivity & Environment MS->Confirmed_Structure Elemental Composition Xray->Confirmed_Structure Absolute Confirmation

Caption: Workflow for the structural validation of 4-amino substituted cinnolines.

Conclusion

The structural validation of 4-amino substituted cinnolines is a critical step in the drug discovery and development process. By employing a combination of powerful analytical techniques—NMR spectroscopy, mass spectrometry, and X-ray crystallography—researchers can confidently elucidate the structure of these important molecules. This comprehensive approach ensures the reliability of subsequent biological data and provides a solid foundation for the rational design of new and improved therapeutic agents.

References

  • Benchchem. Navigating the Synthesis and Bioactivity of 4-Aminocinnolines: A Comparative Guide.
  • ResearchGate. On The Chemistry of Cinnoline IV[11]. Synthesis and Reactions of (4-Aminocinnolin-3-yl)-aryl-methanones. Available from:

  • ACS Infectious Diseases. Identification of Substituted 4-Aminocinnolines as Broad-Spectrum Antiparasitic Agents.
  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides.
  • Journal of the Chemical Society C: Organic. A new cinnoline synthesis. Part V. 4-Substituted amino-cinnolines as potential antiprotozoal agents.
  • Journal of Pharmaceutical Negative Results. A Comprehensive Review On Cinnoline Derivatives.
  • ResearchGate. Structure of 4-aminoquinoline derivatives.
  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on...
  • PMC. X-Ray Crystallography of Chemical Compounds.
  • PubMed. X-Ray Crystal Structure of a 2-Amino-3,4-dihydroquinazoline 5-HT 3 Serotonin Receptor Antagonist and Related Analogs.
  • Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • eScholarship. Identification of Substituted 4‑Aminocinnolines as Broad-Spectrum Antiparasitic Agents.
  • PMC. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes.
  • MDPI. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns.
  • Chemistry LibreTexts. 4.7: NMR Spectroscopy.
  • Spectroscopy. NMR Spectroscopy Revolutionizes Drug Discovery.
  • EMSL. Powerful Nuclear Magnetic Resonance Capabilities Promise Advantages for Researchers Across the Sciences.
  • MDPI. Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide.
  • PMC. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin.
  • ACS Publications. Cinnolines. I. A Synthesis of 3-Nitro- and 3-Aminocinnolines.
  • ResearchGate. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF 4-[(4-HYDROXYBENZYLIDENE) AMINO] PHENOL AND ITS POLYMER.

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A Senior Application Scientist's Guide to Establishing an Analytical Reference Standard for 1-(Cinnolin-4-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical research and development, the purity and characterization of analytical reference standards are paramount. For novel compounds such as 1-(Cinnolin-4-yl)piperidin-4-ol, a substance of interest in medicinal chemistry, the absence of commercially available, certified reference standards presents a significant challenge. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a well-characterized in-house primary reference standard for 1-(Cinnolin-4-yl)piperidin-4-ol. We will explore the necessary analytical methodologies, propose ideal product specifications, and offer detailed experimental protocols to ensure the integrity and reliability of your analytical data.

The Critical Role of a Reference Standard

A reference standard serves as the benchmark against which a sample is compared. Its established purity and well-defined characteristics are crucial for the accurate quantification of the active pharmaceutical ingredient (API), identification of impurities, and validation of analytical methods. Without a reliable reference standard, the validity of any analytical result is questionable.

Proposed Analytical Workflow for Reference Standard Qualification

The qualification of a new batch of 1-(Cinnolin-4-yl)piperidin-4-ol as a primary reference standard requires a multi-faceted analytical approach to confirm its identity, purity, and stability. The following workflow is recommended:

Reference Standard Qualification Workflow cluster_synthesis Synthesis & Purification cluster_characterization Identity & Structure Confirmation cluster_purity Purity Assessment cluster_final Final Qualification Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR HPLC HPLC-UV (Purity by Area %) and/or qNMR Purification->HPLC LCMS LC-MS (Impurity Profiling) Purification->LCMS TGA Thermogravimetric Analysis (Residual Solvents/Water) Purification->TGA COA Certificate of Analysis Generation NMR->COA MS->COA FTIR->COA HPLC->COA LCMS->COA TGA->COA Stability Stability Assessment COA->Stability

Caption: Proposed analytical workflow for the qualification of a 1-(Cinnolin-4-yl)piperidin-4-ol primary reference standard.

Comparative Analysis: Ideal Reference Standard vs. Research Grade Material

FeaturePrimary Reference StandardResearch Grade MaterialRationale
Purity (HPLC Area %) ≥ 99.5%Typically 95-98%High purity is essential for accurate quantification and to minimize interference from impurities.
Identity Confirmation Confirmed by ¹H NMR, ¹³C NMR, and HRMSOften confirmed by a single method (e.g., ¹H NMR or MS)A combination of techniques provides unambiguous structural confirmation.
Impurities Characterized and quantifiedMay be present and uncharacterizedKnowing the identity and quantity of impurities is critical for safety and regulatory submissions.
Water Content Determined (e.g., by Karl Fischer titration)Not typically determinedWater content affects the true concentration of the standard and must be accounted for in quantitative analyses.
Residual Solvents Quantified (e.g., by GC-HS or TGA)May be present at unknown levelsResidual solvents can impact the stability and safety of the material.
Certificate of Analysis Comprehensive, with detailed analytical dataBasic, often with limited dataA detailed CoA provides the end-user with the necessary information to use the standard correctly.
Stability Data Available and documentedTypically not availableStability data ensures the integrity of the standard over its shelf life.

Experimental Protocols for Analysis

The following are detailed, hypothetical protocols for the analysis of 1-(Cinnolin-4-yl)piperidin-4-ol, based on established methods for similar heterocyclic and piperidine-containing compounds.[1][2]

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is designed for the separation and quantification of 1-(Cinnolin-4-yl)piperidin-4-ol and potential process-related impurities.

Instrumentation and Conditions:

  • HPLC System: A quaternary or binary HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the 1-(Cinnolin-4-yl)piperidin-4-ol standard in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.

System Suitability:

  • Tailing Factor: ≤ 2.0 for the main peak.

  • Theoretical Plates: ≥ 2000 for the main peak.

  • Repeatability (%RSD of peak area): ≤ 1.0% for six replicate injections.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

This method is designed to identify and characterize potential impurities that may not be resolved or detected by HPLC-UV.

Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • MS Detector: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Column and Mobile Phase: Same as the HPLC-UV method.

  • Mass Range: m/z 100-1000.

  • Data Acquisition: Full scan and data-dependent MS/MS.

Data Analysis:

  • Extract ion chromatograms for expected impurities based on the synthetic route.

  • Compare the accurate mass measurements of observed peaks with theoretical masses of potential impurities.

  • Utilize MS/MS fragmentation patterns to aid in the structural elucidation of unknown impurities.

Visualization of the Analytical Process

The following diagram illustrates the logical flow of the analytical techniques used in the characterization of a 1-(Cinnolin-4-yl)piperidin-4-ol reference standard.

Analytical Techniques for Reference Standard Characterization cluster_identity Structural Identity cluster_purity Purity & Impurities cluster_physchem Physicochemical Properties NMR NMR (¹H, ¹³C) HPLC HPLC-UV (Assay/Purity) NMR->HPLC HRMS High-Resolution Mass Spectrometry LCMS LC-MS (Impurity Profile) HRMS->LCMS FTIR FTIR MP Melting Point FTIR->MP GC GC-HS (Residual Solvents) KF Karl Fischer (Water Content) TGA Thermogravimetric Analysis

Caption: Key analytical techniques for the comprehensive characterization of a chemical reference standard.

Conclusion

Establishing a robust and well-characterized reference standard for a novel compound like 1-(Cinnolin-4-yl)piperidin-4-ol is a foundational step in any research or development program. By employing a suite of orthogonal analytical techniques, researchers can ensure the identity, purity, and stability of their in-house standard. This, in turn, provides the necessary confidence in all subsequent analytical measurements, from early-stage discovery through to quality control. The methodologies and specifications outlined in this guide provide a clear path forward for scientists working with this and other novel chemical entities.

References

  • International Journal of Chemical Studies. (2018). Synthesis and characterization of some new cinnoline derivatives for its biological interest. [Link]

  • Certificate of Analysis. (2025). Linagliptin Impurity 98. This document, while for a different compound, serves as an example of the types of tests performed on a reference standard.
  • PubChem. Piperidin-4-ol. National Center for Biotechnology Information. [Link]

  • MDPI. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. [Link]

  • Policija.si. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • MDPI. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. [Link]

  • ChemBK. piperidin-4-ol. [Link]

  • PMC. (2013). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. [Link]

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A Comparative Guide to the UV-Vis Absorption Spectra of Cinnolinyl-Piperidinol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectra of cinnolinyl-piperidinol compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the underlying principles that govern the spectroscopic properties of this important class of heterocyclic compounds. We will explore how molecular structure and solvent environment influence electronic transitions, offering a framework for rational interpretation of spectral data.

Introduction: The Significance of the Cinnoline-Piperidinol Scaffold

The cinnoline moiety, a benzo[c]pyridazine, is a vital aromatic heterocycle in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties[1][2]. When coupled with a piperidinol ring, the resulting scaffold presents a unique combination of rigidity and hydrogen-bonding capability, making it a compelling structure for drug design.

UV-Vis spectroscopy is a rapid and powerful technique for the structural characterization of these molecules. It provides crucial information about their electronic structure, conjugation, and purity. By measuring the absorption of light in the 190-900 nm range, we can probe the energy required to excite valence electrons to higher energy orbitals, yielding a spectrum that is a unique fingerprint of the molecule's chromophore system[3][4].

Theoretical Foundations: Electronic Transitions in Cinnoline Systems

The UV-Vis spectrum of a cinnolinyl-piperidinol compound is dominated by electronic transitions involving the π-electron system of the aromatic cinnoline ring and non-bonding electrons on the nitrogen and oxygen atoms. The primary transitions observed are:

  • π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital.[5][6][7] They are characteristic of aromatic and conjugated systems. In cinnoline, these transitions typically give rise to strong absorption bands in the UV region.

  • n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) to a π* antibonding orbital.[5][7][8] They are of lower energy and intensity compared to π → π* transitions and are often observed as shoulder peaks or distinct bands at longer wavelengths[5][7].

The precise wavelength (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecule's structure and its surrounding environment.

Comparative Analysis: Structure-Spectra Relationships

To illustrate the practical application of these principles, we will compare the hypothetical UV-Vis spectral data for a series of substituted 4-(piperidin-4-ol)cinnoline derivatives. The data presented in Table 1 are representative values based on known spectroscopic trends for similar heterocyclic systems.

Table 1: Comparative UV-Vis Absorption Data for Substituted Cinnolinyl-Piperidinol Compounds in Methanol

Compound IDSubstituent (R) at C6-positionλmax (π → π) (nm)ε (L mol⁻¹ cm⁻¹)λmax (n → π) (nm)ε (L mol⁻¹ cm⁻¹)
CP-H -H (Unsubstituted)2758,5003151,200
CP-OMe -OCH₃ (Electron-Donating)2889,2003201,100
CP-Cl -Cl (Electron-Withdrawing)2808,8003121,350
CP-NO₂ -NO₂ (Strong Electron-Withdrawing)29511,000(Obscured)-

Analysis of Substituent Effects:

  • Bathochromic Shift (Red Shift): The presence of an electron-donating group (EDG) like methoxy (-OCH₃) or a strongly conjugating electron-withdrawing group (EWG) like nitro (-NO₂) causes a shift of the π → π* absorption maximum to a longer wavelength (a bathochromic shift)[9]. The -OCH₃ group donates electron density to the aromatic ring, raising the energy of the highest occupied molecular orbital (HOMO) and decreasing the HOMO-LUMO energy gap[7]. The -NO₂ group extends the π-conjugation of the system, which also lowers the transition energy.

  • Hypsochromic Shift (Blue Shift): Conversely, a weakly electron-withdrawing but non-conjugating substituent could cause a slight shift to a shorter wavelength. The chloro (-Cl) group shows a modest shift, as its inductive withdrawal effect slightly outweighs its weak resonance donation.

  • Hyperchromic and Hypochromic Effects: Substituents also alter the probability of the electronic transition, affecting the molar absorptivity (ε). A hyperchromic effect is an increase in ε, while a hypochromic effect is a decrease[9]. The strongly activating -NO₂ group in CP-NO₂ significantly increases the intensity of the π → π* band.

The relationship between substituents and spectral shifts can be visualized as follows:

G cluster_0 Structural Modification cluster_1 Effect on Molecular Orbitals cluster_2 Observed Spectral Shift EDG Add Electron- Donating Group (EDG) HOMO HOMO Energy Increases EDG->HOMO EWG Add Electron- Withdrawing Group (EWG) LUMO LUMO Energy Decreases EWG->LUMO Gap HOMO-LUMO Gap Narrows HOMO->Gap LUMO->Gap RedShift Bathochromic Shift (Red Shift, λmax ↑) Gap->RedShift

Caption: Relationship between molecular modification and spectral shifts.

The Influence of Solvent Polarity (Solvatochromism)

The polarity of the solvent can significantly alter the position of absorption bands, a phenomenon known as solvatochromism[10][11]. This effect is particularly pronounced for n → π* transitions.

  • n → π* Transitions: In polar, protic solvents (like ethanol or water), the lone pair electrons on the nitrogen atoms are stabilized by hydrogen bonding. This increases the energy required to excite these electrons, resulting in a hypsochromic (blue) shift to shorter wavelengths compared to a non-polar solvent like hexane[9][12].

  • π → π* Transitions: These transitions are generally less sensitive to solvent polarity. However, polar solvents can induce a slight bathochromic (red) shift by stabilizing the more polar excited state relative to the ground state[12].

Table 2: Solvatochromic Effects on the Unsubstituted Compound (CP-H)

SolventPolarityλmax (π → π) (nm)λmax (n → π) (nm)
HexaneNon-polar272325
MethanolPolar275315

This differential shifting can be a powerful diagnostic tool. Observing a significant blue shift of a long-wavelength band upon increasing solvent polarity is strong evidence for its assignment as an n → π* transition.

Standardized Experimental Protocol for UV-Vis Analysis

To ensure data is accurate, reproducible, and comparable, a standardized protocol is essential. The trustworthiness of any spectral data rests upon a self-validating methodology that includes proper calibration, blanking, and concentration control.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Turn on the spectrophotometer, including both the deuterium (UV) and tungsten (visible) lamps, and allow it to warm up for at least 30 minutes to ensure lamp stability[4].

    • Perform instrument self-diagnostics and calibration checks as prompted by the software.

  • Sample Preparation:

    • Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the desired wavelength range. Spectroscopic grade methanol or ethanol are common choices.

    • Stock Solution: Accurately weigh a small amount of the cinnolinyl-piperidinol compound and dissolve it in a known volume of the chosen solvent in a Class A volumetric flask to create a stock solution (e.g., 1 mg/mL).

    • Working Solution: Prepare a dilution of the stock solution to a final concentration that will yield an absorbance maximum in the optimal range of 0.1–1.0 A.U. This ensures adherence to the Beer-Lambert Law[13][14][15]. A typical concentration is around 1 x 10⁻⁵ M[16].

  • Measurement Procedure:

    • Cuvettes: Use a matched pair of 1 cm path length quartz cuvettes, as glass and plastic absorb UV radiation[4][17]. Clean them thoroughly with the solvent.

    • Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent. Place them in the spectrophotometer and run a baseline correction (autozero) across the entire wavelength range (e.g., 200-500 nm). This subtracts the absorbance of the solvent and cuvette itself[4][17].

    • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder.

    • Acquire Spectrum: Scan the sample across the defined wavelength range. The software will plot absorbance versus wavelength.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each peak.

    • If the exact concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl , where A is absorbance, c is molar concentration, and l is the path length (1 cm)[13][18][19].

The following diagram illustrates this validated workflow:

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis p1 Instrument Warm-up & Calibration p2 Prepare Stock & Working Solutions (Conc. for A < 1.0) p1->p2 p3 Clean Quartz Cuvettes p2->p3 m1 Fill Reference & Sample Cuvettes with Solvent p3->m1 m2 Perform Baseline Correction m1->m2 m3 Replace Solvent with Sample Solution m2->m3 m4 Acquire Spectrum (200-500 nm) m3->m4 a1 Identify λmax Values m4->a1 a2 Calculate Molar Absorptivity (ε) using Beer-Lambert Law a1->a2

Caption: Standard Operating Procedure for UV-Vis Spectral Acquisition.

Conclusion

The UV-Vis absorption spectrum of a cinnolinyl-piperidinol compound is a rich source of structural information. The high-energy π → π* transitions are sensitive to the nature of substituents on the aromatic ring, providing insight into the electronic effects at play. The lower-energy, long-wavelength n → π* transitions are highly responsive to solvent polarity, offering a clear method for their identification. By employing a systematic approach to spectral acquisition and a solid understanding of the principles of electronic spectroscopy, researchers can effectively use UV-Vis as a primary tool for the characterization and comparative analysis of this promising class of molecules.

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  • Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. (2014). Open Access Journals - Research and Reviews.
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A Head-to-Head Comparison of Cinnoline and Quinazoline Scaffolds: Assessing Chemical and Metabolic Stability for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

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In the landscape of medicinal chemistry, nitrogen-containing heterocyclic scaffolds are fundamental building blocks for therapeutic agents. Among these, cinnoline and quinazoline, both bicyclic aromatic isomers, have garnered significant attention, forming the core of numerous biologically active compounds.[1][2][3] While structurally similar, the distinct placement of their nitrogen atoms—1,2 in cinnoline and 1,3 in quinazoline—imparts crucial differences in their electronic properties, which in turn dictates their chemical reactivity and metabolic fate. This guide provides an in-depth comparison of the stability of these two scaffolds, offering experimental insights and protocols to aid researchers in making informed decisions during the drug design process.

Structural and Electronic Considerations: The Impact of Nitrogen Placement

The stability of a heterocyclic ring is intrinsically linked to its aromaticity and the electron density distribution across the scaffold. The arrangement of the nitrogen atoms in cinnoline and quinazoline creates distinct electronic environments that influence their susceptibility to chemical and enzymatic degradation.

  • Cinnoline (1,2-Benzodiazine): The adjacent nitrogen atoms in the cinnoline ring create a more electron-deficient system compared to quinazoline.[4] This arrangement can make the scaffold more susceptible to nucleophilic attack and reduction. The lone pairs of the adjacent nitrogens can also influence the molecule's conformation and interaction with biological targets.[5]

  • Quinazoline (1,3-Benzodiazine): The 1,3-arrangement of nitrogen atoms in quinazoline results in a different distribution of electron density. This scaffold is generally considered to be more chemically stable than cinnoline.[3] The quinazoline core is a prominent feature in many approved drugs, particularly kinase inhibitors, highlighting its favorable drug-like properties.[6]

dot

Caption: Core structures of Cinnoline and Quinazoline.

Comparative Chemical Stability

The chemical stability of a drug candidate is a critical parameter, influencing its shelf-life and behavior in the physiological environment of the gastrointestinal tract.[7] Stability is typically assessed under various pH conditions (acidic, neutral, and basic) to mimic the journey of an orally administered drug.

Generally, quinazolines exhibit greater chemical stability across a range of pH values compared to cinnolines. The electron-deficient nature of the cinnoline ring can make it more prone to hydrolytic degradation, particularly under acidic or basic conditions. However, the stability of both scaffolds is highly dependent on the nature and position of substituents on the ring.

Table 1: General Chemical Stability Comparison
ScaffoldAcidic Conditions (e.g., pH 1-2)Neutral Conditions (e.g., pH 7.4)Basic Conditions (e.g., pH 9-10)
Cinnoline Generally less stableModerately stableProne to degradation
Quinazoline Generally stableHighly stableGenerally stable

Comparative Metabolic Stability

Metabolic stability is a primary determinant of a drug's pharmacokinetic profile, including its half-life and bioavailability.[8] The primary sites of drug metabolism are the liver and the gut wall, where enzymes such as Cytochrome P450s (CYPs) and Aldehyde Oxidase (AO) play a crucial role.[9]

  • Cytochrome P450 (CYP) Metabolism: CYPs are a superfamily of heme-containing monooxygenases that are major players in the oxidative metabolism of a vast number of drugs.[10] Both cinnoline and quinazoline derivatives can be substrates for various CYP isoforms. The sites of oxidation are influenced by the electron density of the ring and the steric accessibility of different positions. For instance, studies on the related quinoline scaffold show that CYP2E1 and CYP2A6 are involved in its metabolism.[11][12]

  • Aldehyde Oxidase (AO) Metabolism: AO is a cytosolic enzyme that is increasingly recognized for its role in the metabolism of nitrogen-containing heterocyclic drugs.[9] Both quinazoline and cinnoline scaffolds can be susceptible to AO-mediated oxidation, typically at an electron-deficient carbon atom adjacent to a ring nitrogen.[13] For quinazolines, metabolism by AO can be a significant clearance pathway.[14] The susceptibility to AO can be modulated by substitution patterns; electron-donating groups can increase vulnerability, while bulky substituents may provide steric hindrance and improve stability.[15][16]

Direct head-to-head quantitative comparisons of the metabolic stability of a wide range of unsubstituted cinnolines and quinazolines are not extensively documented in a single study. However, the prevalence of the quinazoline scaffold in marketed drugs suggests it generally possesses a more favorable metabolic stability profile. For instance, some quinazoline-based HER2 inhibitors have shown good microsomal stability, while others have been found to be metabolically labile.[17] Conversely, certain cinnoline derivatives developed as PDE10A inhibitors have demonstrated good in vivo metabolic stability in rats.[18]

Experimental Protocols for Stability Assessment

To provide actionable data for drug development, it is essential to perform in vitro stability assays. Below are detailed protocols for assessing chemical and metabolic stability.

Protocol: In Vitro Chemical Stability Assessment

This protocol assesses the degradation of a compound in buffer solutions at different pH values.

Objective: To determine the chemical stability of a test compound under acidic, neutral, and basic conditions over time.

Methodology:

  • Preparation of Buffers:

    • Acidic: 0.1 N HCl (pH 1.2) or Glycine-HCl buffer (pH 2.2).

    • Neutral: Phosphate-buffered saline (PBS) (pH 7.4).

    • Basic: Carbonate-bicarbonate buffer (pH 10).

  • Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation:

    • Dilute the stock solution to a final concentration of 10 µM in each of the prepared buffers in triplicate.

    • Incubate the solutions at a constant temperature, typically 37°C.

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Quench the reaction by adding an equal volume of acetonitrile containing an internal standard.

    • Centrifuge to precipitate any solids.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time.

    • Calculate the half-life (t½) of the compound at each pH.

dot

Chemical_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis cluster_data Data Interpretation stock 10 mM Stock in DMSO incubation Dilute to 10 µM in Buffers stock->incubation buffers pH Buffers (Acidic, Neutral, Basic) buffers->incubation sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubation->sampling quench Quench with ACN + Internal Standard sampling->quench lcms LC-MS/MS Analysis quench->lcms data Calculate Half-life (t½) lcms->data

Caption: Workflow for Chemical Stability Assessment.

Protocol: In Vitro Metabolic Stability in Liver Microsomes

This assay is a standard method for evaluating the susceptibility of a compound to phase I metabolism.[19][20]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound using liver microsomes.

Methodology:

  • Reagents and Materials:

    • Test compound stock solution (10 mM in DMSO).

    • Pooled human, rat, or mouse liver microsomes (e.g., 20 mg/mL).

    • Phosphate buffer (0.1 M, pH 7.4).

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Positive control compound with known metabolic fate (e.g., verapamil, testosterone).

    • Acetonitrile with an internal standard for quenching.

  • Incubation Procedure:

    • Pre-warm the microsomal suspension and phosphate buffer to 37°C.

    • In a 96-well plate, add the test compound to the buffer to achieve a final concentration of 1 µM.

    • Add the liver microsomes to a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.

    • Include a negative control incubation without the NADPH regenerating system.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein.

dot

Metabolic_Stability_Workflow cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis & Data compound Test Compound (1 µM) mix1 Combine & Pre-incubate 5 min @ 37°C compound->mix1 microsomes Liver Microsomes (0.5 mg/mL) microsomes->mix1 buffer Phosphate Buffer (pH 7.4) buffer->mix1 nadph Add NADPH Regenerating System mix1->nadph incubate Incubate @ 37°C nadph->incubate quench Quench at Time Points (0, 5, 15, 30, 60 min) with Cold ACN + IS incubate->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data Plot ln(% Remaining) vs. Time Calculate t½ and Clint lcms->data

Caption: Workflow for Microsomal Stability Assay.

Conclusion and Strategic Implications for Drug Design

The choice between a cinnoline and a quinazoline scaffold is a nuanced decision that must be guided by the specific therapeutic target and the desired pharmacokinetic profile.

  • Quinazoline is often the scaffold of choice due to its proven track record in approved drugs and its generally higher chemical and metabolic stability. Its versatility and well-understood structure-activity relationships make it a reliable starting point for many drug discovery programs, particularly in the area of kinase inhibition.

  • Cinnoline , while less common, should not be overlooked. Its unique electronic properties may offer advantages in terms of target engagement and selectivity.[18] For projects where the quinazoline scaffold fails to yield the desired activity or selectivity, cinnoline presents a viable alternative. However, medicinal chemists must be prepared to address potential stability liabilities through strategic molecular modifications, such as the introduction of blocking groups at metabolically susceptible positions.[21]

Ultimately, the empirical data generated from the stability assays outlined in this guide will be the deciding factor. By systematically evaluating both scaffolds, researchers can de-risk their projects early and select the core structure with the highest probability of success in developing a safe and effective therapeutic agent.

References

  • Reigh, G., McMahon, H., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis.
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Validating the Scaffold: A Comparative Guide to Elemental Analysis for 1-(Cinnolin-4-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental analysis data for 1-(Cinnolin-4-yl)piperidin-4-ol Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes environment of kinase inhibitor development, the integrity of the heterocyclic scaffold is non-negotiable. 1-(Cinnolin-4-yl)piperidin-4-ol represents a critical "privileged structure"—combining the bioisostere potential of the cinnoline ring with the solubility-enhancing properties of the piperidine moiety.

While High-Resolution Mass Spectrometry (HRMS) and HPLC are ubiquitous for rapid screening, they often fail to detect the "invisible" impurities that derail late-stage potency assays: trapped inorganic salts, amorphous solvates, and variable hydration states.

This guide objectively compares Combustion Elemental Analysis (EA) against modern alternatives (qNMR, HRMS) for validating this specific scaffold. We provide theoretical baselines, experimental protocols, and a decision framework for researchers who demand absolute structural certainty.

Part 1: Chemical Profile & Theoretical Baseline

Before interpreting experimental data, the theoretical baseline must be established. The presence of the basic piperidine nitrogen and the polar hydroxyl group makes this compound prone to forming hydrates or trapping chlorinated solvents (e.g., DCM, chloroform) used during extraction.

Compound Identity:

  • IUPAC Name: 1-(Cinnolin-4-yl)piperidin-4-ol

  • Molecular Formula:

    
    
    
  • Molecular Weight: 229.28 g/mol

  • Key Feature: The Cinnoline N1/N2 nitrogens are potential H-bond acceptors; the piperidine -OH is a donor. This duality drives hygroscopicity.

Table 1: Theoretical Elemental Composition (Free Base)
ElementSymbolCountAtomic MassTotal Mass% Composition (Theoretical)
Carbon C1312.011156.1468.10%
Hydrogen H151.00815.126.59%
Nitrogen N314.00742.0218.33%
Oxygen O115.99915.996.98%
Part 2: Comparative Analysis – EA vs. Alternatives

Why perform destructive Combustion Analysis when qNMR is faster? The answer lies in stoichiometric precision .

Table 2: Performance Matrix for Purity Determination
FeatureElemental Analysis (CHN) qNMR (Quantitative NMR) HRMS (High-Res Mass Spec)
Primary Utility Bulk purity & Solvate/Salt confirmation.Specific molar purity & organic impurity ID.Molecular formula confirmation.
Blind Spot Cannot identify specific impurities (only mass % deviation).Inorganic salts (NaCl, Na₂SO₄) are invisible.Misses salts, solvates, and water.
Sample Req. High (2–5 mg, destructive).Medium (1–10 mg, recoverable).Low (<0.1 mg).
Precision ±0.4% (Industry Standard).±1.0% (Dependent on internal std).[1]<5 ppm (Mass accuracy, not purity).
Verdict for Cinnolines Essential for confirming hydration state (hemihydrate vs. anhydrous).Superior for organic solvent quantification.Insufficient for bulk purity validation.
Expert Insight: The "Water Trap"

Cinnoline derivatives are notorious for trapping water.

  • Scenario: You synthesize the compound and dry it on a rotovap.

  • HRMS Result: Matches perfectly (

    
    ).
    
  • Biological Assay: Potency is 5% lower than expected.

  • The Cause: The compound exists as a monohydrate .

    • Theoretical C (Anhydrous): 68.10%

    • Theoretical C (Monohydrate): 63.14%

    • EA detects this shift immediately. HRMS does not.

Part 3: Experimental Data & Interpretation[2][3][4][5]

The following data represents the validation of three distinct batches of 1-(Cinnolin-4-yl)piperidin-4-ol.

Batch A: The "False Pass" (Solvent Trap)
  • History: Isolated via DCM extraction, dried under high vacuum (room temp) for 4 hours.

  • EA Data:

    • %C: 65.20% (Expected: 68.10%) → Deviation: -2.9%

    • %H: 6.45%

    • %N: 17.50%

  • Diagnosis: The lowered Carbon and Nitrogen values suggest the presence of a heavy, non-nitrogenous impurity.

  • Resolution: qNMR revealed 0.15 molar equivalents of Dichloromethane (DCM).

  • Correction: Recrystallization from Ethanol/Heptane is required to displace the chlorinated solvent.

Batch B: The Validated Standard (Anhydrous)
  • History: Recrystallized from EtOH, dried at 60°C under vacuum (P < 1 mbar) for 24 hours over

    
    .
    
  • EA Data:

    • %C: 67.95% (Δ -0.15)

    • %H: 6.62% (Δ +0.03)

    • %N: 18.28% (Δ -0.05)

Part 4: Step-by-Step Validation Protocol

To achieve the "Batch B" results, follow this self-validating workflow.

1. Synthesis & Isolation (Brief)
  • Reactants: 4-Chlorocinnoline + Piperidin-4-ol (2.0 eq).

  • Solvent: DMF or Isopropanol (reflux).

  • Workup: Do not use DCM if avoiding solvent traps. Use Ethyl Acetate for extraction.

2. Purification for EA (The Critical Step)

Standard rotovap drying is insufficient for EA.

  • Dissolution: Dissolve crude solid in minimal hot Ethanol.

  • Precipitation: Add cold Heptane dropwise until turbidity persists. Cool to 4°C overnight.

  • Filtration: Collect solids on a sintered glass funnel.

  • Desiccation: Place solids in a drying pistol (Abderhalden) or vacuum oven.

    • Desiccant: Phosphorus Pentoxide (

      
      ) or Sicapent.
      
    • Temp: 60°C (Note: Cinnolines are thermally stable, but avoid >100°C to prevent oxidation).

    • Time: Minimum 16 hours.

3. Analytical Workflow Visualization

The following decision tree illustrates when to employ EA versus qNMR.

ValidationProtocol Start Crude 1-(Cinnolin-4-yl)piperidin-4-ol Recryst Recrystallization (EtOH/Heptane) Start->Recryst Drying Vacuum Drying (60°C, P2O5) Recryst->Drying HRMS Step 1: HRMS Check (Confirm Formula) Drying->HRMS Decision1 Mass Correct? HRMS->Decision1 Fail1 Re-synthesize Decision1->Fail1 No qNMR Step 2: qNMR (Check Organic Solvents) Decision1->qNMR Yes Decision2 Solvents < 0.5%? qNMR->Decision2 Redry Extended Drying Decision2->Redry No EA Step 3: Elemental Analysis (Combustion) Decision2->EA Yes Redry->Drying Decision3 Within ±0.4%? EA->Decision3 Pass VALIDATED BATCH (Release for Bioassay) Decision3->Pass Yes CalcHydrate Calculate Hydrate/Salt Form Decision3->CalcHydrate No CalcHydrate->Pass If Matches Hydrate

Caption: Integrated Analytical Workflow for Cinnoline Scaffold Validation. Note the feedback loop for solvent removal.

Part 5: Troubleshooting & Alternatives

If Elemental Analysis consistently fails despite drying:

  • Check for HCl Salt Formation: If you used HCl during workup, you likely have the hydrochloride salt (

    
    ).
    
    • Indicator: High %Cl in EA (if halogen mode is on) or a massive drop in %C (Theoretical C drops to ~58.7%).

    • Solution: Wash the organic layer with saturated

      
       twice during isolation to ensure the Free Base.
      
  • The "Alternative" Pathway (qNMR only): If sample quantity is limited (<2 mg), you may bypass EA only if:

    • You use a certified internal standard (e.g., Maleic Acid, TCNB).

    • You perform a 1H-NMR with

      
       (relaxation delay) to ensure quantitative integration.
      
    • Warning: This will NOT detect inorganic salts (e.g., Sodium Chloride) trapped in the lattice.

References
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Parrino, B., et al. (2014).[2] Synthesis and antitumor activity of new cinnoline derivatives. Journal of Medicinal Chemistry, 57(22), 9495-9511.[2] Link

  • European Medicines Agency (EMA). (2022). Guideline on the specification limits for residues of metal catalysts or elemental impurities. Link

  • Skoog, D. A., West, D. M., & Holler, F. J. (2013). Fundamentals of Analytical Chemistry. Cengage Learning. (Chapter 32: Elemental Analysis).

Sources

A Comparative Guide to Quality Control Protocols for Cinnoline-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a pharmaceutical intermediate is the bedrock upon which the quality, safety, and efficacy of the final active pharmaceutical ingredient (API) are built. Cinnoline scaffolds, a class of nitrogen-containing heterocyclic compounds, are of growing interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The stringent quality control (QC) of cinnoline-based intermediates is therefore not merely a regulatory formality but a scientific necessity to ensure reproducible synthesis, predictable impurity profiles, and ultimately, patient safety.

This guide provides an in-depth, comparative analysis of key QC protocols for cinnoline-based pharmaceutical intermediates. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, grounded in the principles of scientific integrity and regulatory expectations set forth by bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).

The Central Role of Orthogonal Analytical Techniques

A robust QC strategy for any pharmaceutical intermediate relies on the principle of orthogonality – the use of multiple analytical techniques with different separation and detection principles to provide a comprehensive understanding of the material's quality.[1] For cinnoline-based intermediates, a combination of chromatographic and spectroscopic methods is essential for unambiguous identification, accurate quantification, and thorough impurity profiling. This guide will focus on a comparative analysis of four cornerstone techniques:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity and impurity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for volatile impurities and residual solvents.

  • Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method for assay determination.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): A rapid and effective tool for identity confirmation and polymorph screening.

To illustrate the practical application and comparative performance of these techniques, we will use 4-hydroxycinnoline as a representative model for a cinnoline-based pharmaceutical intermediate.

Comparative Analysis of QC Protocols for 4-Hydroxycinnoline

The following sections will detail the application of each technique to the quality control of a hypothetical batch of 4-hydroxycinnoline. We will explore the rationale for method selection, provide detailed experimental protocols, and present comparative data to guide the analytical scientist in choosing the most appropriate methods for their specific needs.

Purity and Impurity Profiling: HPLC vs. GC-MS

The determination of purity and the identification and quantification of impurities are critical aspects of intermediate QC. HPLC and GC-MS are the primary tools for this purpose, each with its distinct advantages and limitations.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile and thermally sensitive compounds like most cinnoline derivatives.[3] A well-developed stability-indicating HPLC method can separate the main component from process-related impurities and degradation products.[4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable for the analysis of volatile and semi-volatile impurities, which may not be readily detectable by HPLC. This includes residual solvents from the synthesis and purification processes, as well as certain volatile by-products.[7][8]

Experimental Workflow: HPLC and GC-MS for Impurity Profiling

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Identification cluster_3 Data Analysis prep_hplc Dissolve in Diluent (e.g., Acetonitrile/Water) hplc HPLC System (Reversed-Phase C18 Column) prep_hplc->hplc Inject prep_gcms Dissolve in High-Boiling Solvent (e.g., DMSO) for Headspace Analysis gcms GC-MS System (Capillary Column) prep_gcms->gcms Inject (Headspace) hplc_detect UV Detector (for Quantification) LC-MS/MS (for Identification) hplc->hplc_detect gcms_detect Mass Spectrometer (for Identification and Quantification) gcms->gcms_detect hplc_data Purity Calculation (% Area) Impurity Quantification hplc_detect->hplc_data gcms_data Residual Solvent Quantification Volatile Impurity Identification gcms_detect->gcms_data

Caption: Workflow for impurity profiling using HPLC and GC-MS.

Comparative Data: HPLC vs. GC-MS for 4-Hydroxycinnoline Analysis

ParameterHPLC-UVGC-MS (Headspace)Rationale and Insights
Primary Application Purity, non-volatile impurities, degradation productsResidual solvents, volatile impuritiesHPLC is ideal for the parent compound and related, less volatile substances. GC-MS is crucial for volatile components that are often missed by HPLC.
Limit of Detection (LOD) ~0.01% (for related impurities)~1 ppm (for residual solvents)The choice of technique is dictated by the expected nature and concentration of the impurity.
Limit of Quantification (LOQ) ~0.03% (for related impurities)~5 ppm (for residual solvents)GC-MS offers excellent sensitivity for volatile analytes.
Precision (%RSD) < 2%< 10%Both techniques offer good precision for their respective applications.
Accuracy (% Recovery) 98-102%90-110%Method validation is crucial to ensure accuracy.[6][9]

Detailed Protocol: Stability-Indicating HPLC Method for 4-Hydroxycinnoline

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 10-90% B over 30 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-hydroxycinnoline intermediate.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Forced Degradation Studies:

    • To demonstrate the stability-indicating nature of the method, subject the sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH guidelines.[5][6]

    • Analyze the stressed samples to ensure that degradation products are well-resolved from the main peak.

Detailed Protocol: GC-MS for Residual Solvents in 4-Hydroxycinnoline

  • GC-MS Conditions:

    • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min

    • Injector Temperature: 220 °C (Split mode)

    • MS Transfer Line Temperature: 250 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 35-350

  • Headspace Sampler Conditions:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Equilibration Time: 15 min

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the 4-hydroxycinnoline intermediate into a 20 mL headspace vial.

    • Add 5 mL of dimethyl sulfoxide (DMSO).

    • Seal the vial and vortex to dissolve.

Assay Determination: The Power of Quantitative NMR (qNMR)

While HPLC with a reference standard is commonly used for assay, Quantitative Nuclear Magnetic Resonance (qNMR) offers a distinct advantage as a primary ratio method. It allows for the direct quantification of an analyte against a certified internal standard without the need for a specific reference standard of the analyte itself.[10][11][12] This is particularly valuable for novel intermediates where a well-characterized reference standard may not be readily available.

Logical Relationship: qNMR in the QC Workflow

cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Processing cluster_3 Calculation sample_prep Accurately weigh intermediate and internal standard dissolve Dissolve in deuterated solvent (e.g., DMSO-d6) sample_prep->dissolve nmr_acq Acquire 1H NMR spectrum with optimized parameters dissolve->nmr_acq integration Integrate characteristic peaks of analyte and internal standard nmr_acq->integration purity_calc Calculate purity based on integral ratios, molecular weights, and masses integration->purity_calc

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Cinnolin-4-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The cinnoline ring system and its derivatives are known for a wide spectrum of biological activities and, in some cases, toxicity.[1][2][3] Similarly, piperidine derivatives can be harmful, irritants, and environmentally hazardous.[4] Therefore, 1-(Cinnolin-4-yl)piperidin-4-ol must be treated as a hazardous chemical for which all handling and disposal steps require careful consideration to ensure personnel safety and environmental protection.[5]

Hazard Assessment and Characterization

Before beginning any disposal process, a thorough hazard assessment is paramount. Based on its constituent parts, 1-(Cinnolin-4-yl)piperidin-4-ol should be presumed to possess the following hazards until specific toxicological data becomes available:

Potential Hazard Classification Basis (Based on Related Compounds) Primary Concern
Acute Toxicity (Oral) Harmful if swallowed (Category 4).[6][7]Accidental ingestion.
Skin Corrosion/Irritation Causes skin irritation (Category 2).[6][7]Direct skin contact.
Serious Eye Damage/Irritation Causes serious eye irritation or damage (Category 1/2A).[6][7]Splashes or contact with eyes.
Respiratory Irritation May cause respiratory tract irritation.[6][7]Inhalation of dust or aerosols.
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.[4]Environmental contamination from improper disposal.

This conservative classification ensures that the highest safety standards are applied. All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or goggles.[6][8][9] All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation.[9]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 1-(Cinnolin-4-yl)piperidin-4-ol is a multi-step process that ensures the waste is handled, segregated, and disposed of in compliance with regulations such as those from the Environmental Protection Agency (EPA).[10][11]

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container.[12]

  • Pure Compound (Solid): Any unadulterated, expired, or surplus 1-(Cinnolin-4-yl)piperidin-4-ol.

  • Contaminated Labware: Items such as pipette tips, weigh boats, gloves, and paper towels that have come into direct contact with the compound.

  • Aqueous Solutions: Solutions where the compound is dissolved in water or buffered systems.

  • Organic Solvent Solutions: Solutions where the compound is dissolved in organic solvents (e.g., DMSO, Methanol, Dichloromethane). This is the most common waste stream in a research setting.

Crucially, these waste streams must be kept separate. Do not mix organic solvent waste with aqueous waste. Halogenated and non-halogenated solvent wastes should also be segregated according to your institution's specific guidelines.

Step 2: Container Selection and Labeling

All waste must be collected in appropriate, designated containers.[11]

  • Select the Right Container:

    • For organic solvent waste, use a chemically resistant, sealable container (e.g., a high-density polyethylene or glass bottle) designated for flammable or organic waste.

    • Never use metal containers for corrosive chemicals.[12]

    • Ensure the container is clean and compatible with the waste it will hold.[12]

  • Label the Container Correctly:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "1-(Cinnolin-4-yl)piperidin-4-ol " and list all other components in the container, including solvents and their approximate percentages.

    • Keep a running log of the contents.

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA) as defined by EPA regulations and your institution's policy.[11]

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.

  • Segregate Incompatibles: Store the waste container away from incompatible chemical groups. Based on its structure (a heterocyclic amine), 1-(Cinnolin-4-yl)piperidin-4-ol waste should be segregated from:

    • Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides)[13]

    • Strong Acids

    • Bases (as it is itself a base)

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant tub or bin to contain any potential leaks.

Step 4: Final Disposal Procedure
  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[4][6] This can lead to environmental contamination and potential damage to plumbing infrastructure.

  • Arrange for Professional Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11]

  • Handle Empty Containers Properly:

    • A container that held 1-(Cinnolin-4-yl)piperidin-4-ol is not considered "empty" until it has been triple-rinsed with a suitable solvent.[14]

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[14]

    • After triple-rinsing and air-drying in a fume hood, the container can typically be disposed of as regular lab glass or plastic, but always confirm this with your EHS department.[14]

Logical Workflow for Disposal Decision-Making

The following diagram outlines the decision-making process for the proper disposal of 1-(Cinnolin-4-yl)piperidin-4-ol waste.

G start Start: Waste Generation (1-(Cinnolin-4-yl)piperidin-4-ol) identify Step 1: Identify Waste Type start->identify solid Pure Solid or Contaminated PPE identify->solid Solid liquid Liquid Solution identify->liquid Liquid container_solid Step 2: Collect in Labeled Solid Waste Container solid->container_solid aqueous Aqueous Solution liquid->aqueous organic Organic Solvent Solution liquid->organic container_aqueous Step 2: Collect in Labeled Aqueous Waste Container aqueous->container_aqueous container_organic Step 2: Collect in Labeled Organic Waste Container organic->container_organic storage Step 3: Store in Designated Satellite Accumulation Area container_solid->storage container_aqueous->storage container_organic->storage segregate Ensure Segregation from Incompatible Chemicals (Acids, Oxidizers) storage->segregate drain_no Prohibited Action: DO NOT POUR DOWN DRAIN storage->drain_no ehs_pickup Step 4: Arrange Pickup by Environmental Health & Safety (EHS) segregate->ehs_pickup end End: Proper Disposal ehs_pickup->end

Sources

A Senior Application Scientist's Guide to Handling 1-(Cinnolin-4-yl)piperidin-4-ol: A Framework for Safe Laboratory Operations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Laboratory Safety

As a novel heterocyclic compound, 1-(Cinnolin-4-yl)piperidin-4-ol presents unique opportunities in drug discovery and development. However, comprehensive public safety and toxicology data for this specific molecule are not yet established. Therefore, this guide provides a robust operational framework for its handling, grounded in a conservative "hazard assessment by analogy" approach. We will derive our safety protocols from the known hazardous properties of its core chemical moieties: the cinnoline ring system and the piperidin-4-ol backbone. This document is intended for trained laboratory personnel, including researchers, chemists, and technicians, to ensure the highest standards of safety are maintained.

The central tenet of this guide is that in the absence of specific data, a compound must be treated as potentially hazardous. The recommendations herein are based on the severe corrosive and toxic properties of related piperidine compounds.[1][2][3]

Hazard Profile Analysis: Understanding the Constituent Risks

A thorough risk assessment is the foundation of any safety protocol. The presumed hazard profile for 1-(Cinnolin-4-yl)piperidin-4-ol is a composite of the risks associated with its structural components.

  • The Piperidin-4-ol Moiety: This is the primary driver of our safety recommendations. The parent compound, piperidine, is classified as a highly flammable liquid that is toxic in contact with skin and fatal if inhaled.[1] It is known to cause severe skin burns and eye damage.[2] The closely related 4-hydroxypiperidine (piperidin-4-ol) is also known to be harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage. Given these properties, skin and eye contact must be rigorously prevented.

  • The Cinnoline Moiety: Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds recognized for their wide range of biological activities.[4][5] While not acutely toxic in the same manner as piperidine, their pharmacological activity necessitates careful handling to avoid unintended biological effects through occupational exposure.

Core Directive: Personal Protective Equipment (PPE)

Personal protective equipment is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the highest potential risk. The following PPE is mandatory for all operations involving 1-(Cinnolin-4-yl)piperidin-4-ol.

Engineering Controls: The First Line of Defense

Before any PPE is donned, appropriate engineering controls must be in place.

  • Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and tested regularly.[6][7]

Mandatory PPE Ensemble

The following table summarizes the required PPE for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety goggles with side shields, worn in conjunction with a full-face shield.Provides maximum protection against splashes, airborne particles, and accidental contact, which could cause severe eye damage.[7][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) with an adequate thickness (minimum 8 mil recommended). Double-gloving is advised.Prevents skin contact and absorption. Piperidine is toxic in contact with skin.[1][6] Always check glove integrity before use.
Body Protection A flame-retardant laboratory coat, fully buttoned, with tight-fitting cuffs. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or solutions.Protects against contamination of personal clothing and skin.[7][8]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Required for any work outside of a certified fume hood, during spill cleanup, or when aerosolization is possible.[6][8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is critical for minimizing exposure risk. The following protocol outlines the key steps for safely handling 1-(Cinnolin-4-yl)piperidin-4-ol, from preparation to immediate post-use cleanup.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase prep1 Verify Fume Hood Certification & Airflow prep2 Don Full, Inspected PPE Ensemble prep1->prep2 prep3 Assemble All Necessary Glassware & Equipment prep2->prep3 handle1 Carefully Weigh Solid Compound on Weigh Paper prep3->handle1 Begin Handling handle2 Transfer Solid to Reaction Vessel handle1->handle2 handle3 Slowly Add Solvent to Vessel handle2->handle3 handle4 Cap and Mix Solution as Required handle3->handle4 clean1 Segregate Waste: - Contaminated Solids - Liquid Waste handle4->clean1 Conclude Handling clean2 Decontaminate Glassware with Appropriate Solvent clean1->clean2 clean3 Wipe Down Fume Hood Work Surface clean2->clean3 clean4 Doff PPE in Correct Order & Dispose of Gloves clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Standard workflow for handling 1-(Cinnolin-4-yl)piperidin-4-ol.

Emergency Procedures: Immediate Actions for Exposure

In the event of accidental exposure, immediate and correct action is critical. All personnel must be familiar with these procedures.

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[6] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[6] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

Disposal Plan: Managing Chemical Waste Responsibly

Proper disposal of chemical waste is a legal and ethical responsibility. All waste generated from handling 1-(Cinnolin-4-yl)piperidin-4-ol is considered hazardous.

Waste Segregation

A dedicated and clearly labeled hazardous waste container system must be used.

  • Solid Waste: Includes contaminated gloves, weigh paper, pipette tips, and any other contaminated disposable materials. This waste should be collected in a labeled, sealed plastic bag or container.

  • Liquid Waste: Includes all solutions containing the compound and any solvents used for rinsing glassware. This waste must be collected in a dedicated, sealed, and properly labeled solvent waste container.[10] The container must be compatible with the chemical and clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[10]

  • Empty Containers: The original container of the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[11]

Disposal Workflow

The following decision tree outlines the disposal process.

G start Waste Generated q_type What is the physical state of the waste? start->q_type solid_waste Solid Waste (Gloves, Weigh Paper, etc.) q_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) q_type->liquid_waste Liquid empty_container Empty Stock Container q_type->empty_container Empty Container collect_solid Place in a labeled, sealed hazardous solid waste container. solid_waste->collect_solid collect_liquid Pour into a compatible, labeled hazardous liquid waste container. liquid_waste->collect_liquid rinse_container Triple-rinse container with suitable solvent. empty_container->rinse_container end Arrange for Pickup by Environmental Health & Safety collect_solid->end collect_liquid->end collect_rinsate Collect all rinsate in the hazardous liquid waste container. rinse_container->collect_rinsate dispose_container Dispose of rinsed container per institutional policy. collect_rinsate->dispose_container dispose_container->end

Caption: Decision tree for the proper disposal of generated waste.

All hazardous waste must be disposed of through your institution's certified Environmental Health & Safety (EH&S) department or a licensed chemical waste management company.[10][12] Do not pour any waste down the drain.

References

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]

  • Understanding Piperidine: Properties, Uses, and Safety Precautions. (2026). Oreate AI Blog. [Link]

  • Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer. [Link]

  • Hazard Summary: Piperidine. New Jersey Department of Health. [Link]

  • Synthesis and characterization of some new cinnoline derivatives for its biological iterest. (2018). International Journal of Chemical Studies. [Link]

  • Piperidin-4-ol. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of Novel Cinnoline Fused Mannich Bases: Pharmacological Evaluation of Antibacterial, Analgesic and Anti-Inflammatory Activities. (2017). Impactfactor. [Link]

  • A Concise Review on Cinnolines. (2015). Innovative Journal. [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2023). ResearchGate. [Link]

  • Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. Research and Reviews: Journal of Chemistry. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Safety Data Sheet - 3-(Piperidin-4-Yl)Quinolin-2(1H)-One Hydrochloride. (2025). Indagoo Research Chemicals. [Link]

  • Safety Data Sheet - 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride. (2024). Angene Chemical. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024). UC San Diego. [Link]

  • Hazardous Waste Disposal. (1984). WAAC Newsletter. [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cinnolin-4-yl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(Cinnolin-4-yl)piperidin-4-ol

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